molecular formula C20H24N6O3 B1684483 PD-166866 CAS No. 192705-79-6

PD-166866

Cat. No.: B1684483
CAS No.: 192705-79-6
M. Wt: 396.4 g/mol
InChI Key: NHJSWORVNIOXIT-UHFFFAOYSA-N
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Description

PD-166866 is a member of the class of pyridopyrimidines that is pyrido[2,3-d]pyrimidine substituted by an amino group at position 2, 3,5-dimethoxyphenyl group at position 6, and by a (tert-butylcarbamoyl)nitrilo group at position 7. It is a selective ATP competitive inhibitor of the human fibroblast growth factor-1 receptor (FGFR1) tyrosine kinase with an IC50 of 52.4 nM. It has a role as an apoptosis inducer, an antineoplastic agent, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an angiogenesis inhibitor. It is a dimethoxybenzene, a pyridopyrimidine, a member of ureas, a biaryl and a primary arylamine.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-20(2,3)26-19(27)25-17-15(8-12-10-22-18(21)24-16(12)23-17)11-6-13(28-4)9-14(7-11)29-5/h6-10H,1-5H3,(H4,21,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJSWORVNIOXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416144
Record name 1-(2-Amino-6-(3,5-dimethoxyphenyl)-pyrido(2,3-d)pyrimidin-7-yl)-3-tert-butyl urea
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Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192705-79-6
Record name PD 166866
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Record name 1-(2-Amino-6-(3,5-dimethoxyphenyl)-pyrido(2,3-d)pyrimidin-7-yl)-3-tert-butyl urea
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Record name PD166866
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Record name PD-166866
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PD-166866

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166866 is a potent and highly selective small molecule inhibitor belonging to the 6-aryl-pyrido[2,3-d]pyrimidines class of compounds.[1] It primarily targets the Fibroblast Growth Factor Receptor 1 (FGFR-1), a receptor tyrosine kinase critically involved in cell proliferation, differentiation, angiogenesis, and survival. By competitively binding to the ATP pocket of the FGFR-1 kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] This inhibitory action leads to significant anti-proliferative and anti-angiogenic effects, making this compound a valuable tool for cancer research and a potential therapeutic agent for diseases driven by aberrant FGFR-1 signaling, such as tumor growth.[1][3][4]

Core Mechanism of Action: Competitive Inhibition of FGFR-1

The primary mechanism of action of this compound is the direct inhibition of the FGFR-1 tyrosine kinase.[3][5] This is achieved through a competitive binding mechanism with respect to adenosine triphosphate (ATP).[1][2]

  • Binding to the Kinase Domain: this compound occupies the ATP-binding pocket within the intracellular kinase domain of the FGFR-1.

  • Prevention of ATP Binding: By occupying this site, the compound prevents ATP from binding, which is the essential phosphate donor for the kinase's enzymatic activity.

  • Inhibition of Autophosphorylation: Consequently, the initial step of receptor activation—trans-autophosphorylation of tyrosine residues within the kinase domain—is blocked.[1][5]

  • Blockade of Downstream Signaling: Without the phosphorylated tyrosine residues, the receptor cannot recruit and activate downstream effector proteins, thereby halting the entire signaling cascade.[1][6]

This targeted inhibition is highly specific to FGFR-1, with minimal activity against other related and unrelated kinases at effective concentrations.[1][5][7]

Modulation of Intracellular Signaling Pathways

Inhibition of FGFR-1 by this compound leads to the downregulation of several critical signaling pathways that govern cell fate.

  • RAS-MAPK Pathway: Upon activation by its ligand (e.g., basic fibroblast growth factor, bFGF), FGFR-1 normally phosphorylates substrates that recruit complexes to activate the RAS-MAPK (ERK1/2) pathway, a key driver of cell proliferation. This compound potently inhibits the bFGF-induced phosphorylation of ERK1 (p44 MAPK) and ERK2 (p42 MAPK), effectively shutting down this pro-proliferative signal.[1][6][7]

  • PI3K-Akt/mTOR Pathway: The PI3K-Akt pathway, crucial for cell survival and growth, is another downstream target. Treatment with this compound has been shown to repress the Akt/mTOR signaling pathway, which can lead to the induction of autophagy.[5][7]

The diagram below illustrates the FGF/FGFR-1 signaling cascade and the point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1_inactive FGFR-1 FGFR1_active FGFR-1 (Dimerized & Phosphorylated) FGFR1_inactive->FGFR1_active bFGF FRS2 FRS2 FGFR1_active->FRS2 P PD166866 This compound PD166866->FGFR1_active Inhibits Autophosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: FGFR-1 signaling pathway and inhibition by this compound.

Quantitative Pharmacological Data

The potency of this compound has been quantified across various enzymatic and cell-based assays.

Target/ProcessSystem/Cell LineIC50 Value (nM)Reference(s)
Enzymatic Activity
Human FGFR-1 Tyrosine KinaseCell-free assay52.4[1][2][5][6][7][8]
Cellular Activity
FGFR-1 AutophosphorylationL6 cells (overexpressing hFGFR-1)3.1[2]
FGFR-1 AutophosphorylationNIH 3T3 cells (endogenous FGFR-1)10.8[2]
bFGF-stimulated Cell GrowthL6 cells24[1][6][8]
Phosphorylated ERK1 (p44 MAPK)L6 cells4.3[5][7]
Phosphorylated ERK2 (p42 MAPK)L6 cells7.9[5][7]
Physiological Process
Microvessel OutgrowthHuman Placenta Artery FragmentsPotent Inhibitor[1][2][4][5][7]

Kinase Selectivity Profile

This compound is highly selective for FGFR-1. At concentrations significantly higher than its FGFR-1 IC50, it shows minimal to no inhibitory activity against a panel of other kinases.

KinaseResult at ≤ 50 µMReference(s)
c-SrcNo effect[1][2][5][7][8]
Platelet-Derived Growth Factor Receptor-β (PDGFR-β)No effect[1][2][5]
Epidermal Growth Factor Receptor (EGFR)No effect[1][2][5][8]
Insulin Receptor (InsR)No effect[1][2][5][7][8]
Mitogen-activated Protein Kinase (MEK/MAPK)No effect[1][2][8]
Protein Kinase C (PKC)No effect[1][2][5][7][8]
Cyclin-dependent Kinase 4 (CDK4)No effect[1][2][5][7][8]

Cellular and Physiological Effects

The inhibition of FGFR-1 signaling by this compound manifests in several key cellular outcomes:

  • Anti-proliferative Activity: this compound effectively inhibits the proliferation of cells whose growth is dependent on bFGF stimulation.[1][9] This negative control of cell proliferation has been demonstrated in both normal and tumor cell lines.[3]

  • Anti-Angiogenic Effects: The compound is a potent inhibitor of angiogenesis, as demonstrated by its ability to block microvessel outgrowth from cultured human placental artery fragments.[1][2][5]

  • Induction of Cell Death: In tumor cells, treatment with this compound can lead to apoptosis.[3] This is supported by evidence of extensive DNA damage (TUNEL assay) and the accumulation of Poly-ADP-Ribose-Polymerase (PARP), a key enzyme in DNA repair and a hallmark of apoptosis.[3]

  • Oxidative Stress and Autophagy: The treatment can also cause mitochondrial deficits and oxidative stress, indicated by an increase in membrane lipoperoxidation.[3][5][7] Furthermore, by repressing the Akt/mTOR pathway, this compound can induce autophagy.[5][7]

Detailed Experimental Protocols

Inhibition of bFGF-Induced Receptor Autophosphorylation Assay

This protocol describes a method to assess the inhibitory effect of this compound on FGFR-1 autophosphorylation in a cellular context.

Objective: To quantify the dose-dependent inhibition of bFGF-stimulated FGFR-1 tyrosine phosphorylation by this compound.

Materials:

  • L6 cells overexpressing human FGFR-1.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Serum-free medium.

  • Basic Fibroblast Growth Factor (bFGF).

  • This compound stock solution in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Anti-FGFR-1 antibody for immunoprecipitation.

  • Protein A/G agarose beads.

  • Anti-phosphotyrosine antibody (e.g., 4G10) for Western blotting.

  • Anti-FGFR-1 antibody for Western blotting (loading control).

  • SDS-PAGE gels and transfer apparatus.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture: Plate L6-hFGFR-1 cells and grow to 80-90% confluency.

  • Serum Starvation: Replace growth medium with serum-free medium and incubate for 18-24 hours to reduce basal receptor activation.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for 1-2 hours at 37°C. Include a DMSO-only vehicle control.

  • Ligand Stimulation: Stimulate the cells with bFGF (e.g., 10-20 ng/mL) for 5-10 minutes at 37°C.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and add ice-cold lysis buffer. Scrape cells, collect lysate, and clarify by centrifugation.

  • Immunoprecipitation (IP): Incubate the clarified lysates with an anti-FGFR-1 antibody overnight at 4°C. Add Protein A/G beads and incubate for another 2 hours to capture the immune complexes.

  • Washing: Pellet the beads and wash 3-4 times with cold lysis buffer to remove non-specific binding.

  • Elution and SDS-PAGE: Resuspend beads in SDS-PAGE sample buffer, boil to elute proteins, and run the samples on an SDS-PAGE gel.

  • Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with an anti-phosphotyrosine antibody. Subsequently, strip and re-probe the membrane with an anti-FGFR-1 antibody to confirm equal loading.

  • Detection: Visualize bands using a chemiluminescent substrate and quantify band intensity to determine the IC50 value.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Biochemical Analysis c1 Plate L6-hFGFR-1 Cells c2 Serum Starve (24h) c1->c2 t1 Pre-treat with This compound (2h) c2->t1 t2 Stimulate with bFGF (10 min) t1->t2 a1 Lyse Cells t2->a1 a2 Immunoprecipitate FGFR-1 a1->a2 a3 SDS-PAGE & Western Blot a2->a3 a4 Probe: 1. Anti-Phosphotyrosine 2. Anti-FGFR-1 a3->a4 a5 Quantify & Calculate IC50 a4->a5

Caption: Experimental workflow for FGFR-1 autophosphorylation assay.

DNA Damage Assessment by TUNEL Assay

This protocol is based on the methodology used to demonstrate that this compound induces DNA damage, a hallmark of apoptosis.[3]

Objective: To qualitatively assess DNA fragmentation in cells treated with this compound.

Materials:

  • HeLa cells.

  • This compound (50 µM).

  • H₂O₂ (positive control).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate).

  • In situ DNA fragmentation detection kit (containing TdT enzyme and fluorescently-labeled dUTPs).

  • DAPI or Hoechst stain for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment: Grow HeLa cells on glass coverslips. Treat the cells with 50 µM this compound for 24 hours. Include an untreated control and a positive control (H₂O₂ treatment).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize the membranes for 2-5 minutes on ice.

  • TUNEL Reaction: Wash cells again and apply the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the manufacturer's instructions. Incubate in a humidified chamber at 37°C for 1 hour.

  • Counterstaining: Wash the cells and stain nuclei with DAPI or Hoechst stain.

  • Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Cells with significant DNA damage will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.[3]

References

PD-166866 as a selective FGFR1 tyrosine kinase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PD-166866 is a potent and highly selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2] A member of the 6-aryl-pyrido[2,3-d]pyrimidines chemical class, this compound demonstrates nanomolar efficacy in inhibiting FGFR1 autophosphorylation and downstream signaling pathways.[1] Its high selectivity for FGFR1 over other tyrosine kinases, such as c-Src, PDGFR-β, EGFR, and insulin receptor, makes it a valuable tool for investigating FGFR1-mediated cellular processes and a potential candidate for therapeutic development in diseases characterized by aberrant FGFR1 signaling, such as cancer and fibrotic proliferative diseases.[1][2] This document provides a comprehensive overview of the biochemical and cellular activities of this compound, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the FGFR1 tyrosine kinase domain.[1][2] This prevents the autophosphorylation of the receptor upon ligand (e.g., basic Fibroblast Growth Factor, bFGF) binding, a critical step in the activation of downstream signaling cascades.[1][3] Inhibition of FGFR1 autophosphorylation by this compound subsequently blocks the activation of key signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][3][4]

Data Presentation

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound against a panel of protein kinases.

Target KinaseIC50 (nM)Assay TypeReference
FGFR1 52.4 ± 0.1 Cell-free [1][3]
c-Src>50,000Cell-free[1][3]
PDGFR-β>50,000Cell-free[1][3]
EGFR>50,000Cell-free[1][3]
Insulin Receptor>50,000Cell-free[1][3]
Mitogen-activated protein kinase (MAPK)>50,000Cell-free[1][3]
Protein Kinase C (PKC)>50,000Cell-free[1][3]
CDK4>50,000Cell-free[1][3]
Cellular Activity Profile

The following table summarizes the cellular effects of this compound in various cell-based assays.

Cell LineAssay TypeEffectIC50 (nM)Reference
L6 cells (overexpressing human FGFR1)bFGF-stimulated cell growthInhibition24[1]
L6 cellsInhibition of phosphorylated 44-kDa MAPKInhibition4.3[3]
L6 cellsInhibition of phosphorylated 42-kDa MAPKInhibition7.9[3]
NIH 3T3 cells (endogenous FGFR1)bFGF-mediated receptor autophosphorylationInhibition10.8[5]
L6 cellsbFGF-mediated receptor autophosphorylationInhibition3.1[5]
HUVEC cellsMicrocapillary growthInhibition100[3]

Experimental Protocols

In Vitro Kinase Assay (Cell-free)

This protocol describes a method to determine the IC50 value of this compound against FGFR1 tyrosine kinase.

  • Reagents: Recombinant human full-length FGFR-1 tyrosine kinase, ATP, poly(Glu, Tyr) 4:1 substrate, this compound, kinase buffer, and detection reagents.

  • Procedure:

    • Prepare a dilution series of this compound in DMSO.

    • In a 96-well plate, add the FGFR-1 enzyme, the poly(Glu, Tyr) substrate, and the diluted this compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular FGFR1 Autophosphorylation Assay

This protocol details a method to assess the inhibitory effect of this compound on FGFR1 autophosphorylation in a cellular context.

  • Cell Lines: NIH 3T3 cells (expressing endogenous FGFR-1) or L6 cells (overexpressing human FGFR-1).[1][3]

  • Procedure:

    • Plate the cells in appropriate culture dishes and grow to near confluence.

    • Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with basic fibroblast growth factor (bFGF) for a short period (e.g., 5-10 minutes) at 37°C.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Immunoprecipitate FGFR1 from the cell lysates using an anti-FGFR1 antibody.

    • Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a Western blot analysis using an anti-phosphotyrosine antibody to detect the level of FGFR1 autophosphorylation.

    • Normalize the phosphotyrosine signal to the total amount of immunoprecipitated FGFR1.

    • Quantify the band intensities and calculate the IC50 value for the inhibition of autophosphorylation.

Cell Proliferation Assay

This protocol outlines a method to evaluate the effect of this compound on bFGF-stimulated cell proliferation.

  • Cell Line: L6 cells.[1]

  • Procedure:

    • Seed the L6 cells in a 96-well plate at a low density.

    • Allow the cells to attach overnight.

    • Replace the medium with a low-serum medium containing various concentrations of this compound or DMSO.

    • Add bFGF to the wells to stimulate proliferation.

    • Incubate the cells for an extended period (e.g., 8 days, with daily exposure to the compound).[1]

    • Assess cell viability and proliferation using a suitable method, such as the MTT assay or by direct cell counting.

    • Calculate the percentage of inhibition of cell growth for each concentration of this compound relative to the bFGF-stimulated control.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

FGFR1 Signaling Pathway and Inhibition by this compound

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 Autophosphorylation PD166866 This compound PD166866->FGFR1 Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: FGFR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow start Start: Hypothesis This compound is a selective FGFR1 inhibitor biochemical_assay Biochemical Assay (Cell-free Kinase Assay) start->biochemical_assay cellular_assay Cellular Assays start->cellular_assay data_analysis Data Analysis (IC50 Determination) biochemical_assay->data_analysis autophosphorylation FGFR1 Autophosphorylation Assay (Western Blot) cellular_assay->autophosphorylation proliferation Cell Proliferation Assay (MTT / Cell Counting) cellular_assay->proliferation downstream Downstream Signaling Analysis (p-ERK Western Blot) cellular_assay->downstream angiogenesis Angiogenesis Assay (Microvessel Outgrowth) cellular_assay->angiogenesis autophosphorylation->data_analysis proliferation->data_analysis downstream->data_analysis angiogenesis->data_analysis conclusion Conclusion: This compound is a potent and selective FGFR1 inhibitor with cellular activity data_analysis->conclusion

Caption: Workflow for the evaluation of this compound's inhibitory activity.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FGFR1 tyrosine kinase. Its ability to effectively block FGFR1 autophosphorylation and downstream signaling pathways translates into significant anti-proliferative and anti-angiogenic effects in cellular models.[1][3] The high selectivity of this compound makes it an invaluable research tool for elucidating the complex roles of FGFR1 in health and disease. Furthermore, its demonstrated efficacy in preclinical models suggests its potential as a lead compound for the development of targeted therapies for cancers and other disorders driven by aberrant FGFR1 signaling.[1][6] This guide provides a foundational resource for researchers and drug development professionals working with or considering the use of this compound.

References

PD-166866 (CAS: 192705-79-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PD-166866, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase. This document consolidates key research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Core Compound Information

PropertyValueReference
CAS Number 192705-79-6[1]
Synonyms N-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)-urea[2]
Molecular Formula C₂₀H₂₄N₆O₃[2][3]
Molecular Weight 396.44 g/mol [2][3]
Appearance Off-white to light tan powder
Solubility DMSO: ≥10 mg/mL

Mechanism of Action and Biological Activity

This compound is a member of the 6-aryl-pyrido[2,3-d]pyrimidines class of tyrosine kinase inhibitors.[4] It functions as a potent, ATP-competitive inhibitor of FGFR1 tyrosine kinase.[3][4][5] This selectivity is crucial for its targeted therapeutic potential.

Kinase Selectivity Profile

This compound exhibits high selectivity for FGFR1. It shows minimal to no inhibitory activity against a range of other tyrosine and serine/threonine kinases at concentrations up to 50 μM, highlighting its specific mode of action.[1][4]

Kinase TargetIC₅₀ (nM)Notes
FGFR1 (full-length, human) 52.4 ± 0.1Cell-free assay
Platelet-Derived Growth Factor Receptor-β (PDGFRβ)> 50,000No significant inhibition
Epidermal Growth Factor Receptor (EGFR)> 50,000No significant inhibition
c-Src> 50,000No significant inhibition
Insulin Receptor Tyrosine Kinase> 50,000No significant inhibition
Mitogen-Activated Protein Kinase (MAPK)> 50,000No significant inhibition
Protein Kinase C (PKC)> 50,000No significant inhibition
Cyclin-Dependent Kinase 4 (CDK4)> 50,000No significant inhibition

Table compiled from data in references[1][2][4].

Cellular Effects

In cellular contexts, this compound effectively inhibits FGFR1-mediated signaling, leading to a variety of downstream effects.

Cellular ProcessIC₅₀ / EffectCell Line / System
FGFR1 Autophosphorylation IC₅₀ = 3.1 nML6 cells overexpressing human FGFR1
IC₅₀ = 10.8 nMNIH 3T3 cells with endogenous FGFR1
MAPK (ERK1/2) Phosphorylation IC₅₀ = 4.3 nM (p44 MAPK)L6 cells
IC₅₀ = 7.9 nM (p42 MAPK)L6 cells
bFGF-Stimulated Cell Growth IC₅₀ = 24 nML6 cells (8-day exposure)
Anti-Angiogenesis Potent inhibitorCultured human placenta artery fragments
Cell Viability (Cytotoxicity) Significant reduction at 2.5 µMHeLa cells (24-hour treatment)
Apoptosis Induction DNA damage observedHeLa cells
Autophagy Induction Repression of Akt/mTOR signaling[1]

Table compiled from data in references[1][2][4][6][7].

Signaling Pathway

This compound primarily targets the FGFR1 signaling cascade. Upon binding of its ligand, such as basic fibroblast growth factor (bFGF), FGFR1 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival. This compound, by competing with ATP for the kinase domain of FGFR1, prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space bFGF bFGF FGFR1_inactive FGFR1 (Inactive) bFGF->FGFR1_inactive Binding & Dimerization FGFR1_active FGFR1-P (Active) FGFR1_inactive->FGFR1_active Autophosphorylation ADP ADP FGFR1_inactive->ADP Adaptor_Proteins Adaptor Proteins (e.g., FRS2, GRB2, SOS) FGFR1_active->Adaptor_Proteins Recruitment & Activation PD166866 This compound PD166866->FGFR1_inactive Inhibition ATP ATP ATP->FGFR1_inactive RAS RAS Adaptor_Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Nuclear Translocation & Gene Expression

Caption: FGFR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Experimental_Workflow Start Start Kinase_Assay In Vitro Kinase Assay (FGFR1 Inhibition) Start->Kinase_Assay Cell_Culture Cell Culture (e.g., L6, HeLa, NIH 3T3) Start->Cell_Culture Data_Analysis Data Analysis & Interpretation Kinase_Assay->Data_Analysis Cell_Treatment Treat Cells with this compound Cell_Culture->Cell_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-FGFR, p-ERK) Cell_Treatment->Western_Blot Angiogenesis_Assay Anti-Angiogenesis Assay (e.g., Aortic Ring Assay) Cell_Treatment->Angiogenesis_Assay Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Angiogenesis_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for the evaluation of this compound.

In Vitro FGFR1 Kinase Assay

This protocol is adapted from luminescent kinase assays designed to measure ADP production.

Materials:

  • Recombinant human FGFR1 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • ATP solution

  • Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a multi-well plate, add the FGFR1 enzyme to each well containing the diluted inhibitor or vehicle (DMSO) control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Record luminescence and calculate the percent inhibition for each concentration of this compound.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is based on the colorimetric MTT assay to assess cell viability.[8][9]

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 - 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).[6]

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for Phospho-FGFR and Phospho-ERK

This protocol outlines the detection of protein phosphorylation by western blot.[10][11]

Materials:

  • L6 cells (or other suitable cell line)

  • Serum-free medium

  • bFGF

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and grow to 80-90% confluency.

  • Serum-starve the cells for several hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with bFGF for a short period (e.g., 5-15 minutes) to induce FGFR phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) proteins.

In Vitro Anti-Angiogenesis Assay (Aortic Ring Assay)

This assay provides a model for studying the effect of compounds on angiogenesis.[4]

Materials:

  • Human placenta artery fragments (or rat aorta)

  • Serum-free medium

  • Matrigel or collagen gel

  • This compound

  • Culture plates

  • Microscope with imaging capabilities

Procedure:

  • Isolate and prepare small fragments of the artery.

  • Embed the fragments in a gel matrix (e.g., Matrigel) in a culture plate.

  • Add serum-free medium containing different concentrations of this compound or vehicle control.

  • Incubate the cultures for several days, replacing the medium as needed.

  • Monitor the outgrowth of microvessels from the artery fragments daily using a microscope.

  • Quantify the extent of microvessel outgrowth (e.g., by measuring the area of outgrowth) at the end of the experiment to determine the inhibitory effect of this compound.

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of FGFR1 tyrosine kinase. Its ability to specifically block the FGFR1 signaling pathway makes it a valuable tool for studying the roles of FGF signaling in various biological processes, including cell proliferation, survival, and angiogenesis. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential and biological functions of this compound.

References

PD-166866: A Technical Guide to its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166866 is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase. This document provides a comprehensive technical overview of the downstream signaling effects of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its mechanism of action, its impact on key cellular signaling pathways, and the resultant cellular outcomes. This guide consolidates quantitative data, details key experimental methodologies, and provides visual representations of the affected signaling cascades to facilitate a deeper understanding of this compound's biological activity.

Introduction to this compound

This compound is a synthetic, ATP-competitive inhibitor that demonstrates high selectivity for FGFR1.[1][2] Its ability to specifically target FGFR1 makes it a valuable tool for investigating the roles of FGF signaling in various physiological and pathological processes, including cell proliferation, differentiation, angiogenesis, and tumorigenesis.[1][3] This guide will focus on the molecular consequences of FGFR1 inhibition by this compound, tracing the signaling cascade from the cell surface to the nucleus and other cellular compartments.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the FGFR1 tyrosine kinase.[1] This prevents the autophosphorylation of the receptor upon ligand (e.g., basic Fibroblast Growth Factor, bFGF) binding, a critical step in the activation of downstream signaling pathways.[1][4] The inhibition of FGFR1 autophosphorylation effectively blocks the recruitment and activation of downstream signaling proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Assay Type
FGFR152.4 ± 0.1Cell-free kinase assay
c-Src>50,000Cell-free kinase assay
Platelet-Derived Growth Factor Receptor-β (PDGFR-β)>50,000Cell-free kinase assay
Epidermal Growth Factor Receptor (EGFR)>50,000Cell-free kinase assay
Insulin Receptor>50,000Cell-free kinase assay
Mitogen-Activated Protein Kinase (MAPK)>50,000Cell-free kinase assay
Protein Kinase C (PKC)>50,000Cell-free kinase assay
Cyclin-Dependent Kinase 4 (CDK4)>50,000Cell-free kinase assay

Table 2: Cellular Activity

Cellular EffectCell LineIC50 (nM)Notes
Inhibition of bFGF-stimulated cell growthL624Daily exposure for 8 days[1][2]
Inhibition of phosphorylated 44-kDa MAPK (ERK1)L64.3-
Inhibition of phosphorylated 42-kDa MAPK (ERK2)L67.9-
Inhibition of FGFR1 autophosphorylationNIH 3T310.8-
Inhibition of FGFR1 autophosphorylationL63.1Overexpressing human FGFR-1[5]

Downstream Signaling Pathways Affected by this compound

Inhibition of FGFR1 by this compound leads to the suppression of multiple downstream signaling cascades that are crucial for cell growth, survival, and proliferation. The two primary pathways affected are the Ras-MAPK/ERK pathway and the PI3K-Akt/mTOR pathway.

Inhibition of the Ras-MAPK/ERK Pathway

The Ras-MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation, FGFR1 recruits and activates docking proteins like FRS2, which in turn activate the Ras-MAPK cascade. This compound-mediated inhibition of FGFR1 prevents the phosphorylation of downstream effectors in this pathway, notably ERK1 and ERK2 (also known as p44/42 MAPK).[1][4] This leads to a reduction in the transcription of genes involved in cell cycle progression and proliferation.

MAPK_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bFGF bFGF FGFR1 FGFR1 bFGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Activates PD166866 This compound PD166866->FGFR1 Inhibits Grb2 Grb2 FRS2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Figure 1: Inhibition of the MAPK/ERK signaling pathway by this compound.

Repression of the PI3K-Akt/mTOR Signaling Pathway

The PI3K-Akt/mTOR pathway is another critical signaling axis downstream of FGFR1 that governs cell growth, survival, and metabolism. This compound has been shown to repress this pathway, leading to the induction of autophagy.[4] By inhibiting FGFR1, this compound prevents the activation of PI3K and the subsequent phosphorylation of Akt and mTOR. This de-repression of the autophagy machinery contributes to the anti-proliferative effects of the compound.

Akt_mTOR_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm bFGF bFGF FGFR1 FGFR1 bFGF->FGFR1 Binds PI3K PI3K FGFR1->PI3K Activates PD166866 This compound PD166866->FGFR1 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits

Figure 2: Repression of the Akt/mTOR signaling pathway by this compound.

Cellular Effects of this compound

The inhibition of these key signaling pathways by this compound culminates in significant cellular responses, primarily a reduction in cell proliferation and the induction of cell death.

Anti-proliferative Effects

This compound demonstrates clear anti-proliferative effects in various cell lines.[6] This is a direct consequence of the blockade of the MAPK/ERK and Akt/mTOR pathways, which are essential for cell cycle progression and cell growth. The inhibition of bFGF-stimulated cell growth in L6 cells with an IC50 of 24 nM highlights its potent anti-proliferative activity.[1][2]

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death.[3][6] This is evidenced by DNA fragmentation, as detected by the TUNEL assay, and the cleavage of Poly (ADP-ribose) Polymerase (PARP), a key substrate of executioner caspases.[6] The induction of apoptosis is a critical mechanism underlying the anti-tumor potential of this compound.

Apoptosis_Induction PD166866 This compound FGFR1_Inhibition FGFR1 Inhibition PD166866->FGFR1_Inhibition Downstream_Inhibition Inhibition of MAPK & Akt Pathways FGFR1_Inhibition->Downstream_Inhibition Apoptosis Apoptosis Downstream_Inhibition->Apoptosis DNA_Fragmentation DNA Fragmentation (TUNEL positive) Apoptosis->DNA_Fragmentation PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage

Figure 3: Logical workflow of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

In Vitro FGFR1 Kinase Assay (Radiometric)

This protocol is a generalized method for determining the in vitro inhibitory activity of this compound against FGFR1.

  • Materials:

    • Recombinant human FGFR1 kinase domain

    • Poly (Glu, Tyr) 4:1 peptide substrate

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • This compound stock solution in DMSO

    • 96-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

    • Add the FGFR1 enzyme and the peptide substrate to each well.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Western Blot Analysis for Phosphorylated Proteins (p-ERK)

This protocol describes the detection of changes in protein phosphorylation in response to this compound treatment.

  • Materials:

    • Cell line of interest (e.g., L6 cells)

    • This compound

    • bFGF

    • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Plate cells and allow them to adhere.

    • Starve cells in serum-free medium.

    • Pre-treat cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with bFGF.

    • Wash cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using ECL reagent and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

TUNEL Assay for Apoptosis Detection

This protocol outlines the steps for detecting DNA fragmentation in cells treated with this compound.

  • Materials:

    • Cells cultured on coverslips or in chamber slides

    • This compound

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

    • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

    • Fluorescence microscope

  • Procedure:

    • Treat cells with this compound or vehicle control.

    • Wash cells with PBS and fix them.

    • Wash again and permeabilize the cells.

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber, protected from light.

    • Wash the cells to remove unincorporated nucleotides.

    • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.

Conclusion

This compound is a highly selective and potent inhibitor of FGFR1 tyrosine kinase. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the suppression of key downstream signaling pathways, including the Ras-MAPK/ERK and PI3K-Akt/mTOR cascades. These molecular events translate into significant cellular outcomes, namely the inhibition of cell proliferation and the induction of apoptosis and autophagy. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating FGF signaling and for those involved in the development of novel anti-cancer therapeutics. The well-defined mechanism of action of this compound makes it an excellent tool for elucidating the complex roles of FGFR1 in health and disease.

References

The Role of PD-166866 in the Inhibition of Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The Fibroblast Growth Factor (FGF) signaling pathway, particularly through FGF Receptor 1 (FGFR-1), is a key driver of angiogenesis. PD-166866, a small molecule inhibitor, has emerged as a potent and selective antagonist of FGFR-1 tyrosine kinase activity. This technical guide provides an in-depth analysis of the role of this compound in inhibiting angiogenesis, detailing its mechanism of action, relevant signaling pathways, quantitative data on its inhibitory effects, and comprehensive experimental protocols for assessing its anti-angiogenic properties.

Introduction to this compound and its Target: FGFR-1

This compound is a member of the 6-aryl-pyrido[2,3-d]pyrimidines class of tyrosine kinase inhibitors.[1] It functions as an ATP-competitive inhibitor, specifically targeting the kinase domain of FGFR-1, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation and angiogenesis.[1] The high selectivity of this compound for FGFR-1 makes it a valuable tool for studying FGF-driven biological processes and a potential therapeutic agent for diseases characterized by aberrant angiogenesis.

Mechanism of Action: How this compound Inhibits Angiogenesis

The primary anti-angiogenic effect of this compound is mediated through its direct inhibition of FGFR-1. The binding of FGF ligands, such as basic FGF (bFGF), to FGFR-1 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of multiple downstream signaling pathways crucial for endothelial cell proliferation, migration, and tube formation – all key steps in angiogenesis.

This compound competitively binds to the ATP-binding pocket of the FGFR-1 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the entire downstream signaling cascade.

Key Signaling Pathways Affected by this compound

2.1.1. The RAS/MAPK Pathway

The primary pathway through which FGFR-1 signaling promotes angiogenesis is the RAS/Mitogen-Activated Protein Kinase (MAPK) pathway. Upon FGFR-1 activation, the adaptor protein FRS2 is recruited and phosphorylated, which in turn recruits GRB2 and SOS, leading to the activation of RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK1/2 (also known as p44/42 MAPK). Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors that drive the expression of genes involved in cell proliferation and survival. This compound, by inhibiting FGFR-1 autophosphorylation, effectively blocks the activation of this entire pathway.[1]

2.1.2. The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical regulator of cell growth, survival, and angiogenesis.[2][3] While the direct effect of this compound on this pathway in the context of angiogenesis is less extensively documented, FGFR-1 activation is known to stimulate PI3K activity. Inhibition of FGFR-1 by this compound is therefore presumed to also attenuate signaling through the PI3K/Akt/mTOR pathway, contributing to its anti-angiogenic effects. This pathway is known to regulate the production of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[2][3]

Quantitative Data on the Inhibitory Effects of this compound

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound as an inhibitor of FGFR-1 and its downstream effects.

Target Assay Type IC50 Value Reference
Human full-length FGFR-1 tyrosine kinaseCell-free kinase assay52.4 ± 0.1 nM[1]
bFGF-mediated FGFR-1 autophosphorylationNIH 3T3 cellsNot specified[1]
bFGF-mediated FGFR-1 autophosphorylationL6 cells overexpressing human FGFR-1Not specified[1]
bFGF-induced ERK1 (p44 MAPK) phosphorylationL6 cellsNot specified[1]
bFGF-induced ERK2 (p42 MAPK) phosphorylationL6 cellsNot specified[1]
bFGF-stimulated cell growthL6 cells (8-day exposure)24 nM[1]
Kinase Effect at concentrations up to 50 µM Reference
c-SrcNo effect[1]
Platelet-derived growth factor receptor-beta (PDGFR-β)No effect[1]
Epidermal growth factor receptor (EGFR)No effect[1]
Insulin receptorNo effect[1]
Mitogen-activated protein kinase (MAPK)No effect[1]
Protein kinase C (PKC)No effect[1]
Cyclin-dependent kinase 4 (CDK4)No effect[1]

Experimental Protocols for Assessing Anti-Angiogenic Activity

Detailed methodologies for key in vitro and ex vivo angiogenesis assays are provided below. These protocols can be adapted to evaluate the anti-angiogenic effects of this compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a critical step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement membrane extract (e.g., Matrigel)

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Calcein AM (for visualization)

  • Fluorescence microscope

Protocol:

  • Plate Coating: Thaw basement membrane extract on ice. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of this compound in the cell suspension. Include a vehicle control (DMSO) and a positive control (e.g., a known angiogenesis inhibitor like Sunitinib).

  • Incubation: Add 100 µL of the treated cell suspension to each well of the coated plate. Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization: Carefully remove the culture medium and wash the cells with PBS. Add Calcein AM solution to each well and incubate for 30 minutes at 37°C.

  • Quantification: Capture images of the tube networks using a fluorescence microscope. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, involving the sprouting of microvessels from a piece of intact tissue.

Materials:

  • Thoracic aorta from a rat or mouse

  • Serum-free endothelial cell basal medium (EBM)

  • Collagen I or Matrigel

  • 48-well tissue culture plates

  • Surgical instruments (forceps, scalpels)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Growth factors (e.g., bFGF or VEGF)

  • Inverted microscope

Protocol:

  • Aorta Dissection: Euthanize the animal and aseptically dissect the thoracic aorta. Place it in a sterile dish containing cold serum-free EBM.

  • Ring Preparation: Carefully remove the surrounding fibro-adipose tissue. Cut the aorta into 1-2 mm thick rings.

  • Embedding: Place a 150 µL layer of cold collagen I or Matrigel in the bottom of each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in the center of each gel. Cover the ring with another 150 µL of cold collagen I or Matrigel and allow it to polymerize.

  • Treatment: Prepare treatment media containing growth factors (e.g., 50 ng/mL bFGF) and different concentrations of this compound or vehicle control. Add 500 µL of the respective medium to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days. Replace the medium with fresh treatment medium every 2-3 days.

  • Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. Capture images at the end of the incubation period. Quantify the angiogenic response by measuring the length and number of microvessel sprouts.

Human Placental Artery Fragment Assay

This assay is a variation of the aortic ring assay, utilizing human tissue to assess angiogenesis.

Materials:

  • Fresh human placenta

  • Sterile PBS and culture medium (e.g., DMEM with 10% FBS)

  • Fibrinogen solution

  • Thrombin solution

  • 24-well tissue culture plates

  • Surgical instruments

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Inverted microscope

Protocol:

  • Tissue Collection and Preparation: Obtain a fresh human placenta and dissect small arterial fragments (approximately 2x2 mm) under sterile conditions.

  • Embedding in Fibrin Gel: Place 500 µL of fibrinogen solution into each well of a 24-well plate. Place one artery fragment into the center of each well. Add 10 µL of thrombin solution to each well to induce fibrin polymerization.

  • Treatment: Once the fibrin gel has solidified, add 1 mL of culture medium containing different concentrations of this compound or vehicle control to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for up to 21 days. Change the medium every 2-3 days.

  • Quantification: Monitor and photograph the outgrowth of microvessels from the placental artery fragments using an inverted microscope. The extent of angiogenesis can be quantified by measuring the area of microvessel outgrowth.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by this compound and the general workflow for assessing its anti-angiogenic activity.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pd166866 Intracellular Space cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/Akt/mTOR Pathway cluster_nucleus Nucleus bFGF bFGF FGFR1 FGFR-1 bFGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Autophosphorylation & Recruitment PI3K PI3K FGFR1->PI3K Activates PD166866 This compound PD166866->FGFR1 Inhibits (ATP Competition) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Transcription Gene Transcription (Proliferation, Migration) ERK1_2->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Promotes

Caption: this compound inhibits angiogenesis by blocking FGFR-1 autophosphorylation.

Anti_Angiogenesis_Assay_Workflow cluster_preparation Assay Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Data Acquisition & Analysis prep_cells Prepare Endothelial Cells or Tissue Explants add_cells Seed Cells/Tissues prep_cells->add_cells prep_matrix Coat Plates with Extracellular Matrix prep_matrix->add_cells add_compound Add this compound (and Controls) add_cells->add_compound incubate Incubate at 37°C add_compound->incubate observe Monitor Microvessel /Tube Formation incubate->observe image Image Acquisition (Microscopy) observe->image quantify Quantify Angiogenesis (e.g., Tube Length, Sprout Number) image->quantify analyze Statistical Analysis quantify->analyze

Caption: General workflow for in vitro/ex vivo anti-angiogenesis assays.

Conclusion

This compound is a potent and selective inhibitor of FGFR-1 tyrosine kinase, demonstrating significant anti-angiogenic properties. Its mechanism of action, primarily through the blockade of the RAS/MAPK signaling pathway, makes it an invaluable tool for angiogenesis research. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers investigating the role of FGF/FGFR-1 signaling in angiogenesis and for the development of novel anti-angiogenic therapies. Further research into the effects of this compound on other signaling pathways, such as PI3K/Akt/mTOR, will continue to elucidate its full therapeutic potential.

References

The Selective FGFR1 Inhibitor PD-166866: A Technical Guide to its Effects on MAPK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166866 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2][3] Its high specificity for FGFR1 allows for the targeted disruption of downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cellular processes such as proliferation and angiogenesis.[1][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its inhibitory effects on MAPK signaling. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflows to support researchers in the study of FGFR1-mediated cellular signaling.

Introduction to this compound

This compound is a member of the 6-aryl-pyrido[2,3-d]pyrimidines class of tyrosine kinase inhibitors.[1] It demonstrates high selectivity for FGFR1, with minimal activity against other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), insulin receptor, and c-Src, even at high concentrations.[1][5] This specificity makes this compound a valuable tool for investigating the physiological and pathological roles of FGFR1 signaling. The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[4][6] This event initiates a cascade of downstream signaling, including the activation of the RAS-RAF-MEK-ERK (MAPK) pathway.[4][6] this compound competitively binds to the ATP-binding pocket of the FGFR1 kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of the MAPK cascade.[1][7]

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the key quantitative data regarding the inhibitory potency of this compound from various in vitro and cell-based assays.

Table 1: In Vitro Kinase and Cell-Based Inhibition of FGFR1 by this compound

Assay TypeTargetCell LineIC50 (nM)Reference
In Vitro Kinase AssayHuman full-length FGFR-1 tyrosine kinase-52.4 ± 0.1[1]
FGFR1 AutophosphorylationEndogenous FGFR-1NIH 3T310.8[1][5]
FGFR1 AutophosphorylationOverexpressed human FGFR-1L63.1[1][5]
bFGF-stimulated Cell Growth-L624[1]

Table 2: Inhibition of Downstream MAPK Signaling by this compound

TargetCell LineIC50 (nM)Reference
Phosphorylated 44-kDa MAPK (ERK1)L64.3[5][8]
Phosphorylated 42-kDa MAPK (ERK2)L67.9[5][8]

Table 3: Selectivity of this compound Against Other Kinases

KinaseIC50 (µM)Reference
c-Src>50[1]
PDGFR-β>50[1]
EGFR>50[1]
Insulin Receptor>50[1]
Mitogen-activated protein kinase (MAPK)>50[1]
Protein kinase C (PKC)>50[1]
CDK4>50[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly inhibiting the kinase activity of FGFR1, which is an upstream regulator of the MAPK signaling pathway. The following diagram illustrates the canonical FGF/FGFR-MAPK signaling cascade and the point of intervention by this compound.

FGF_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization FGFR1->FGFR1 GRB2 GRB2 FGFR1->GRB2 Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation PD166866 This compound PD166866->FGFR1 Inhibition

Caption: The FGF/FGFR-MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on MAPK signaling.

In Vitro FGFR1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant FGFR1.

Materials:

  • Recombinant human full-length FGFR-1 tyrosine kinase

  • Poly(Glu, Tyr) 4:1 as a substrate

  • This compound

  • ATP, [γ-³²P]ATP

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[9][10]

  • Trichloroacetic acid (TCA)

  • Filter paper

Procedure:

  • Prepare a reaction mixture containing recombinant FGFR1 kinase and the substrate in kinase buffer.

  • Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP and a tracer amount of [γ-³²P]ATP.

  • Allow the reaction to proceed for a specific duration (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by spotting the mixture onto filter paper and precipitating the proteins with TCA.

  • Wash the filter papers extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cell-Based FGFR1 Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit the autophosphorylation of FGFR1 in a cellular context.

Materials:

  • L6 or NIH 3T3 cells

  • Cell culture medium (e.g., DMEM) with serum

  • Basic Fibroblast Growth Factor (bFGF)

  • This compound

  • Lysis buffer (containing protease and phosphatase inhibitors)[11][12]

  • Anti-phospho-FGFR antibody

  • Anti-FGFR1 antibody

  • Secondary antibodies

  • Western blot equipment and reagents

Procedure:

  • Culture L6 or NIH 3T3 cells to near confluency.

  • Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with bFGF (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes) to induce FGFR1 autophosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform immunoprecipitation for FGFR1 or directly proceed to SDS-PAGE with equal amounts of protein per lane.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST).[12]

  • Probe the membrane with an anti-phospho-FGFR antibody, followed by a secondary antibody.

  • Detect the signal using an appropriate method (e.g., chemiluminescence).

  • Strip the membrane and re-probe with an anti-FGFR1 antibody to determine the total amount of FGFR1.

  • Quantify the band intensities to determine the inhibition of FGFR1 autophosphorylation at different this compound concentrations and calculate the IC50 value.

Western Blot Analysis of MAPK (ERK1/2) Phosphorylation

This protocol details the detection of phosphorylated ERK1/2, the downstream effectors of the MAPK pathway, following treatment with this compound.

Materials:

  • L6 cells

  • bFGF

  • This compound

  • Lysis buffer (with protease and phosphatase inhibitors)[11][12]

  • Anti-phospho-p44/42 MAPK (ERK1/2) antibody

  • Anti-p44/42 MAPK (ERK1/2) antibody

  • Secondary antibodies

  • Western blot equipment and reagents

Procedure:

  • Follow steps 1-5 from the cell-based FGFR1 autophosphorylation assay to culture, starve, treat, and stimulate the L6 cells.

  • Prepare cell lysates and determine the protein concentration.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[13]

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Quantify the band intensities to assess the dose-dependent inhibition of ERK1/2 phosphorylation by this compound and calculate the IC50 values.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on the MAPK signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemical_analysis Biochemical Analysis cluster_data_analysis Data Analysis cell_seeding Seed Cells (e.g., L6) serum_starvation Serum Starve (24h) cell_seeding->serum_starvation pd166866_treatment Treat with this compound (various conc.) serum_starvation->pd166866_treatment bfgf_stimulation Stimulate with bFGF pd166866_treatment->bfgf_stimulation cell_lysis Cell Lysis bfgf_stimulation->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page western_blot Western Blot sds_page->western_blot immunodetection Immunodetection (p-ERK & Total ERK) western_blot->immunodetection quantification Band Quantification immunodetection->quantification ic50_determination IC50 Determination quantification->ic50_determination

Caption: A typical workflow for studying this compound's effect on MAPK signaling.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FGFR1 tyrosine kinase. Its ability to effectively block FGFR1 autophosphorylation and consequently inhibit the downstream MAPK signaling pathway makes it an invaluable research tool. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of FGFR1 in health and disease, and to explore the therapeutic potential of targeting this pathway. The high selectivity of this compound allows for precise dissection of FGFR1-mediated signaling events, contributing to a deeper understanding of cellular regulation and the development of novel therapeutic strategies.

References

Preliminary Efficacy of PD-166866: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary, preclinical data on the efficacy of PD-166866, a selective inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase. The available data, primarily from in vitro studies, suggests that this compound holds potential as an anti-proliferative and anti-angiogenic agent. This document summarizes the quantitative data, details key experimental protocols, and visualizes the compound's mechanism of action through its effects on critical signaling pathways.

Quantitative Efficacy Data

The following tables summarize the key quantitative metrics of this compound's inhibitory activity from published preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target/ProcessAssay SystemIC50 ValueCitation
FGFR1 Tyrosine Kinase (human, full-length)Cell-free kinase assay52.4 ± 0.1 nM[1][2]
bFGF-stimulated FGFR1 AutophosphorylationL6 cells (rat myoblasts overexpressing human FGFR1)3.1 nM[3]
bFGF-stimulated FGFR1 AutophosphorylationNIH 3T3 cells (mouse embryonic fibroblasts)10.8 nM[3]
bFGF-induced Phosphorylated MAPK (p44/ERK1)L6 cells4.3 nM[1][4]
bFGF-induced Phosphorylated MAPK (p42/ERK2)L6 cells7.9 nM[1][4]
bFGF-stimulated Cell GrowthL6 cells (8-day exposure)24 nM[2]

Table 2: Selectivity Profile of this compound

Kinase/ReceptorAssay SystemIC50 ValueCitation
c-SrcCell-free kinase assay> 50 µM[1][2]
Platelet-Derived Growth Factor Receptor-β (PDGFR-β)Cell-free kinase assay> 50 µM[1][2]
Epidermal Growth Factor Receptor (EGFR)Cell-free kinase assay> 50 µM[1][2]
Insulin ReceptorCell-free kinase assay> 50 µM[1][2]
Mitogen-Activated Protein Kinase (MAPK)Cell-free kinase assay> 50 µM[1][2]
Protein Kinase C (PKC)Cell-free kinase assay> 50 µM[1][2]
Cyclin-Dependent Kinase 4 (CDK4)Cell-free kinase assay> 50 µM[1][2]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively targeting and inhibiting the tyrosine kinase activity of FGFR1. This inhibition disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. The primary pathways affected are the Ras-MAPK-ERK pathway and the PI3K-Akt/mTOR pathway.

Inhibition of the FGFR1-MAPK Signaling Pathway

Upon binding of its ligand, such as basic fibroblast growth factor (bFGF), FGFR1 dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This creates docking sites for adaptor proteins like FRS2, which in turn recruits the Grb2-SOS complex. This complex activates Ras, initiating a phosphorylation cascade that leads to the activation of Mitogen-Activated Protein Kinases (MAPK), specifically ERK1/2. Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation. This compound, as an ATP-competitive inhibitor, blocks the initial autophosphorylation of FGFR1, thereby preventing the activation of this entire downstream pathway.[2][5]

FGFR1_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space bFGF bFGF FGFR1 FGFR1 bFGF->FGFR1 Binding & Dimerization FRS2 FRS2 FGFR1->FRS2 Autophosphorylation & Docking Grb2_SOS Grb2_SOS FRS2->Grb2_SOS Recruitment Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Proliferation Proliferation ERK1_2->Proliferation PD_166866 This compound PD_166866->FGFR1 Inhibition

Inhibition of the FGFR1-MAPK Signaling Pathway by this compound.

Repression of the Akt/mTOR Signaling Pathway and Induction of Autophagy

Inhibition of FGFR1 by this compound has also been shown to repress the Akt/mTOR signaling pathway.[1][4] This pathway is critical for cell survival and growth. The suppression of Akt/mTOR signaling can lead to the induction of autophagy, a cellular process of self-degradation that can be a mechanism of cell death in cancer cells.

Akt_mTOR_Pathway FGFR1 FGFR1 Akt Akt FGFR1->Akt Activation PD_166866 This compound PD_166866->FGFR1 Inhibition mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibition Cell_Survival Cell Survival mTOR->Cell_Survival Inhibition of Apoptosis

Repression of Akt/mTOR Signaling and Induction of Autophagy by this compound.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments that have been used to characterize the efficacy of this compound.

FGFR1 Tyrosine Kinase Inhibition Assay (Cell-Free)
  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of FGFR1.

  • Methodology:

    • The kinase domain of human full-length FGFR-1 is expressed and purified.

    • The kinase is incubated with a synthetic substrate (e.g., a poly-Glu-Tyr peptide) and ATP in a reaction buffer.

    • This compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as ELISA with an anti-phosphotyrosine antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular FGFR1 Autophosphorylation Assay
  • Objective: To assess the ability of this compound to inhibit FGFR1 autophosphorylation in a cellular context.

  • Methodology:

    • Cells expressing FGFR1 (e.g., L6 or NIH 3T3 cells) are cultured to sub-confluency.

    • The cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.

    • Cells are pre-incubated with various concentrations of this compound for a defined time (e.g., 1-2 hours).

    • The cells are then stimulated with a ligand, such as bFGF (e.g., 10 ng/mL), for a short period (e.g., 5-10 minutes) to induce FGFR1 autophosphorylation.

    • The cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein from each sample are subjected to immunoprecipitation using an anti-FGFR1 antibody.

    • The immunoprecipitates are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with an anti-phosphotyrosine antibody to detect the level of phosphorylated FGFR1.

    • The membrane is then stripped and re-probed with an anti-FGFR1 antibody to ensure equal loading.

    • Densitometry is used to quantify the band intensities, and IC50 values are calculated.

Cell Proliferation Assay
  • Objective: To evaluate the effect of this compound on bFGF-stimulated cell growth.

  • Methodology:

    • L6 cells are seeded in multi-well plates and allowed to attach.

    • The cells are then treated with various concentrations of this compound in the presence of a mitogenic concentration of bFGF.

    • The treatment is refreshed daily for an extended period (e.g., 8 days) to assess long-term effects.[2]

    • Cell proliferation is measured at the end of the treatment period using a suitable method, such as:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.

      • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

    • The results are expressed as a percentage of the growth of cells stimulated with bFGF in the absence of the inhibitor, and IC50 values are determined.

Experimental_Workflow_Cell_Proliferation Start Start Seed_Cells Seed L6 cells in multi-well plates Start->Seed_Cells Attach Allow cells to attach Seed_Cells->Attach Treat Treat with this compound and bFGF Attach->Treat Incubate Incubate for 8 days (refresh media daily) Treat->Incubate Measure Measure cell proliferation (e.g., MTT assay) Incubate->Measure Analyze Calculate IC50 value Measure->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for PD-166866 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PD-166866 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2][3] As a member of the 6-aryl-pyrido[2,3-d]pyrimidines class of tyrosine kinase inhibitors, it functions as an ATP-competitive inhibitor of FGFR1.[2][3] This compound exhibits high selectivity for FGFR1 over other kinases such as platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), c-Src, and insulin receptor tyrosine kinase.[1][2][4] this compound has been demonstrated to inhibit bFGF-mediated receptor autophosphorylation and subsequent downstream signaling pathways, including the MAPK/ERK and Akt/mTOR pathways.[1][2][4] These characteristics make this compound a valuable tool for studying FGFR1 signaling in various cellular processes, including cell proliferation, angiogenesis, and apoptosis, with potential applications in cancer research and the study of fibrotic diseases.[2][5]

Data Presentation

Solubility of this compound

For optimal results in cell culture experiments, it is crucial to use freshly prepared solutions. It is important to note that moisture-absorbing DMSO can reduce the solubility of this compound.[4]

SolventSolubilityMolar Concentration (approx.)Notes
DMSO40 mg/mL100.89 mMUse fresh, anhydrous DMSO.[4]
DMSO31 mg/mL78.19 mM-
DMSO21 mg/mL52.97 mM-
DMSO14 mg/mL35.31 mM-
DMSO12 mg/mL30.27 mMSonication is recommended.[6]
DMSO3.33 mg/mL8.40 mMUltrasonic and warming to 60°C may be required.[7]
DMSO2 mg/mL5.04 mM-[1]
Ethanol4 mg/mL10.09 mM-[4]
Ethanol3 mg/mL7.57 mMSonication is recommended.[6]
Ethanol0.1 mg/mL0.25 mM-[1]
WaterInsoluble--[4]
DMF2 mg/mL5.04 mM-[1]
DMF:PBS (pH 7.2) (1:6)0.14 mg/mL0.35 mM-[1]
Biological Activity and Working Concentrations

The following table summarizes the reported biological activity of this compound in various assays and cell lines.

Assay TypeTarget/Cell LineIC50 / ConcentrationIncubation TimeKey Findings
Cell-free Kinase AssayFGFR152.4 nM-Potent and selective inhibition of FGFR1 tyrosine kinase.[1][2][3][4][7]
FGFR1 AutophosphorylationNIH 3T3 cells10.8 nM-Inhibition of bFGF-mediated receptor autophosphorylation.[1][3]
FGFR1 AutophosphorylationL6 cells3.1 nM-Inhibition of bFGF-mediated receptor autophosphorylation in cells overexpressing human FGFR-1.[1][3]
MAPK (ERK1/2) PhosphorylationL6 cells4.3 nM (p44), 7.9 nM (p42)-Inhibition of bFGF-induced MAPK phosphorylation.[1][4]
Cell Growth (bFGF-stimulated)L6 cells24 nM8 daysConcentration-related inhibition of bFGF-stimulated cell growth.[2][7]
Microcapillary GrowthHUVEC cells0.1 µM-Inhibition of microvessel outgrowth (angiogenesis).[4]
Cell ViabilityHeLa cells2.5 µM - 50 µM24 hoursSignificant reduction in cell viability, stabilizing at ~25% survival at 25 µM.[8]
Cell MigrationVL-8 cells10 µM-Reduction in cell migration.[1]
Apoptosis InductionHeLa cells50 µM24 hoursEvidence of apoptosis through chromatin degradation and increased PARP expression.[8]
Autophagy InductionHeLa cells50 µM24 hoursInduces autophagy by repressing the Akt/mTOR signaling pathway.[4][6]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). To prepare a 10 mM stock solution from this compound (Molecular Weight: 396.44 g/mol ), dissolve 3.96 mg in 1 mL of DMSO.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (up to 60°C) or sonication may be necessary to aid dissolution.[6][7]

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile vial.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within 1 year; at -80°C, within 2 years.[7]

General Protocol for Treating Adherent Cells with this compound
  • Materials:

    • Adherent cells in culture (e.g., HeLa, NIH 3T3, L6)

    • Complete cell culture medium

    • This compound stock solution in DMSO

    • Phosphate-Buffered Saline (PBS)

    • Multi-well plates or culture flasks

  • Procedure:

    • Seed the cells in a multi-well plate or culture flask at the desired density and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.

    • The next day, prepare the working concentrations of this compound by diluting the DMSO stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1% to minimize solvent toxicity.

    • Remove the old medium from the cells.

    • Add the medium containing the desired concentrations of this compound (and a vehicle control with the same concentration of DMSO) to the cells.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • After the incubation period, the cells can be harvested for downstream analysis such as viability assays (e.g., MTT), protein analysis (e.g., Western blot), or microscopy.

Example Protocol: Inhibition of bFGF-Induced Cell Proliferation in L6 Cells

This protocol is adapted from published studies.[2][7]

  • Cell Seeding: Seed L6 cells in a 96-well plate at a density of 5,000 cells/well in complete growth medium and incubate overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment: Prepare a serial dilution of this compound in a serum-free medium containing basic Fibroblast Growth Factor (bFGF) at a final concentration of 10 ng/mL. Also include a vehicle control (DMSO + bFGF) and a negative control (vehicle without bFGF).

  • Incubation: Remove the serum-free medium from the cells and add the treatment media. Incubate for 48-72 hours. In some experimental setups, daily exposure to the compound may be required.[2][7]

  • Analysis: Assess cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.

Visualizations

Signaling Pathway of this compound Action

PD166866_Signaling_Pathway bFGF bFGF FGFR1 FGFR1 bFGF->FGFR1 Binds Autophosphorylation Autophosphorylation FGFR1->Autophosphorylation PD166866 This compound PD166866->FGFR1 Inhibits RAS_RAF_MEK RAS-RAF-MEK Pathway Autophosphorylation->RAS_RAF_MEK PI3K PI3K Autophosphorylation->PI3K ERK ERK1/2 RAS_RAF_MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell Treatment

Experimental_Workflow start Start seed_cells Seed Cells in Culture Vessel start->seed_cells adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere prepare_treatment Prepare this compound Working Solutions adhere->prepare_treatment treat_cells Remove Old Medium & Add Treatment Medium adhere->treat_cells prepare_treatment->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate harvest Harvest Cells for Downstream Analysis incubate->harvest analysis Perform Analysis (e.g., Viability, Western Blot) harvest->analysis end End analysis->end

Caption: General workflow for cell treatment with this compound.

References

Application Notes and Protocols for PD-166866 Treatment of HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-166866 is a potent and selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2] Dysregulation of the FGF signaling pathway is implicated in various cancers, making FGFR1 a key target for therapeutic intervention. In HeLa (human cervical cancer) cells, this compound has been demonstrated to exert significant antiproliferative effects and induce apoptosis, suggesting its potential as an anti-cancer agent.[3][4] These application notes provide a comprehensive guide for the treatment of HeLa cells with this compound, including detailed experimental protocols and expected outcomes.

Mechanism of Action

This compound selectively inhibits the tyrosine kinase activity of FGFR1, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[2][5][6] Key pathways affected include the Ras-MAPK-ERK and PI3K-Akt-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[5][7][8] By inhibiting FGFR1, this compound effectively curtails these pro-survival signals. Furthermore, in some contexts, this compound has been shown to induce autophagy through the repression of the Akt/mTOR signaling pathway.[5] In HeLa cells, treatment with this compound leads to an antiproliferative response, characterized by cell death primarily through the activation of the apoptotic pathway.[3] This is evidenced by increased DNA fragmentation, membrane lipoperoxidation, and the expression of Poly-ADP-Ribose-Polymerase (PARP), an enzyme involved in DNA repair and apoptosis.[3]

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization GRB2_SOS GRB2_SOS FGFR1->GRB2_SOS Autophosphorylation & Docking PI3K PI3K FGFR1->PI3K PD166866 PD166866 PD166866->FGFR1 Inhibition mTOR mTOR Apoptosis Apoptosis mTOR->Apoptosis

Data Presentation

The following tables summarize the quantitative data associated with the activity of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay SystemIC50 ValueReference
FGFR1 Tyrosine KinaseCell-free assay52.4 nM[5][9][10]
bFGF-stimulated Cell GrowthL6 cells24 nM[1][10]
Phosphorylated MAPK (44-kDa)L6 cells4.3 nM[5][9]
Phosphorylated MAPK (42-kDa)L6 cells7.9 nM[5][9]
FGFR1 AutophosphorylationNIH3T3 cells10.8 nM[9]
FGFR1 AutophosphorylationL6 cells3.1 nM[9]

Table 2: Cytotoxicity of this compound on HeLa Cells (24-hour treatment)

ConcentrationCell Viability (%)Reference
2.5 µMSignificant reduction[3]
25 µM~25%[3]
50 µM~25%[3]

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment HeLa_Culture 1. Culture HeLa Cells Cell_Seeding 2. Seed Cells into Plates (e.g., 96-well, 6-well) HeLa_Culture->Cell_Seeding PD166866_Treatment 3. Treat with this compound (various concentrations) for 24 hours Cell_Seeding->PD166866_Treatment MTT_Assay MTT_Assay PD166866_Treatment->MTT_Assay TUNEL_Assay TUNEL_Assay PD166866_Treatment->TUNEL_Assay Cell_Lysis Cell_Lysis PD166866_Treatment->Cell_Lysis

Protocol 1: Cell Culture and Treatment
  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • For viability assays (MTT), seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • For apoptosis assays (TUNEL) and protein analysis (Western Blot), seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 - 50 µM). A DMSO-only control should be prepared at the same final DMSO concentration as the highest this compound treatment.

  • Treatment: After allowing cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound or the vehicle control. Incubate the cells for the desired time period, typically 24 hours.[3][5]

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[4][11]

  • Reagent Addition: Following the 24-hour treatment with this compound, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10-15 minutes at a low speed to ensure complete dissolution. Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Detection (TUNEL Assay)

This protocol provides a general framework for detecting DNA fragmentation, a hallmark of apoptosis.[3][5][9]

  • Cell Fixation: Following treatment, wash the cells grown on coverslips or in plates once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the enzyme to access the nucleus.[12]

  • Equilibration: Wash the cells again with PBS and incubate with an equilibration buffer for 10 minutes.

  • TdT Labeling: Prepare the TdT reaction mix containing TdT enzyme and fluorescently labeled dUTPs. Remove the equilibration buffer and add the TdT reaction mix to the cells. Incubate for 60 minutes at 37°C in a humidified, dark chamber.

  • Detection: Wash the cells to remove unincorporated nucleotides. Counterstain the nuclei with a DNA stain such as DAPI, if desired.

  • Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

  • Controls: A positive control (treating cells with DNase I to induce DNA breaks) and a negative control (omitting the TdT enzyme) should be included to validate the assay.[3][5]

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol allows for the analysis of changes in protein expression and phosphorylation states following this compound treatment.[13][14]

  • Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[15]

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-FGFR1, anti-total-FGFR1, anti-phospho-ERK, anti-total-ERK, anti-PARP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Conclusion

This compound is a valuable tool for investigating the role of FGFR1 signaling in HeLa cells. The protocols outlined above provide a robust framework for studying its effects on cell viability, apoptosis, and intracellular signaling pathways. Researchers can adapt these methods to address specific experimental questions related to the anti-cancer properties of this compound.

References

Determining the Optimal Concentration of PD-166866 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: PD-166866 is a potent and highly selective, ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2][3] Its specificity makes it a valuable tool for investigating the role of FGFR1 signaling in various biological processes, including cell proliferation, differentiation, and angiogenesis.[1][4] This document provides detailed protocols and application notes to guide researchers in determining the optimal concentration of this compound for their specific in vitro experimental needs.

Mechanism of Action: this compound selectively targets the FGFR1 tyrosine kinase, inhibiting its autophosphorylation and subsequent downstream signaling pathways.[1][5][6] It has been shown to be highly selective for FGFR1, with minimal to no activity against other tyrosine kinases such as PDGFR, EGFR, c-Src, and insulin receptor kinase at concentrations up to 50 µM.[1][7]

Data Presentation: Quantitative Summary of this compound Activity

The following tables summarize the key in vitro activities of this compound based on published literature. This data serves as a starting point for designing concentration ranges in your experiments.

Table 1: In Vitro Kinase and Cellular Inhibition Constants for this compound

ParameterValueCell Line/SystemReference
FGFR1 Kinase Inhibition (IC50)52.4 nMCell-free assay[2][5]
FGFR1 Autophosphorylation Inhibition (IC50)3.1 nML6 cells (overexpressing human FGFR1)[3][7]
FGFR1 Autophosphorylation Inhibition (IC50)10.8 nMNIH 3T3 cells (endogenous FGFR1)[3][7]
bFGF-stimulated Cell Growth Inhibition (IC50)24 nML6 cells[1][2]
MAPK (ERK1/2) Phosphorylation Inhibition (IC50)4.3 nM (p44), 7.9 nM (p42)L6 cells[6][7]

Table 2: Selectivity Profile of this compound

KinaseInhibition at 50 µM
c-SrcNo effect
Platelet-Derived Growth Factor Receptor-β (PDGFR-β)No effect
Epidermal Growth Factor Receptor (EGFR)No effect
Insulin Receptor Tyrosine KinaseNo effect
Mitogen-Activated Protein Kinase (MAPK)No effect
Protein Kinase C (PKC)No effect
Cyclin-Dependent Kinase 4 (CDK4)No effect

Experimental Protocols

To determine the optimal this compound concentration for your specific cell type and experimental endpoint, a dose-response experiment is essential. Below are detailed protocols for two key assays: a cell viability assay to determine the cytotoxic or anti-proliferative effects and a Western blot to assess the inhibition of FGFR1 signaling.

Protocol 1: Determining the Anti-proliferative IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol will allow you to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Materials:

  • This compound (dissolved in DMSO to create a 10 mM stock solution)

  • Cell line of interest (e.g., a cell line with known FGFR1 expression and dependence)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 96-well cell culture plates

  • Basic Fibroblast Growth Factor (bFGF) or other relevant FGF ligand

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Serum Starvation (Optional but Recommended):

    • Gently aspirate the complete medium.

    • Wash the cells once with 100 µL of serum-free medium.

    • Add 90 µL of serum-free medium to each well and incubate for 4-24 hours. This step helps to reduce basal signaling and synchronize the cells.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in serum-free medium. A common starting range is from 1 µM down to 1 nM. It is crucial to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • To each well, add 10 µL of the diluted this compound or vehicle control.

    • Immediately after adding the inhibitor, add 10 µL of bFGF to the appropriate wells to a final concentration that elicits a robust proliferative response (e.g., 10-50 ng/mL). Include control wells with no bFGF to assess basal proliferation.

  • Incubation:

    • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: Assessing Target Engagement via Western Blot for Phospho-FGFR1

This protocol allows for the direct measurement of this compound's inhibitory effect on its target, FGFR1.

Materials:

  • This compound (10 mM stock in DMSO)

  • Cell line with FGFR1 expression

  • 6-well cell culture plates

  • Serum-free medium

  • bFGF

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-FGFR1 (Tyr653/654), anti-total-FGFR1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control for 1-2 hours.

    • Stimulate the cells with bFGF (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FGFR1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for total FGFR1 and a loading control like β-actin.

  • Data Analysis:

    • Quantify the band intensities for phospho-FGFR1 and total FGFR1.

    • Normalize the phospho-FGFR1 signal to the total FGFR1 signal for each condition.

    • Plot the normalized phospho-FGFR1 levels against the this compound concentration to determine the concentration range for effective target inhibition.

Mandatory Visualizations

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space bFGF bFGF FGFR1 FGFR1 bFGF->FGFR1 Binds pFGFR1 p-FGFR1 (Autophosphorylation) FGFR1->pFGFR1 Dimerization & Activation Downstream Downstream Signaling (e.g., MAPK/ERK) pFGFR1->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation PD166866 This compound PD166866->pFGFR1 Inhibits

Caption: FGFR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) C Perform Serial Dilution of this compound A->C B Culture and Seed Cells (e.g., 96-well or 6-well plates) D Treat Cells with this compound and/or FGF Ligand B->D C->D E Incubate for a Defined Period (e.g., 24-72h for proliferation, 1-2h for signaling) D->E F1 Cell Viability Assay (e.g., MTT) E->F1 F2 Western Blot for Target Engagement (p-FGFR1) E->F2 G Data Analysis: Generate Dose-Response Curve & Determine IC50 F1->G F2->G

Caption: General experimental workflow for determining the optimal this compound concentration.

References

Application of PD-166866 in Non-Small Cell Lung Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of PD-166866, a potent and selective fibroblast growth factor receptor 1 (FGFR1) inhibitor, in the context of non-small cell lung cancer (NSCLC) research. Overactivation of the FGFR1 signaling pathway is a known oncogenic driver in a subset of NSCLCs, making it a critical therapeutic target. This compound serves as a valuable tool for investigating the role of FGFR1 in NSCLC pathogenesis and for preclinical evaluation of FGFR1 inhibition as a therapeutic strategy.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the FGFR1 tyrosine kinase.[1] Its high selectivity for FGFR1 over other tyrosine kinases, such as EGFR, PDGFR, and c-Src, makes it an excellent probe for dissecting the specific contributions of FGFR1 signaling in cancer biology.[2] Research has demonstrated that this compound effectively inhibits FGFR1 autophosphorylation and downstream signaling cascades, leading to reduced proliferation and migration of NSCLC cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 ValueReference
FGFR1Cell-free kinase assay52.4 ± 0.1 nM[1]
FGFR1 Autophosphorylation (NIH3T3 cells)Whole-cell assay10.8 nM[2]
FGFR1 Autophosphorylation (L6 cells)Whole-cell assay3.1 nM[2]
p44/42 MAPK (ERK1/2) PhosphorylationWhole-cell assay4.3 nM and 7.9 nM, respectively[2]
bFGF-stimulated L6 cell growthCell-based proliferation assay24 nM[1]

Table 2: Selectivity Profile of this compound

KinaseIC50 ValueReference
PDGFR>50 µM[2]
EGFR>50 µM[2]
c-Src>50 µM[2]
MEK>50 µM[2]
PKC>50 µM[2]
Insulin Receptor Tyrosine Kinase>50 µM[2]
CDK4>50 µM[2]

Signaling Pathways and Experimental Workflow

FGFR1 Signaling Pathway in NSCLC

The binding of fibroblast growth factor (FGF) ligands to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, migration, and angiogenesis. This compound inhibits the initial autophosphorylation step, thereby blocking these downstream signals.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 PD166866 This compound PD166866->FGFR1 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Migration Survival Cell Survival mTOR->Survival

Caption: FGFR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound in NSCLC

A typical workflow for assessing the efficacy of this compound in NSCLC research involves a series of in vitro and in vivo experiments to characterize its effects on cancer cell viability, signaling, migration, and tumor growth.

Experimental_Workflow start Start: NSCLC Cell Lines (e.g., those with FGFR1 amplification) invitro In Vitro Studies start->invitro viability Cell Viability Assay (e.g., MTT) invitro->viability western Western Blot Analysis (pFGFR1, pERK, pAKT) invitro->western migration Migration/Invasion Assay (e.g., Transwell) invitro->migration invivo In Vivo Studies (Xenograft Model) viability->invivo Positive Results western->invivo Positive Results migration->invivo Positive Results tumor_growth Tumor Growth Inhibition invivo->tumor_growth ihc Immunohistochemistry (Biomarker Analysis) invivo->ihc data_analysis Data Analysis and Conclusion tumor_growth->data_analysis ihc->data_analysis

References

Application Notes and Protocols for In Vivo Experimental Design Using PD-166866

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-166866 is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2] Aberrant FGFR signaling is implicated in various pathologies, including cancer, where it can drive tumor cell proliferation, survival, and angiogenesis.[3][4] this compound exerts its effects by competitively binding to the ATP-binding pocket of the FGFR1 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[1][2][5] These application notes provide a comprehensive guide for the in vivo use of this compound, including its mechanism of action, recommended experimental designs, and detailed protocols for preclinical studies.

Mechanism of Action and In Vitro Activity

This compound is a highly selective inhibitor of FGFR1 tyrosine kinase.[1][6] It has been shown to inhibit bFGF-mediated receptor autophosphorylation in cells expressing endogenous FGFR1.[1] The inhibition of FGFR1 by this compound leads to the downregulation of downstream signaling cascades, including the phosphorylation of MAPK (ERK1/2).[1] In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, induce apoptosis, and suppress angiogenesis.[2][5][7] The compound has also been shown to induce autophagy through the repression of the Akt/mTOR signaling pathway.[6]

Summary of In Vitro Quantitative Data
ParameterCell Line/AssayValueReference
FGFR1 Kinase Inhibition (IC50) Cell-free assay52.4 nM[1]
FGFR1 Autophosphorylation Inhibition (IC50) L6 cells (overexpressing human FGFR1)3.1 nM
NIH3T3 cells (endogenous FGFR1)10.8 nM
MAPK (ERK1/2) Phosphorylation Inhibition (IC50) L6 cells4.3 nM (p44), 7.9 nM (p42)[6]
bFGF-stimulated Cell Growth Inhibition (IC50) L6 cells24 nM[1]
Inhibition of Microvessel Outgrowth Human placental artery fragmentsPotent inhibitor[1][2]

In Vivo Experimental Design

While specific in vivo efficacy studies for this compound are not extensively published, the following experimental design is proposed based on its in vitro potency and data from in vivo studies of other selective FGFR inhibitors. The primary application for in vivo studies with this compound is to evaluate its anti-tumor and anti-angiogenic activity in relevant cancer models.

Recommended Animal Model

A subcutaneous xenograft model in immunocompromised mice (e.g., NOD-SCID or athymic nude mice) is a standard and recommended model. The choice of the cancer cell line to implant should be based on evidence of FGFR1 activation or dependency. Cell lines with known FGFR1 amplification, fusions, or mutations are ideal candidates.

Examples of Potentially Suitable Cell Lines for Xenograft Studies:

Cancer TypeCell LineRationale
Non-Small Cell Lung Cancer (NSCLC)e.g., H1581, DMS114FGFR1 amplification is common in squamous NSCLC.
Breast Cancere.g., MDA-MB-134-VISome breast cancer subtypes show FGFR1 amplification.
Bladder Cancere.g., RT112FGFR mutations are prevalent in bladder cancer.
Dosing and Administration

Formulation: this compound is poorly soluble in aqueous solutions and requires a specific formulation for in vivo administration. A common vehicle for oral gavage consists of:

  • 5-10% DMSO

  • 30-40% PEG300

  • 5% Tween 80

  • 45-60% Saline or PBS

Dosage: Based on in vivo studies with other FGFR inhibitors with similar in vitro potency, a starting dose range of 10-50 mg/kg , administered orally (p.o.) once daily, is recommended. Dose-response studies should be performed to determine the optimal therapeutic dose with an acceptable toxicity profile.

Administration Route: Oral gavage is the most common and recommended route of administration for daily dosing in preclinical studies.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model
  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Cell Implantation:

    • Harvest cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel.

    • Inject 1-10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

    • Monitor body weight and general health of the animals.

  • Treatment:

    • Prepare the this compound formulation fresh daily.

    • Administer this compound or vehicle control orally via gavage at the determined dose and schedule.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Process tumors for downstream analysis such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), and angiogenesis markers (e.g., CD31).

    • Perform Western blot analysis on tumor lysates to assess the inhibition of FGFR1 signaling (p-FGFR, p-ERK).

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
  • Study Design: Use tumor-bearing mice from the xenograft model.

  • Dosing: Administer a single oral dose of this compound at the therapeutic dose.

  • Sample Collection:

    • Euthanize cohorts of mice at various time points post-dosing (e.g., 2, 6, 12, and 24 hours).

    • Collect tumor tissue and plasma samples.

  • Analysis:

    • Analyze tumor lysates by Western blot to determine the time course of inhibition of p-FGFR and p-ERK.

    • Measure the concentration of this compound in plasma samples using LC-MS/MS to correlate drug exposure with target engagement.

Visualizations

Signaling Pathway of this compound Action

FGFR1_Signaling_Pathway FGFR1 Signaling and Inhibition by this compound cluster_downstream Downstream Signaling Cascades FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds and Activates PLCg PLCγ FGFR1->PLCg FRS2 FRS2 FGFR1->FRS2 Phosphorylates Angiogenesis Angiogenesis FGFR1->Angiogenesis PD166866 This compound PD166866->FGFR1 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy AKT->Autophagy Inhibits mTOR->Proliferation

Caption: FGFR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow In Vivo Efficacy Study Workflow Start Start CellCulture 1. Cancer Cell Culture Start->CellCulture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Daily Oral Dosing (this compound or Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Predefined criteria met Analysis 8. Tumor Excision & Downstream Analysis Endpoint->Analysis End End Analysis->End

Caption: A typical workflow for an in vivo xenograft efficacy study.

Data Presentation

All quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment and control groups.

Example Table for In Vivo Efficacy Data
Treatment GroupNMean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control10
This compound (10 mg/kg)10
This compound (30 mg/kg)10
This compound (50 mg/kg)10

Conclusion

This compound is a valuable tool for investigating the role of FGFR1 signaling in cancer and other diseases. The provided application notes and protocols offer a framework for designing and conducting in vivo experiments to evaluate its therapeutic potential. Researchers should carefully consider the choice of animal model, cell line, and dosing regimen to obtain robust and reproducible data. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

Troubleshooting & Optimization

troubleshooting PD-166866 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for handling the fibroblast growth factor receptor 1 (FGFR1) inhibitor, PD-166866.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and ATP-competitive small molecule inhibitor of the FGFR1 tyrosine kinase.[1][2] It functions by blocking the autophosphorylation of the FGFR1 receptor, which in turn inhibits downstream signaling pathways, such as the phosphorylation of MAPK (ERK 1/2).[2][3][4] this compound is highly selective for FGFR1, showing minimal activity against other tyrosine kinases like PDGFR, EGFR, c-Src, and the insulin receptor at concentrations up to 50 µM.[1][3][4]

FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds P1 Receptor Autophosphorylation FGFR1->P1 Activates RAS RAS/RAF P1->RAS MEK MEK RAS->MEK MAPK MAPK (ERK1/2) MEK->MAPK Response Cellular Response (Proliferation, Angiogenesis) MAPK->Response PD166866 This compound PD166866->P1 Inhibits

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of this compound.

Q2: What are the recommended solvents and solubility limits for this compound?

This compound is soluble in organic solvents like DMSO and DMF but is sparingly soluble in ethanol and insoluble in water.[3][5] For cell culture experiments, it is critical to first dissolve the compound in a high-purity, anhydrous organic solvent before diluting it into aqueous media.

Solubility Data Summary

SolventConcentrationSource(s)Notes
DMSO ~2 - 40 mg/mL[3][4][5]Solubility can be significantly reduced by moisture-absorbing DMSO. Use fresh, anhydrous DMSO for best results.[3][6]
DMF ~2 mg/mL[4][5]-
Ethanol ~0.1 - 4 mg/mL[3][4][5]Sources report conflicting data; empirical testing is recommended.
Water Insoluble[3]-
DMF:PBS (1:6, pH 7.2) ~0.14 mg/mL[4][5]Illustrates the low solubility in aqueous buffers even with co-solvent.

Q3: How should I store this compound solid compound and stock solutions?

Proper storage is crucial to maintain the stability and activity of this compound.

Storage Recommendations

FormatStorage TemperatureDurationSource(s)Key Recommendations
Solid (Powder) -20°C≥ 3-4 years[3][4][5][6]Keep vial tightly sealed and protected from moisture.
In Solvent (Stock) -80°C1-2 years[3][6]Aliquot to avoid repeated freeze-thaw cycles.
In Solvent (Stock) -20°C1 month[3][6]Suitable for shorter-term storage.
Aqueous Solution N/A≤ 1 day[5]Not recommended for storage; prepare fresh for each experiment.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

This protocol outlines the standard procedure for preparing a high-concentration stock solution in DMSO and subsequently diluting it to a final working concentration in cell culture media.

start Start: This compound Solid step1 1. Equilibrate vial to room temperature before opening. start->step1 step2 2. Add anhydrous DMSO to desired concentration (e.g., 10 mM). step1->step2 step3 3. Vortex/sonicate until fully dissolved. Solution must be clear. step2->step3 stock Result: Clear Stock Solution step3->stock step4 4. Aliquot stock into low-binding tubes. Store at -80°C. stock->step4 step5 5. For working solution, serially dilute in pre-warmed cell culture media. stock->step5 step6 6. Mix thoroughly by inverting/pipetting immediately after dilution. step5->step6 final Result: Final Working Solution step6->final

Caption: Workflow for preparing this compound stock and working solutions.

Methodology:

  • Prepare Stock Solution:

    • Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes to prevent condensation.[7]

    • Using sterile techniques, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-20 mM).

    • Vortex and/or sonicate the solution gently until the solid is completely dissolved. Visually inspect to ensure no particulates remain.

    • Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes.

    • Store the aliquots at -80°C for long-term stability.[3][6]

  • Prepare Working Solution:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Perform a serial dilution. For example, to reach a 10 µM final concentration from a 10 mM stock, first, create an intermediate dilution (e.g., 1:100 in media to get 100 µM) and then a final dilution (e.g., 1:10 in media to get 10 µM).

    • Crucially , add the inhibitor stock to the pre-warmed media and mix immediately and thoroughly by gentle vortexing or pipetting. Do not add cold media to the concentrated stock.

    • Use the final working solution immediately. Do not store aqueous dilutions.[5]

Troubleshooting Guide

Problem: My this compound precipitated after I diluted the stock solution into my aqueous cell culture medium.

Precipitation is a common issue stemming from the low aqueous solubility of this compound.[5] Follow this troubleshooting workflow to diagnose and resolve the problem.

start Precipitate observed in final working solution? q1 Was the final solvent concentration >0.5%? start->q1 q2 Was the stock solution completely dissolved? q1->q2 No s1 Solution: Reduce final DMSO/DMF % by using a higher stock conc. q1->s1 Yes q3 Was the dilution performed in pre-warmed (37°C) media? q2->q3 Yes s2 Solution: Ensure stock is clear. Use fresh, anhydrous DMSO. q2->s2 No q4 Was the final concentration too high for the media used? q3->q4 Yes s3 Solution: Always add stock to pre-warmed media and mix. q3->s3 No s4 Solution: Lower final concentration. Consider media with serum, as proteins can aid solubility. q4->s4 Yes

Caption: Troubleshooting flowchart for this compound precipitation issues.

Detailed Troubleshooting Steps:

  • Check Final Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) in the final cell culture medium should typically be kept below 0.5% to avoid both compound precipitation and solvent toxicity.[8] If your dilution scheme results in a higher percentage, remake the stock solution at a higher concentration.

  • Verify Stock Solution Clarity: Before any dilution, ensure your DMSO stock solution is perfectly clear and free of any visible particulates. If it is cloudy, the compound may not be fully dissolved. This can be caused by using old or water-logged (hygroscopic) DMSO.[3][6] Always use fresh, high-purity, anhydrous DMSO.

  • Control Dilution Temperature: Adding a concentrated stock solution (at room temperature) to cold media can cause the compound to crash out of solution. Always add the stock to media that has been pre-warmed to 37°C.

  • Assess Final Concentration: Even with proper technique, the final concentration of this compound may exceed its solubility limit in your specific cell culture medium. The presence of serum can sometimes help stabilize small molecules.[9] If working in serum-free media, you may need to determine the maximum soluble concentration empirically or lower the intended final concentration.

References

identifying and interpreting off-target effects of PD-166866

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and interpreting the off-target effects of PD-166866.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2][3]

Q2: How potent is this compound against its primary target?

In cell-free assays, this compound inhibits human full-length FGFR1 tyrosine kinase with an IC50 value of 52.4 ± 0.1 nM.[1][2] In cell-based assays, it inhibits bFGF-stimulated FGFR-1 autophosphorylation with IC50 values of 10.8 nM in NIH 3T3 cells and 3.1 nM in L6 cells.[3][4]

Q3: Is this compound known to have off-target kinase activity?

This compound is highly selective for FGFR1. It has been shown to have no significant inhibitory effect on a panel of other kinases at concentrations up to 50 µM.[1][2][3] This panel includes c-Src, platelet-derived growth factor receptor-β (PDGFR-β), epidermal growth factor receptor (EGFR), insulin receptor (InsR) tyrosine kinases, mitogen-activated protein kinase (MAPK), protein kinase C (PKC), and CDK4.[1][2][3]

Q4: I am observing cellular effects that are not consistent with FGFR1 inhibition alone. What could be the cause?

While this compound is highly selective against other kinases, it has been reported to induce other cellular effects that are not directly mediated by off-target kinase inhibition. These include:

  • Mitochondrial deficit and oxidative stress: Treatment with this compound has been observed to cause mitochondrial deficits and oxidative stress.[1][5]

  • Autophagy: this compound can induce autophagy by repressing the Akt/mTOR signaling pathway.[1][5]

These cellular responses could be misinterpreted as off-target effects. It is crucial to investigate these possibilities before concluding the presence of a novel off-target kinase.

Q5: How can I confirm that the observed effects in my experiment are due to on-target FGFR1 inhibition?

To confirm on-target activity, you can perform several experiments:

  • Rescue experiments: In a cell line expressing a drug-resistant mutant of FGFR1, the effects of this compound should be diminished.

  • Use of structurally unrelated FGFR inhibitors: If a different, structurally distinct FGFR inhibitor produces the same phenotype, it is more likely an on-target effect.

  • Knockdown/knockout of FGFR1: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate FGFR1 expression should phenocopy the effects of this compound if they are on-target.

Data Presentation

Inhibitory Activity of this compound
Target/ProcessAssay TypeIC50 ValueReference
FGFR1Cell-free kinase assay52.4 ± 0.1 nM[1][2]
FGFR1 AutophosphorylationNIH 3T3 cells10.8 nM[3][4]
FGFR1 AutophosphorylationL6 cells3.1 nM[3][4]
bFGF-stimulated cell growthL6 cells24.1 nM[3]
Phosphorylated 44-kDa MAPK (ERK1)L6 cells4.3 nM[1][5]
Phosphorylated 42-kDa MAPK (ERK2)L6 cells7.9 nM[1][5]
c-Src, PDGFR-β, EGFR, InsR, MAPK, PKC, CDK4Kinase assays>50 µM[1][2][3]

Experimental Protocols

Protocol 1: Western Blot for Phospho-FGFR1 and Phospho-MAPK

Objective: To assess the inhibition of FGFR1 and its downstream effector MAPK in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., NIH 3T3 or L6) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.

  • Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with basic fibroblast growth factor (bFGF) for 10-15 minutes to induce FGFR1 phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against phospho-FGFR1, total FGFR1, phospho-MAPK (p44/42), and total MAPK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability at Low Concentrations of this compound

Possible CauseTroubleshooting StepExpected Outcome
Mitochondrial Toxicity 1. Perform a mitochondrial membrane potential assay (e.g., TMRE or JC-1 staining). 2. Measure cellular ATP levels. 3. Assess the production of reactive oxygen species (ROS) using a fluorescent probe (e.g., DCFDA).A decrease in mitochondrial membrane potential, reduced ATP levels, or an increase in ROS would suggest that the observed cytotoxicity is due to mitochondrial effects rather than off-target kinase inhibition.
Induction of Apoptosis 1. Perform an Annexin V/Propidium Iodide staining assay to detect apoptotic cells. 2. Conduct a Western blot for cleaved caspase-3 or PARP.An increase in apoptotic markers would confirm that this compound is inducing programmed cell death.

Issue 2: Observation of Autophagosome Formation or Increased Autophagic Flux

Possible CauseTroubleshooting StepExpected Outcome
On-target effect via Akt/mTOR pathway 1. Perform a Western blot for key autophagy markers such as LC3-I/II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 indicate increased autophagic flux. 2. Analyze the phosphorylation status of Akt and mTOR downstream effectors (e.g., p70S6K, 4E-BP1).A decrease in the phosphorylation of Akt/mTOR pathway components would support the known mechanism of this compound-induced autophagy.
Cellular Stress Response 1. Co-treat cells with a known autophagy inhibitor (e.g., 3-Methyladenine or Chloroquine).If the observed phenotype is rescued or altered by autophagy inhibitors, it confirms the involvement of this process.

Visualizations

FGFR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular bFGF bFGF FGFR1 FGFR1 bFGF->FGFR1 Binds RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy Inhibits PD166866 This compound PD166866->FGFR1 Inhibits PD166866->mTOR Indirectly Inhibits

Caption: Simplified signaling pathway of FGFR1 and points of inhibition by this compound.

Experimental_Workflow start Start: Observe Unexpected Cellular Phenotype is_kinase_off_target Hypothesis: Off-target kinase inhibition? start->is_kinase_off_target is_known_effect Hypothesis: Known cellular effect? is_kinase_off_target->is_known_effect No exp_kinase Experiment: Broad Kinase Panel Screen is_kinase_off_target->exp_kinase Yes exp_mito Experiment: Mitochondrial Function Assays is_known_effect->exp_mito Yes exp_autophagy Experiment: Autophagy Marker Analysis is_known_effect->exp_autophagy Yes res_kinase_pos Result: Identified off-target kinase exp_kinase->res_kinase_pos Positive res_kinase_neg Result: No significant off-target kinase exp_kinase->res_kinase_neg Negative res_known_effect Result: Confirmed mitochondrial dysfunction or autophagy induction exp_mito->res_known_effect exp_autophagy->res_known_effect res_kinase_neg->is_known_effect conclusion Conclusion: Phenotype likely due to known non-kinase mediated effects res_known_effect->conclusion

Caption: Logical workflow for troubleshooting unexpected cellular effects of this compound.

References

Technical Support Center: Investigating Mitochondrial Deficit with PD-166866 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers investigating the potential for mitochondrial deficit associated with PD-166866 treatment. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides for common experimental assays, and curated data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor, preventing the autophosphorylation of FGFR1 and subsequently blocking downstream signaling cascades.[2] Its high specificity for FGFR1 has been demonstrated, with minimal effects on other tyrosine kinases such as PDGF-R, EGF-R, and c-Src at comparable concentrations.[1][2]

Q2: Is there evidence to suggest that this compound treatment can lead to mitochondrial deficits?

A2: Yes, published literature indicates that treatment with this compound can cause an apparent mitochondrial deficit and oxidative stress. This observation positions mitochondrial function as a critical area of investigation when studying the cellular effects of this compound.

Q3: What is the proposed signaling pathway linking this compound to mitochondrial dysfunction?

A3: this compound inhibits FGFR1, which in turn has been shown to repress the Akt/mTOR signaling pathway and inhibit the phosphorylation of MAPK (ERK1/2) isoforms.[1] Both the Akt/mTOR and MAPK pathways are crucial regulators of mitochondrial biogenesis, metabolism, and dynamics. Therefore, it is hypothesized that by inhibiting these pathways, this compound disrupts normal mitochondrial homeostasis, leading to a functional deficit.

Q4: What are the key indicators of mitochondrial dysfunction that I should measure?

A4: Key parameters to assess mitochondrial health include:

  • Mitochondrial Membrane Potential (ΔΨm): A critical indicator of mitochondrial health and energy status.

  • Oxygen Consumption Rate (OCR): A direct measure of mitochondrial respiration and oxidative phosphorylation.

  • Cellular ATP Levels: Reflects the efficiency of energy production by mitochondria.

  • Reactive Oxygen Species (ROS) Production: Increased ROS is a common indicator of mitochondrial stress and dysfunction.

Experimental Protocols & Troubleshooting Guides

This section provides detailed protocols for key assays used to assess mitochondrial function and troubleshooting tips for common issues encountered during these experiments.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a widely used method to determine mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

  • JC-1 Dye

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP or CCCP (positive control for depolarization)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle-only control and a positive control (e.g., 10 µM FCCP for 15-30 minutes).

  • JC-1 Staining:

    • Prepare a fresh JC-1 staining solution (typically 1-10 µM in cell culture medium).

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Washing:

    • Remove the staining solution and wash the cells twice with warm PBS or assay buffer.

    • Add 100 µL of assay buffer to each well.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence.

    • Red Fluorescence (J-aggregates): Excitation ~560 nm / Emission ~595 nm.

    • Green Fluorescence (J-monomers): Excitation ~485 nm / Emission ~530 nm.

    • Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Problem Possible Cause(s) Solution(s)
High background fluorescence Incomplete removal of JC-1 staining solution.Ensure thorough but gentle washing steps after staining. Increase the number of washes if necessary.
Weak signal Low cell number or insufficient dye concentration/incubation time.Optimize cell seeding density. Perform a titration of JC-1 concentration and incubation time for your specific cell line.
All cells appear green (depolarized), including controls Cells are unhealthy or dying. JC-1 solution has precipitated.Check cell viability before the experiment. Ensure proper handling of the JC-1 stock solution (protect from light, avoid repeated freeze-thaw cycles). If crystals are observed in the working solution, warm it to 37°C to dissolve them.[3]
Inconsistent results between wells Uneven cell seeding or washing. Photobleaching of the dye.Ensure a homogenous single-cell suspension before seeding. Be consistent with washing procedures across the plate. Minimize exposure of stained cells to light.[4]
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test measures key parameters of mitochondrial respiration by monitoring the oxygen consumption rate (OCR) in real-time. Sequential injections of mitochondrial inhibitors (Oligomycin, FCCP, and a mix of Rotenone/Antimycin A) allow for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[5]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cartridge Hydration: The day before the assay, hydrate the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[6]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound for the desired duration.

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

    • Incubate the cells at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

    • Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A).

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the Mito Stress Test protocol, which will measure baseline OCR and the response to each inhibitor.

Problem Possible Cause(s) Solution(s)
High variability in OCR readings Inconsistent cell seeding. Edge effects in the plate.Ensure uniform cell seeding density. Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
Low OCR and poor response to inhibitors Low cell number or unhealthy cells.Optimize cell seeding number. Ensure high cell viability before starting the assay.
No response to FCCP FCCP concentration is suboptimal.Perform an FCCP titration to determine the optimal concentration for your cell type.[7]
Drifting baseline OCR Temperature fluctuations. pH changes in the medium.Ensure the instrument and all reagents are properly equilibrated to 37°C.[8] Use freshly prepared, pH-adjusted assay medium.
Quantification of Cellular ATP Levels

Cellular ATP levels are a direct indicator of energy metabolism. Luminescence-based ATP assays are highly sensitive and rely on the ATP-dependent reaction of firefly luciferase, where the light output is proportional to the ATP concentration.[9]

Materials:

  • Luminescence-based ATP detection kit (containing lysis buffer, luciferase, and luciferin substrate)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described previously.

  • Cell Lysis: Add the provided lysis buffer to each well and incubate according to the kit manufacturer's instructions (e.g., 5 minutes on an orbital shaker) to release cellular ATP.[10]

  • Luminescence Reaction: Add the ATP detection reagent (containing luciferase and luciferin) to each well.

  • Signal Measurement: Incubate for the recommended time (e.g., 10 minutes in the dark) to stabilize the luminescent signal.[10] Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Correlate luminescence readings with an ATP standard curve to quantify ATP concentration.

Problem Possible Cause(s) Solution(s)
Low signal intensity Low cell number. Inefficient cell lysis. ATP degradation.Increase the number of cells per well. Ensure the lysis buffer is compatible with your cell type and that the lysis step is complete. Work quickly and keep samples on ice to minimize ATPase activity.[11]
High background signal Contamination of reagents or plates.Use sterile, nuclease-free water and consumables. Run a blank control with no cells to determine background luminescence.[12]
Inconsistent results Inaccurate pipetting. Incomplete mixing of reagents.Use calibrated pipettes and ensure thorough mixing of cell lysates and reagents.[12]
Signal quenching Interference from the test compound or culture medium components.Test for compound interference by spiking a known amount of ATP into wells with and without the compound. If interference is detected, consider sample dilution or a different assay format.[13]
Measurement of Mitochondrial Reactive Oxygen Species (ROS)

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary form of mitochondrial ROS. An increase in red fluorescence indicates elevated mitochondrial ROS production.

Materials:

  • MitoSOX Red reagent

  • HBSS or other appropriate buffer

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with this compound as previously described.

  • MitoSOX Staining:

    • Prepare a fresh working solution of MitoSOX Red (typically 5 µM) in warm HBSS.

    • Remove the treatment medium, wash cells once with warm HBSS.

    • Add the MitoSOX working solution and incubate for 10-20 minutes at 37°C, protected from light.[14]

  • Washing: Wash cells three times with warm HBSS to remove excess probe.

  • Fluorescence Measurement:

    • Add pre-warmed HBSS to the wells.

    • Measure fluorescence using a plate reader (Excitation ~510 nm / Emission ~580 nm) or visualize using a fluorescence microscope.

Problem Possible Cause(s) Solution(s)
High background fluorescence Autoxidation of the probe. Incomplete washing.Prepare the probe solution immediately before use. Ensure thorough washing to remove all unbound probe.
Photobleaching Excessive exposure to excitation light.Minimize light exposure during staining and imaging. Use an anti-fade mounting medium if performing microscopy.
Signal not specific to mitochondrial superoxide The probe can be oxidized by other cellular components.While MitoSOX is targeted to mitochondria, results should be interpreted with caution. Complementary assays and the use of appropriate controls (e.g., antioxidants) are recommended. Note that the fluorescence increase is indicative of oxidation, and for unequivocal superoxide detection, HPLC-based methods are required.[15][16]
Changes in probe uptake The treatment may alter mitochondrial membrane potential, affecting probe accumulation.Be aware that changes in mitochondrial membrane potential can influence the uptake of cationic probes like MitoSOX.[16] It may be useful to co-stain with a mitochondrial mass dye to normalize the signal.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and the effects of FGFR inhibitors on mitochondrial function.

Table 1: Inhibitory Concentrations of this compound

Target/ProcessCell Line/SystemIC50 Value
FGFR1 Tyrosine KinaseCell-free assay52.4 nM
bFGF-stimulated Cell GrowthL6 cells24 nM
Phosphorylated MAPK (44-kDa)L6 cells4.3 nM
Phosphorylated MAPK (42-kDa)L6 cells7.9 nM
Microcapillary GrowthHUVEC cells0.1 µM
Data compiled from references[1][2]

Table 2: Reported Effects of FGFR Inhibitors on Mitochondrial Parameters

InhibitorCell LineParameter MeasuredObserved Effect
BGJ398, AZD4547, PD173074AN3CA, JHUEM2 (Endometrial Cancer)Mitochondrial Membrane Potential (TMRE staining)Depolarization (decreased TMRE signal)[17]
BGJ398, AZD4547AN3CA (Endometrial Cancer)Oxygen Consumption Rate (OCR)Impaired mitochondrial respiration[17][18]
NSC12, ErdafitinibH1581 (Lung Cancer)Mitochondrial Membrane Potential (TMRE staining)Depolarization (TMRE-negative cells increased)[19][20]
NSC12, ErdafitinibH1581 (Lung Cancer)Cytoplasmic ROS (DCFDA staining)Increased cytoplasmic ROS[19][20]
NSC12, ErdafitinibH1581 (Lung Cancer)Mitochondrial ROS (MitoSOX staining)No significant change in mitochondrial ROS[19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway potentially involved in this compound-induced mitochondrial deficit and a general workflow for its investigation.

PD166866_Mitochondrial_Deficit_Pathway PD166866 This compound FGFR1 FGFR1 PD166866->FGFR1 Inhibits PI3K PI3K FGFR1->PI3K MAPK_pathway RAS-MAPK Pathway (ERK1/2) FGFR1->MAPK_pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Mito_Function Mitochondrial Homeostasis (Biogenesis, Metabolism, Autophagy) mTOR->Mito_Function Regulates MAPK_pathway->Mito_Function Regulates Mito_Deficit Mitochondrial Deficit - Decreased ΔΨm - Decreased OCR/ATP - Increased ROS Mito_Function->Mito_Deficit Leads to

Caption: Proposed signaling pathway for this compound-induced mitochondrial deficit.

Experimental_Workflow start Start: Hypothesis This compound causes mitochondrial deficit cell_culture Cell Culture & Treatment (Dose-response & time-course) start->cell_culture assays Perform Mitochondrial Function Assays cell_culture->assays jc1 JC-1 Assay (ΔΨm) assays->jc1 seahorse Seahorse XF Assay (OCR) assays->seahorse atp ATP Assay (Luminescence) assays->atp ros ROS Assay (MitoSOX) assays->ros data_analysis Data Analysis & Quantification jc1->data_analysis seahorse->data_analysis atp->data_analysis ros->data_analysis conclusion Conclusion Characterize mitochondrial deficit data_analysis->conclusion

Caption: General workflow for investigating this compound's effect on mitochondria.

References

Technical Support Center: Managing Oxidative Stress as a Side Effect of PD-166866

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing oxidative stress induced by the FGFR1 inhibitor, PD-166866.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments involving this compound and provides actionable solutions.

FAQs

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2][3][4] It functions as an ATP-competitive inhibitor, preventing the autophosphorylation of FGFR1 and subsequently blocking downstream signaling pathways.[1][4] This inhibition has been shown to reduce cell proliferation and angiogenesis.[1][2][3]

Q2: Is oxidative stress a known side effect of this compound treatment?

Yes, published data indicates that treatment with this compound can lead to a mitochondrial deficit and induce oxidative stress.[1][2] This can result in cellular damage, including membrane lipoperoxidation and DNA damage.[2]

Q3: What are the observable signs of oxidative stress in my cell cultures treated with this compound?

Common indicators of oxidative stress in cell culture include:

  • Decreased cell viability and proliferation.

  • Increased apoptosis or necrosis.

  • Changes in cell morphology.

  • Increased levels of reactive oxygen species (ROS).

  • Evidence of lipid peroxidation and DNA damage.

Q4: How can I mitigate this compound-induced oxidative stress in my experiments?

The most common approach is to co-treat your cells with an antioxidant. N-acetylcysteine (NAC) is a widely used antioxidant in cell culture that can help scavenge ROS and replenish intracellular glutathione levels.[5][6][7][8][9] It is recommended to optimize the concentration of NAC for your specific cell type and experimental conditions.

Q5: What are the key signaling pathways involved in this compound-induced oxidative stress?

This compound inhibits FGFR1, which can affect downstream pathways like the MAPK/ERK pathway.[3][4] The disruption of normal FGFR1 signaling appears to be linked to the induction of oxidative stress, potentially through mitochondrial dysfunction.[1][2] The cellular response to oxidative stress often involves the activation of pathways such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[10][11][12][13]

Troubleshooting

Problem Possible Cause Suggested Solution
High levels of cell death observed even at low concentrations of this compound. The cell line being used may be particularly sensitive to FGFR1 inhibition or oxidative stress.1. Perform a dose-response curve to determine the optimal concentration of this compound for your experiments. 2. Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it improves cell viability.[5][6][7][8][9] 3. Ensure the quality and purity of the this compound compound.
Inconsistent results in oxidative stress assays. 1. Variability in cell seeding density. 2. Inconsistent timing of this compound treatment and assay performance. 3. Issues with the assay protocol or reagents.1. Maintain consistent cell seeding densities across all experiments. 2. Standardize the timing of all experimental steps. 3. Carefully review and optimize the assay protocol. Ensure all reagents are fresh and properly stored.
Antioxidant co-treatment is not reducing oxidative stress markers. 1. The concentration of the antioxidant may be too low. 2. The chosen antioxidant may not be effective for the specific type of oxidative stress induced by this compound. 3. The antioxidant may be interfering with the mechanism of this compound.1. Perform a dose-response experiment to find the optimal concentration of the antioxidant. 2. Try a different antioxidant with a different mechanism of action. 3. As a control, assess the effect of the antioxidant alone on your cells and key experimental readouts.

II. Experimental Protocols

This section provides detailed methodologies for key experiments to assess and manage this compound-induced oxidative stress.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • DCFDA (store protected from light)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium without phenol red

  • This compound

  • Positive control (e.g., H₂O₂)

  • Negative control (e.g., N-acetylcysteine)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Prepare a working solution of DCFDA in serum-free medium (typically 10-25 µM, but should be optimized for your cell line).

  • Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Remove the DCFDA solution and wash the cells twice with warm PBS.

  • Add fresh cell culture medium containing the desired concentrations of this compound, with or without an antioxidant. Include appropriate controls (vehicle, positive control, negative control).

  • Incubate for the desired treatment period.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. For microscopy, capture images using a standard FITC filter set.[14]

Assessment of Lipid Peroxidation via Malondialdehyde (MDA) Assay

This protocol outlines the measurement of malondialdehyde (MDA), a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

  • Cell lysis buffer

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • MDA standards

  • Microcentrifuge tubes

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Culture and treat cells with this compound as required for your experiment.

  • Harvest the cells and prepare a cell lysate according to standard procedures.

  • To 100 µL of cell lysate or MDA standard, add 100 µL of TCA solution.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 200 µL of TBA solution to the supernatant.

  • Incubate at 95°C for 60 minutes.

  • Cool the samples on ice for 10 minutes.

  • Measure the absorbance at 532 nm or fluorescence at Ex/Em = 530/550 nm.

  • Calculate the MDA concentration in the samples by comparing the readings to the standard curve.[15][16]

Measurement of Superoxide Dismutase (SOD) Activity

This protocol describes a colorimetric assay to determine the activity of the antioxidant enzyme superoxide dismutase (SOD).

Materials:

  • SOD Assay Kit (commercially available kits are recommended)

  • Cell lysate

  • Microplate reader

Procedure:

  • Prepare cell lysates from cells treated with this compound and controls.

  • Follow the manufacturer's instructions provided with the SOD assay kit. Generally, the protocol will involve the following steps:

  • Add samples and standards to a 96-well plate.

  • Add a working solution containing a substrate that generates superoxide anions.

  • Add an enzyme solution that catalyzes the formation of a colored product from the reaction with superoxide anions.

  • Incubate the plate for a specified time at a specific temperature (e.g., 20 minutes at 37°C).

  • Read the absorbance at the recommended wavelength (e.g., 450 nm).

  • The SOD activity is determined by the degree of inhibition of the colorimetric reaction.[17][18]

III. Data Presentation

Table 1: Inhibitory Concentrations of this compound

TargetIC₅₀ (nM)Cell Line/System
FGFR1 Tyrosine Kinase52.4Cell-free assay
bFGF-stimulated Cell Growth24.1L6 cells
Phosphorylated ERK1 (44-kDa MAPK)4.3L6 cells
Phosphorylated ERK2 (42-kDa MAPK)7.9L6 cells

Data compiled from multiple sources.[1][3][4]

IV. Visualizations

Signaling Pathways and Experimental Workflows

PD166866_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds RAS_RAF_MEK RAS/RAF/MEK FGFR1->RAS_RAF_MEK Activates Mitochondrion Mitochondrion FGFR1->Mitochondrion Inhibition leads to mitochondrial deficit PD166866 This compound PD166866->FGFR1 Inhibits ERK ERK (MAPK) RAS_RAF_MEK->ERK ROS ↑ Oxidative Stress (ROS) Mitochondrion->ROS Cell_Effects ↓ Proliferation ↑ Apoptosis ↑ DNA Damage ROS->Cell_Effects

Caption: Mechanism of this compound-induced oxidative stress.

Oxidative_Stress_Response PD166866 This compound ROS ↑ Reactive Oxygen Species (ROS) PD166866->ROS Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes Promotes transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Nrf2-mediated cellular response to oxidative stress.

ROS_Detection_Workflow Start Start: Seed Cells Wash_1 Wash with PBS Start->Wash_1 DCFDA_Loading Load with DCFDA (30-60 min, 37°C) Wash_1->DCFDA_Loading Wash_2 Wash with PBS DCFDA_Loading->Wash_2 Treatment Treat with this compound (± Antioxidant) Wash_2->Treatment Measure Measure Fluorescence (Ex:485nm, Em:535nm) Treatment->Measure End End: Analyze Data Measure->End

References

Technical Support Center: Optimizing PD-166866 Incubation Time in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of PD-166866 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2][3][4][5][6] It functions as an ATP-competitive inhibitor, preventing the autophosphorylation of FGFR1.[3][5][6] This blockade inhibits downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8][9][10] this compound has been shown to be highly selective for FGFR1, with minimal effects on other receptor tyrosine kinases such as PDGFR, EGFR, and insulin receptor.[1][3][4][5][6][11]

Q2: What are the expected cellular effects of this compound treatment?

Treatment of cells with this compound is expected to lead to a reduction in cell proliferation and viability.[2] This is often accompanied by the induction of apoptosis (programmed cell death), which can be observed through methods like TUNEL assays and analysis of DNA fragmentation.[12] Additionally, this compound has been reported to induce autophagy by repressing the Akt/mTOR signaling pathway.[1][11]

Q3: What is a recommended starting concentration and incubation time for this compound?

The optimal concentration and incubation time for this compound are highly dependent on the specific cell line and the experimental endpoint. However, a good starting point is to perform a dose-response experiment with concentrations ranging from the low nanomolar to the low micromolar range. Based on published data, significant inhibition of cell proliferation has been observed in various cell lines with IC50 values in the nanomolar range. For longer-term experiments, incubation times can range from 24 to 72 hours. For example, in HeLa cells, a 24-hour incubation at 50 μM has been used to study its effects.[1][11][12]

Q4: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[13] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.[14]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell proliferation or viability. Incubation time is too short. The inhibitory effects of this compound on cell proliferation may take time to become apparent. Consider extending the incubation period (e.g., 48-72 hours).
Concentration of this compound is too low. The sensitivity of different cell lines to this compound can vary. Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell line.
Cell line is resistant to FGFR1 inhibition. The cell line may not rely on the FGFR1 signaling pathway for proliferation. Confirm the expression of FGFR1 in your cell line using techniques like Western blotting or qPCR.
Degradation of this compound. Ensure proper storage of the this compound stock solution. Prepare fresh working solutions for each experiment.
High levels of cell death even at low concentrations. Cell line is highly sensitive to this compound. Reduce the concentration range in your dose-response experiments.
Off-target effects. While this compound is selective, off-target effects can occur at high concentrations. Use the lowest effective concentration possible.
Solvent (DMSO) toxicity. Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically ≤ 0.1%).[14]
Inconsistent results between experiments. Variability in cell seeding density. Maintain a consistent cell seeding density across all experiments, as this can significantly impact proliferation rates and drug sensitivity.[15]
Cells are not in the exponential growth phase. Ensure that cells are in the logarithmic phase of growth when the treatment is applied for reproducible results.[16]
Inconsistent incubation times. Use a precise and consistent incubation time for all experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: IC50 Values of this compound

Target/Assay Cell Line/System IC50 Value Reference
FGFR1 Tyrosine KinaseCell-free assay52.4 nM[1][3][4][5][6]
bFGF-stimulated Cell GrowthL6 cells24 nM[3][6][13]
FGFR1 AutophosphorylationNIH 3T3 cells10.8 nM[4][5]
FGFR1 AutophosphorylationL6 cells3.1 nM[4][5]
Phosphorylated MAPK (p44)L6 cells4.3 nM[1][4][11]
Phosphorylated MAPK (p42)L6 cells7.9 nM[1][4][11]

Table 2: Exemplary Incubation Conditions

Cell Line Concentration Incubation Time Observed Effect Reference
HeLa50 µM24 hoursInduction of autophagy[1][11]
3T6 Murine FibroblastsNot specifiedNot specifiedReduction of cell proliferation and viability[2]
L6 cells1 - 100 nM8 days (daily exposure)Inhibition of bFGF-stimulated cell growth[3][13]
Oli-neu oligodendrocyte cells10 µMNot specifiedDecreased FGFR1 protein expression[17]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay

This protocol provides a general framework for determining the optimal incubation time of this compound for a specific cell line by assessing cell viability.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase and will not reach confluency by the end of the experiment.

    • Incubate overnight to allow for cell attachment.[18]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).

    • Remove the old medium and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Time-Course Incubation:

    • Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours).

  • Cell Viability Assay (e.g., MTT, MTS, or resazurin-based):

    • At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle control for each time point.

    • Plot the percentage of cell viability against the incubation time for each this compound concentration.

    • The optimal incubation time will be the time point that achieves the desired level of inhibition for your downstream experiments.

Protocol 2: Assessing Inhibition of FGFR1 Signaling by Western Blot

This protocol outlines a method to confirm the inhibitory effect of this compound on FGFR1 signaling.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow them to 70-80% confluency.

    • If necessary, serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound for a predetermined optimal incubation time.

    • Stimulate the cells with a known FGFR1 ligand, such as basic fibroblast growth factor (bFGF), for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT. A housekeeping protein like GAPDH or β-actin should be used as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in this ratio with increasing concentrations of this compound confirms the inhibition of the FGFR1 signaling pathway.

Visualizations

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR1 FRS2 FRS2 FGFR1->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PD166866 This compound PD166866->FGFR1

Caption: FGFR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Overnight Incubation seed_cells->overnight_incubation prepare_pd166866 Prepare this compound Dilutions & Vehicle Control overnight_incubation->prepare_pd166866 treat_cells Treat Cells overnight_incubation->treat_cells prepare_pd166866->treat_cells time_course Time-Course Incubation (e.g., 6, 12, 24, 48, 72h) treat_cells->time_course viability_assay Perform Cell Viability Assay time_course->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data: Plot Viability vs. Time read_plate->analyze_data determine_optimal_time Determine Optimal Incubation Time analyze_data->determine_optimal_time

Caption: Workflow for optimizing this compound incubation time.

References

avoiding common pitfalls in FGFR inhibitor experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fibroblast Growth Factor Receptor (FGFR) inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions to help you navigate common pitfalls and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major downstream signaling pathways activated by FGFRs? A1: Upon ligand binding and dimerization, activated FGFRs trigger several key intracellular signaling pathways. The primary cascades include the RAS/MAPK pathway, the PI3K/AKT/mTOR pathway, the PLCγ pathway, and the JAK/STAT pathway.[1][2][3] These pathways collectively regulate critical cellular processes such as proliferation, survival, differentiation, and migration.[2][4]

Q2: How do I select an appropriate cell line for my FGFR inhibitor study? A2: Cell line selection is critical and should be based on the specific FGFR alteration you intend to study. Look for cell lines with well-characterized FGFR gene amplifications, fusions, or activating mutations.[5][6][7] For example, certain lung cancer cell lines harbor FGFR1 amplifications, while some gastric cancer lines have FGFR2 amplifications, and urothelial carcinoma cell lines often feature FGFR3 mutations or fusions.[7][8] It is crucial to verify the expression and phosphorylation status of the target FGFR in your chosen cell line before initiating inhibitor studies.

Q3: What does the IC50 value represent, and what factors can influence it? A3: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce a specific biological process (like cell viability) by 50%.[9] It is a standard measure of a drug's potency.[9][10] However, IC50 values can be influenced by experimental conditions, including cell seeding density, assay duration, and the specific viability assay used (e.g., MTT, MTS, CellTiter-Glo).[11][12] Therefore, it is essential to maintain consistent parameters to ensure reproducible results.[13]

Q4: What are the common mechanisms of acquired resistance to FGFR inhibitors? A4: Acquired resistance is a major challenge and typically falls into two categories. On-target resistance involves secondary mutations within the FGFR kinase domain itself, such as "gatekeeper" mutations (e.g., V565 in FGFR2) that interfere with inhibitor binding.[14][15][16][17] Off-target resistance occurs when cancer cells activate alternative "bypass" signaling pathways to circumvent the FGFR blockade, such as upregulating other receptor tyrosine kinases (e.g., EGFR, MET) or activating downstream pathways like PI3K/AKT.[14][17][18][19]

Visualizing Key Concepts

FGFR Signaling Pathways

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (Inactive Monomer) FGF->FGFR Binding FGFR_active FGFR Dimer (Active Kinase) FGFR->FGFR_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR_active->FRS2 P PLCg PLCγ FGFR_active->PLCg P STAT STAT FGFR_active->STAT P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K DAG_IP3 DAG / IP3 PLCg->DAG_IP3 RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription PKC PKC DAG_IP3->PKC PKC->Transcription STAT->Transcription

Caption: Canonical FGFR signaling pathways activated upon ligand binding.

General Experimental Workflow

Experimental_Workflow start Hypothesis: Inhibitor targets FGFR-driven cancer select_cells 1. Cell Line Selection (Based on known FGFR alterations) start->select_cells characterize 2. Baseline Characterization (Confirm p-FGFR via Western Blot) select_cells->characterize screen 3. In Vitro Screening (Cell Viability Assay to determine IC50) characterize->screen validate 4. On-Target Validation (Western Blot for p-FGFR & p-ERK inhibition) screen->validate resistance 5. Resistance Studies (Optional) (Long-term culture with inhibitor to generate resistant lines) validate->resistance If investigating resistance invivo 6. In Vivo Studies (Xenograft models) validate->invivo end Conclusion resistance->end invivo->end

Caption: A typical workflow for preclinical evaluation of an FGFR inhibitor.

Troubleshooting Guides

Problem 1: My inhibitor shows a high IC50 value or no effect in a cell viability assay.

This is a common issue that can arise from multiple sources, ranging from the properties of the cell line to the experimental setup.

  • Q: Could my cell line be the problem? A: Yes. First, confirm that your cell line is truly dependent on FGFR signaling for survival. Some cell lines with FGFR amplifications may not be solely reliant on this pathway due to co-amplification of other oncogenes.[8] Additionally, long-term culturing can lead to phenotypic drift. Always use low-passage cells and periodically re-verify the presence of the target FGFR alteration and baseline receptor phosphorylation.

  • Q: How can I confirm the inhibitor is engaging its target in the cells? A: A cell viability assay only measures a downstream effect (cell death or growth arrest). To confirm target engagement, you must perform a Western blot to assess the phosphorylation status of FGFR (p-FGFR) and key downstream effectors like p-ERK.[20][21] A potent inhibitor should decrease p-FGFR levels at concentrations comparable to its IC50. If p-FGFR is not reduced, it suggests the inhibitor is not reaching or acting on its target effectively.

  • Q: What if target engagement is confirmed, but the cells still survive? A: This points towards resistance mechanisms. The cells may be activating bypass pathways to compensate for the FGFR blockade.[22] Consider performing a phospho-RTK array to screen for the activation of other receptor tyrosine kinases like EGFR, MET, or ERBB family members.[17] Alternatively, the cells may have pre-existing or newly acquired mutations in the FGFR kinase domain that prevent inhibitor binding.[22][23]

Troubleshooting Decision Tree

Troubleshooting_High_IC50 start Problem: High IC50 / No Effect check_western Perform Western Blot for p-FGFR and p-ERK after inhibitor treatment. start->check_western pFGFR_down Is p-FGFR reduced? check_western->pFGFR_down no_inhibition Conclusion: Lack of Target Engagement pFGFR_down->no_inhibition No resistance Conclusion: Cellular Resistance pFGFR_down->resistance Yes cause_no_inhibition1 Possible Cause: Inhibitor instability, poor cell permeability, or incorrect concentration. no_inhibition->cause_no_inhibition1 cause_no_inhibition2 Possible Cause: Cell line does not express an active/phosphorylated FGFR. no_inhibition->cause_no_inhibition2 on_target Investigate On-Target Resistance: Sequence FGFR kinase domain for mutations (e.g., gatekeeper V565F). resistance->on_target off_target Investigate Off-Target Resistance: Use phospho-RTK array to check for activation of bypass pathways (EGFR, MET, etc.). resistance->off_target

Caption: A decision tree for troubleshooting unexpected inhibitor insensitivity.

Problem 2: My Western blot results for p-FGFR are inconsistent or show high background.

  • Q: How can I improve the quality of my p-FGFR Western blot? A: To get a clean signal, several steps are critical.

    • Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.[13]

    • Antibody Validation: Ensure your primary antibody is specific for the phosphorylated form of FGFR. Titrate the antibody to find the optimal concentration that maximizes signal and minimizes noise.[20][21]

    • Blocking and Washing: Insufficient blocking or washing can cause high background.[20] Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a buffer like 5% BSA in TBST for phospho-antibodies. Increase the duration and number of TBST washes.

    • Loading Control: Always probe for total FGFR or a housekeeping protein (e.g., GAPDH, β-actin) on the same blot to normalize your p-FGFR signal and ensure equal protein loading.[13][21]

Data Presentation & Key Protocols

Quantitative Data Summary

The potency of FGFR inhibitors varies across the different FGFR isoforms. This selectivity can influence both efficacy and potential off-target effects.

InhibitorTypeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Erdafitinib Pan-FGFR1.22.54.6-
Infigratinib FGFR1-31.11.01.560
Pemigatinib FGFR1-30.40.51.230
Futibatinib Pan-FGFR (Irreversible)1.51.31.924.6
PD173074 FGFR1/321.51555.5>10000
BLU9931 FGFR4 Selective>4000>4000>40001.4
(Note: IC50 values are compiled from various preclinical studies and can vary based on assay conditions.[10][24][25][26] This table serves as a comparative reference.)

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol describes a method to assess the effect of an FGFR inhibitor on the proliferation of an FGFR-dependent cell line using a tetrazolium-based assay (e.g., MTT, CCK-8).[27][28]

  • Cell Seeding:

    • Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well).

    • Allow cells to attach and grow for 24 hours in a standard incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare a serial dilution of the FGFR inhibitor in complete cell culture medium. A common range is 0.1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations.

  • Incubation:

    • Incubate the plate for a specified period, typically 72 hours, to allow for effects on cell proliferation.[17][27]

  • Viability Measurement:

    • Add the cell viability reagent (e.g., 10 µL of CCK-8 or 20 µL of MTT solution) to each well according to the manufacturer's instructions.[28]

    • Incubate for the recommended time (e.g., 1-4 hours).

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[9][27]

Protocol 2: Western Blot for FGFR Pathway Inhibition

This protocol details the steps to verify on-target inhibitor activity by measuring changes in protein phosphorylation.[20][21]

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells for 4-6 hours prior to treatment to reduce baseline pathway activation.[21]

    • Treat cells with the FGFR inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for a defined period (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[13]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.[21]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration, add Laemmli buffer, and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.[21]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-FGFR (e.g., anti-phospho-FGFR Tyr653/654) overnight at 4°C.[20][29]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[20][21]

    • Quantify band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR or a loading control signal for each sample.[20]

    • The blot can be stripped and re-probed for downstream targets like p-ERK, total ERK, and a loading control like GAPDH.

References

how to improve reproducibility in PD-166866 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of assays involving the FGFR1 inhibitor, PD-166866.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the FGFR1 kinase domain. This prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[4] this compound has demonstrated high selectivity for FGFR1 over other tyrosine kinases such as c-Src, PDGFR-β, EGFR, and insulin receptor.[1]

Q2: What are the typical IC50 values observed for this compound?

The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the assay format and conditions. Published values are summarized in the table below. It is crucial to establish an IC50 value under your specific experimental conditions.

Assay TypeTarget/Cell LineReported IC50 Value
Cell-free Kinase AssayFGFR152.4 ± 0.1 nM
Cell-based AutophosphorylationL6 cells (overexpressing FGFR1)3.1 nM
Cell-based AutophosphorylationNIH 3T3 cells (endogenous FGFR1)10.8 nM
Cell Growth Assay (bFGF-stimulated)L6 cells24.1 nM
MAPK Phosphorylation (p44/42)L6 cells4.3 nM and 7.9 nM

Q3: How should I prepare and store this compound stock solutions?

For optimal results, dissolve this compound powder in anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[2] When preparing working solutions, dilute the DMSO stock in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells, including controls, and ideally kept at or below 1% to minimize solvent effects on kinase activity.

Troubleshooting Guide

Problem 1: High variability in IC50 values between experiments.

High variability in IC50 values is a common issue in kinase assays and can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Possible Cause 1: Inconsistent Reagent Handling.

    • Solution: Ensure all reagents, especially the enzyme and this compound, are handled consistently. Thaw frozen reagents on ice and avoid repeated freeze-thaw cycles. Use a single lot of enzyme for a set of experiments if possible.[5] After thawing, gently mix all solutions before use.

  • Possible Cause 2: Inaccurate Pipetting.

    • Solution: Regularly calibrate your pipettes, especially for the small volumes used in 384-well plates. Use low-retention pipette tips to ensure accurate dispensing of viscous solutions like enzyme stocks.

  • Possible Cause 3: Plate Edge Effects.

    • Solution: The outer wells of a microplate are more susceptible to evaporation, which can alter reagent concentrations. To mitigate this, avoid using the outer wells for critical samples. Instead, fill them with buffer or water to create a humidity barrier.

  • Possible Cause 4: Fluctuation in ATP Concentration.

    • Solution: As an ATP-competitive inhibitor, the IC50 of this compound is sensitive to the ATP concentration in the assay. Use a consistent ATP concentration across all experiments, ideally at or near the Km value for FGFR1.

Problem 2: Low signal-to-background ratio in the assay.

A low signal-to-background ratio can make it difficult to accurately determine the potency of this compound.

  • Possible Cause 1: Suboptimal Enzyme or Substrate Concentration.

    • Solution: Perform a titration of the FGFR1 enzyme to determine the optimal concentration that yields a robust signal without rapid substrate depletion. Similarly, ensure the substrate concentration is optimal for the enzyme concentration used.

  • Possible Cause 2: High Background from Reagents.

    • Solution: Check for contamination in your buffer components or detection reagents. Use high-quality, purified substrates. If using a peptide substrate, verify its integrity and concentration. Test for autofluorescence of the microplate at the detection wavelength by measuring a well with only buffer and detection reagent.

Problem 3: Unexpected or inconsistent results in cellular assays.

Cellular assays introduce additional layers of complexity.

  • Possible Cause 1: Cell Health and Passage Number.

    • Solution: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to genetic drift and altered signaling responses. It is advisable to use cells within a consistent and limited passage range for all experiments.

  • Possible Cause 2: Inconsistent Stimulation.

    • Solution: When studying the inhibition of ligand-induced phosphorylation, ensure that the concentration and incubation time of the stimulating ligand (e.g., bFGF) are consistent. Starve cells in serum-free media prior to stimulation to reduce basal receptor activation.

Signaling Pathway and Experimental Workflow

To aid in experimental design and data interpretation, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for a this compound assay.

PD166866_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR1 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR1:f0 Binding & Dimerization ADP ADP FGFR1:f2->ADP pFGFR1 Phosphorylated FGFR1 FGFR1:f2->pFGFR1 Autophosphorylation PD166866 This compound PD166866->FGFR1:f2 Inhibition ATP ATP ATP->FGFR1:f2 Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) pFGFR1->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Mechanism of action of this compound in the FGFR1 signaling pathway.

PD166866_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Assay Buffer, ATP, Substrate) initiate_reaction Initiate with ATP/Substrate Mix prep_reagents->initiate_reaction prep_pd Prepare Serial Dilutions of this compound add_inhibitor Add this compound to Plate prep_pd->add_inhibitor prep_enzyme Prepare FGFR1 Enzyme add_enzyme Add FGFR1 Enzyme prep_enzyme->add_enzyme add_inhibitor->add_enzyme add_enzyme->initiate_reaction incubate Incubate at Room Temp initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Read Plate (Luminescence/Fluorescence) stop_reaction->read_plate analyze_data Data Analysis (Calculate IC50) read_plate->analyze_data

Caption: Generalized workflow for an in vitro this compound kinase assay.

Detailed Experimental Protocol: In Vitro FGFR1 Kinase Assay

This protocol provides a general framework for determining the IC50 of this compound against FGFR1 using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Recombinant human FGFR1 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Poly(E,Y) 4:1 peptide substrate

  • This compound

  • Anhydrous DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in kinase assay buffer to achieve the final desired concentrations for the dose-response curve. Remember to include a DMSO-only vehicle control.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of each this compound dilution or vehicle control.

    • Add 2 µL of FGFR1 enzyme solution (pre-diluted in kinase assay buffer to the optimal concentration).

    • Add 2 µL of the substrate/ATP mixture (pre-diluted in kinase assay buffer). The final ATP concentration should be at or near the Km of FGFR1.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Results for FGFR1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Western blot analyses of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibition. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent levels of p-FGFR1 inhibition in my Western blots even with the same experimental conditions?

A1: Inconsistent p-FGFR1 inhibition can stem from several factors:

  • Variable Inhibitor Activity: Ensure the inhibitor is properly stored and fresh dilutions are made for each experiment. Small molecule inhibitors can degrade over time, leading to variable efficacy.

  • Cell Culture Conditions: Factors like cell confluency, passage number, and serum starvation times can significantly impact signaling pathways. Strive for consistent cell culture practices between experiments. For instance, it's recommended to grow cells to 70-80% confluency and then starve them in serum-free medium for 4-6 hours before inhibitor treatment.[1]

  • Phosphatase Activity: Endogenous phosphatases released during cell lysis can dephosphorylate your target protein, leading to an underestimation of its phosphorylation status.[2] It is crucial to work quickly, keep samples on ice, and use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors.[3][4][5]

Q2: My total FGFR1 levels appear to fluctuate between samples. What could be the cause?

A2: Fluctuations in total FGFR1 levels can be attributed to:

  • Uneven Protein Loading: It is essential to accurately quantify the protein concentration of each lysate using a method like the BCA assay and load equal amounts of protein for each sample.[1]

  • Loading Control Issues: The chosen loading control (e.g., GAPDH, β-actin, β-tubulin) might not be stably expressed across your experimental conditions.[6] It's crucial to validate your loading control to ensure its expression is not affected by the inhibitor treatment.

  • Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane, especially for a higher molecular weight protein like FGFR1 (around 92-140 kDa), can lead to inaccurate quantification.[1][7] Ensure proper transfer conditions and check for complete transfer using Ponceau S staining.

Q3: I am observing non-specific bands in my Western blot, making it difficult to interpret the results for FGFR1 and p-FGFR1. How can I resolve this?

A3: Non-specific bands are a common issue and can be addressed by:

  • Antibody Specificity: Ensure your primary antibody is specific for FGFR1. Consider using a monoclonal antibody or one that has been validated through knockout/knockdown experiments.[7][8] Performing a peptide block can also confirm specificity.[1]

  • Antibody Dilution: The concentration of both primary and secondary antibodies should be optimized. High antibody concentrations can lead to non-specific binding.[9][10]

  • Blocking and Washing: Inadequate blocking or insufficient washing can result in high background and non-specific bands. For phospho-protein detection, it is often recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking instead of milk, as milk contains casein, a phosphoprotein that can increase background.[2][3][5] Increase the duration and number of wash steps to remove unbound antibodies.[9]

Q4: The signal for my phosphorylated proteins (p-FGFR1, p-ERK, p-AKT) is very weak or undetectable. What can I do to improve it?

A4: A weak or absent signal for phosphorylated proteins can be improved by:

  • Sample Preparation: As mentioned, preventing dephosphorylation is critical. Use pre-chilled buffers and equipment, and always include phosphatase inhibitors in your lysis buffer.[3][5]

  • Sample Enrichment: For low-abundance phosphoproteins, consider enriching your sample through immunoprecipitation (IP) using an antibody against the total protein, followed by Western blotting for the phosphorylated form.[3][4]

  • Sensitive Detection Reagents: Use a high-sensitivity enhanced chemiluminescence (ECL) substrate designed for detecting low-abundance proteins.[3][4]

  • Antibody Incubation: Extend the primary antibody incubation time, for example, overnight at 4°C.[1]

Troubleshooting Guides

Guide 1: Addressing Inconsistent Inhibition

This guide provides a systematic approach to troubleshooting inconsistent inhibition of FGFR1 phosphorylation.

Troubleshooting Inconsistent FGFR1 Inhibition Workflow

start Inconsistent p-FGFR1 Inhibition Observed check_inhibitor Verify Inhibitor Integrity (Storage, Age, Dilution) start->check_inhibitor check_cells Standardize Cell Culture (Confluency, Passage, Starvation) start->check_cells check_lysis Optimize Lysis Procedure (Fresh Inhibitors, On Ice) start->check_lysis re_run Re-run Experiment with Controls check_inhibitor->re_run check_cells->re_run check_lysis->re_run analyze Analyze Data (Normalize to Total & Loading Control) re_run->analyze consistent Results Consistent? analyze->consistent success Problem Solved consistent->success Yes troubleshoot_further Further Troubleshooting Needed consistent->troubleshoot_further No

Caption: A flowchart for troubleshooting inconsistent p-FGFR1 inhibition.

Guide 2: Optimizing Antibody Performance

This guide focuses on resolving issues related to antibody performance, such as non-specific bands and weak signals.

IssuePotential CauseRecommended Solution
Non-Specific Bands Primary antibody concentration too high.Titrate the primary antibody to find the optimal dilution.[9]
Insufficient blocking.
Inadequate washing.
Antibody is not specific.
Weak or No Signal Primary antibody concentration too low.Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[10]
Low abundance of target protein.
Inefficient secondary antibody.
Inactive HRP enzyme.
Dephosphorylation of target.

Experimental Protocols

Detailed Western Blot Protocol for FGFR1 Inhibition

This protocol provides a detailed methodology for assessing FGFR1 inhibition via Western blotting.

  • Cell Culture and Treatment:

    • Plate cells and allow them to reach 70-80% confluency.

    • Starve cells in serum-free media for 4-6 hours.[1]

    • Treat cells with the FGFR1 inhibitor at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.[1][4]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.[1]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer and add 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.[1]

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.[1][9]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR, anti-total FGFR1, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT) at the optimized dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.[1][9]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[1][9]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

  • Detection and Analysis:

    • Prepare and apply an ECL substrate according to the manufacturer's instructions.[1]

    • Capture the chemiluminescent signal using a digital imaging system.[1]

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the corresponding total protein signal. Further normalize to a loading control to account for any loading variations.[1][9]

Data Presentation

Table 1: Representative Quantitative Analysis of p-FGFR Levels

This table shows a dose-dependent decrease in FGFR phosphorylation upon treatment with an inhibitor.

Inhibitor Conc. (nM)p-FGFR1 (Normalized Intensity)Total FGFR1 (Normalized Intensity)p-FGFR1 / Total FGFR1 Ratio% Inhibition
0 (Vehicle)1.001.020.980%
10.821.010.8117%
100.510.990.5247%
500.231.030.2278%
1000.110.980.1189%
2500.051.000.0595%
Table 2: Troubleshooting Checklist for Key Reagents and Steps
ComponentCheckpointRecommended Action
FGFR1 Inhibitor Aliquoting and StorageAliquot upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
Working DilutionPrepare fresh dilutions from a stock solution for each experiment.
Antibodies Primary Antibody ValidationCheck the datasheet for recommended applications and validations (e.g., knockout validation).[7]
Secondary Antibody CompatibilityEnsure the secondary antibody is specific for the host species of the primary antibody.
Lysis Buffer Inhibitor CocktailsAdd fresh protease and phosphatase inhibitors immediately before use.[2][4][5]
Loading Control Expression StabilityValidate that the expression of the chosen loading control (e.g., GAPDH, β-actin) is not altered by the experimental treatment.

Mandatory Visualizations

FGFR1 Signaling Pathway

The binding of a fibroblast growth factor (FGF) to FGFR1 induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[1][9] FGFR1 inhibitors block the initial autophosphorylation step.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR1 FGFR1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 PI3K PI3K FGFR1->PI3K Inhibitor FGFR1 Inhibitor Inhibitor->FGFR1 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR1 signaling pathway and the point of inhibitor action.

References

Technical Support Center: Optimizing Buffer Conditions for PD-166866 Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for kinase assays involving PD-166866. This compound is a potent inhibitor of Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2][3][4][5] Accurate and reproducible kinase assay results are critical for characterizing the inhibitory activity of compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of this compound?

This compound is a selective inhibitor of the FGFR1 tyrosine kinase with an IC50 of 52.4 nM.[2][4][5] It shows high selectivity for FGFR1 over other kinases such as PDGFR, EGFR, c-SRC, MEK, PKC, insulin receptor tyrosine kinase, and CDK4, where IC50 values are greater than 50 μM.[1][3]

Q2: What are the essential components of a standard kinase assay buffer?

A typical kinase reaction buffer includes a buffering agent to maintain pH (e.g., Tris-HCl, HEPES), a divalent cation as a cofactor (usually MgCl₂), a phosphate donor (ATP), a substrate (peptide or protein), and a reducing agent (e.g., DTT).[6][7][8] Phosphatase inhibitors are also often included to prevent dephosphorylation of the substrate.[6][8]

Q3: What is the optimal pH for a kinase assay?

Most kinase assays perform optimally near physiological pH, typically between 7.0 and 8.0.[6][9][10][11][12] However, the ideal pH can vary depending on the specific kinase and substrate. For instance, CDK6 shows maximum kinase activity at pH 8.0.[9][10][11] It is highly recommended to perform a pH titration to determine the optimal condition for your specific experimental setup.[6][8]

Q4: What is the role of divalent cations like MgCl₂ in the kinase reaction?

Divalent cations such as magnesium (Mg²⁺) are crucial for the activity of most protein tyrosine kinases.[8] Mg²⁺ forms a complex with ATP (MgATP²⁻), which is the actual substrate for the kinase.[8] A second "free" magnesium ion is often required to activate the kinase itself.[8] While Mg²⁺ is most common, some tyrosine kinases can also be activated by manganese (Mn²⁺).[8][13]

Q5: Why is the ATP concentration critical in a kinase assay?

The concentration of ATP can significantly impact the determination of kinase inhibitory activity, as many kinase inhibitors, including this compound, are ATP-competitive.[4][5][8] For inhibitor screening, using an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP can increase the assay's sensitivity to competitive inhibitors.[8]

Q6: Should I include a reducing agent like DTT in my kinase assay buffer?

Yes, a reducing agent like Dithiothreitol (DTT) is commonly included to prevent the formation of disulfide bonds in cysteine-containing proteins, which helps to maintain the kinase in an active state.[14][15] However, if your inhibitor is reactive towards cysteine residues, DTT could potentially interfere with its binding.[16] In such cases, an alternative reducing agent like TCEP (tris(2-carboxyethyl)phosphine) might be considered.[16]

Troubleshooting Guide

This guide addresses common issues encountered during kinase assays and provides systematic approaches to resolve them.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Kinase Activity Suboptimal pH.Perform a pH titration from 6.5 to 8.5 to determine the optimal pH for your specific kinase and substrate.[6]
Incorrect salt concentration.Test a range of NaCl or KCl concentrations (e.g., 10 mM, 50 mM, 100 mM, 200 mM). High salt concentrations can be inhibitory.[6]
Inactive enzyme.Ensure proper storage and handling of the kinase. Avoid repeated freeze-thaw cycles.[17]
Suboptimal MgCl₂ concentration.Titrate the MgCl₂ concentration (e.g., 1, 2, 5, 10, 15, and 20 mM) to find the optimum for your kinase.[8]
Insufficient incubation time or incorrect temperature.Optimize the incubation time and ensure the reaction is carried out at the optimal temperature for the kinase.[17]
High Background Signal Contaminated reagents.Use fresh, high-purity reagents. Filter-sterilize buffers and prepare fresh ATP solutions.[18]
Non-specific substrate phosphorylation.Decrease the amount of kinase used in the reaction or optimize the substrate concentration.[6]
Assay plate issues.Certain microplates can contribute to high background. Test different types of plates.[18]
Inconsistent Results / High Variability Pipetting inaccuracy.Ensure pipettes are calibrated and use proper pipetting techniques, especially for small volumes.[17]
Inadequate mixing of reagents.Thoroughly mix all components before and after addition to the assay plate.[17]
Edge effects in the microplate.Evaporation from outer wells can concentrate reagents. Avoid using the outermost wells or fill them with buffer or water.[17]
Inconsistent incubation times or temperatures.Use a calibrated incubator and ensure consistent timing for all steps across all wells.[17]

Experimental Protocols & Data Presentation

Standard Kinase Assay Buffer Compositions

The following tables summarize typical buffer compositions for kinases targeted by this compound, based on published protocols. These should be used as a starting point for optimization.

Table 1: FGFR1 Kinase Assay Buffer [19]

ComponentFinal Concentration
Tris-HCl (pH 7.5)40 mM
MgCl₂20 mM
BSA0.1 mg/ml
DTT50 µM

Table 2: PDGFRα Kinase Assay Buffer [20]

ComponentFinal Concentration
Tris-HCl (pH 7.5)40 mM
MgCl₂20 mM
BSA0.1 mg/ml
DTT50 µM

Table 3: General Tyrosine Kinase Assay Buffer [7][21]

ComponentFinal Concentration
HEPES (pH 7.5) or Tris-HCl (pH 7.5)25-50 mM
MgCl₂10 mM
EGTA1 mM
Brij-350.01%
DTT1-2 mM
β-glycerophosphate5 mM
Na₃VO₄0.1 mM
Protocol 1: Determining the Optimal pH

This protocol outlines the steps to identify the optimal pH for your kinase assay.

  • Prepare Buffers: Prepare a series of 10X reaction buffers with the same composition but varying pH values (e.g., in 0.5 pH unit increments from 6.5 to 8.5) using a suitable buffering agent like Tris-HCl or HEPES.[6][8]

  • Set Up Reactions: For each pH value, set up kinase reactions keeping all other parameters (enzyme, substrate, and ATP concentrations, MgCl₂, temperature, and incubation time) constant.

  • Include Controls: For each pH, include a "no enzyme" control to determine the background signal.

  • Initiate Reaction: Start the reactions by adding the kinase.

  • Incubate: Incubate for a predetermined time at the appropriate temperature.

  • Measure Activity: Stop the reactions and measure the kinase activity for each pH point.

  • Analyze Data: Subtract the background signal from the corresponding "enzyme" signal and plot the net kinase activity against the pH to identify the optimal pH.[6]

Protocol 2: Optimizing MgCl₂ Concentration

This protocol helps determine the optimal concentration of the essential cofactor, MgCl₂.

  • Prepare Buffers: Prepare a 10X reaction buffer at the optimal pH (determined from Protocol 1) but without MgCl₂. Also, prepare a stock solution of MgCl₂.

  • Set Up Reactions: Set up kinase reactions and add varying concentrations of MgCl₂ (e.g., 1, 2, 5, 10, 15, and 20 mM), keeping all other parameters constant.[8]

  • Include Controls: Include a "no enzyme" control for each MgCl₂ concentration.

  • Initiate Reaction: Start the reactions by adding the kinase.

  • Incubate: Incubate for the desired time at the appropriate temperature.

  • Measure Activity: Stop the reactions and measure the kinase activity.

  • Analyze Data: Subtract the background signal and plot the net kinase activity against the MgCl₂ concentration to find the optimal concentration.[8]

Visualizations

Signaling Pathway Inhibition by this compound

G This compound Inhibition of Receptor Tyrosine Kinase Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PD166866 This compound FGFR FGFR PD166866->FGFR VEGFR VEGFR PD166866->VEGFR PDGFR PDGFR PD166866->PDGFR Substrate Substrate FGFR->Substrate P VEGFR->Substrate P PDGFR->Substrate P ATP ATP ADP ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate DownstreamSignaling Downstream Signaling (e.g., MAPK pathway) PhosphoSubstrate->DownstreamSignaling

Caption: this compound inhibits FGFR, VEGFR, and PDGFR, blocking substrate phosphorylation.

Experimental Workflow for Buffer Optimization

G Workflow for Kinase Assay Buffer Optimization Start Start with Standard Buffer Optimize_pH Protocol 1: Optimize pH (6.5-8.5) Start->Optimize_pH Check_Activity_pH Is Activity Optimal? Optimize_pH->Check_Activity_pH Optimize_Mg Protocol 2: Optimize [MgCl2] (1-20 mM) Check_Activity_pH->Optimize_Mg Yes Troubleshoot Troubleshoot (See Guide) Check_Activity_pH->Troubleshoot No Check_Activity_Mg Is Activity Optimal? Optimize_Mg->Check_Activity_Mg Optimize_Other Optimize Other Components (e.g., DTT, BSA, Detergent) Check_Activity_Mg->Optimize_Other Yes Check_Activity_Mg->Troubleshoot No Final_Buffer Final Optimized Buffer Optimize_Other->Final_Buffer Troubleshoot->Optimize_pH

Caption: A stepwise workflow for optimizing kinase assay buffer conditions.

Logical Relationship of Buffer Components

G Key Kinase Assay Buffer Components and Their Functions cluster_core Core Components cluster_buffer Buffer System cluster_additives Additives center Kinase Activity Kinase Kinase Enzyme center->Kinase Substrate Substrate center->Substrate ATP ATP (Phosphate Donor) center->ATP Buffering_Agent Buffering Agent (e.g., Tris, HEPES) Maintains optimal pH center->Buffering_Agent Divalent_Cation Divalent Cation (e.g., MgCl2) Cofactor for ATP binding center->Divalent_Cation Reducing_Agent Reducing Agent (e.g., DTT) Prevents oxidation center->Reducing_Agent BSA BSA Prevents non-specific binding center->BSA Detergent Detergent (e.g., Brij-35) Reduces aggregation center->Detergent Phosphatase_Inhibitors Phosphatase Inhibitors Prevent dephosphorylation center->Phosphatase_Inhibitors

Caption: The relationship between key buffer components and kinase activity.

References

dealing with unexpected cell responses to PD-166866

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cellular responses to PD-166866.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2][3][4] It functions as an ATP-competitive inhibitor, preventing the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[2][4]

Q2: How specific is this compound for FGFR1?

This compound exhibits high selectivity for FGFR1. Studies have shown that it has little to no inhibitory effect on other tyrosine kinases such as c-Src, Platelet-Derived Growth Factor Receptor-β (PDGFR-β), Epidermal Growth Factor Receptor (EGFR), and the insulin receptor, even at high concentrations.[1][2][3][4] It also does not inhibit serine/threonine kinases like Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MEK), and Cyclin-Dependent Kinase 4 (CDK4).[1][3][4]

Q3: What are the expected cellular responses to this compound treatment?

In cell lines dependent on FGFR1 signaling, the expected responses include:

  • Inhibition of basic Fibroblast Growth Factor (bFGF)-mediated cell proliferation.[2][5]

  • Induction of apoptosis or cell death.[5][6]

  • Inhibition of angiogenesis (microvessel outgrowth).[1][2]

  • Suppression of downstream signaling, particularly the phosphorylation of MAPK (ERK1/2) and Akt.[1][2]

  • Induction of autophagy through the repression of the Akt/mTOR signaling pathway.[1]

Troubleshooting Guides

Issue 1: Lack of Efficacy or Weaker-Than-Expected Response

Q: I'm not observing the expected anti-proliferative effect of this compound in my cell line. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Low or Absent FGFR1 Expression/Activity: The cell line may not express sufficient levels of FGFR1 or the pathway may not be a key driver of proliferation in your specific model.

    • Recommendation: Verify FGFR1 expression levels via Western Blot, qPCR, or flow cytometry. Assess the basal phosphorylation status of FGFR1 and downstream targets like ERK1/2 to confirm pathway activity.

  • Suboptimal Drug Concentration: The effective concentration can vary significantly between cell lines.

    • Recommendation: Perform a dose-response experiment to determine the IC50 value in your specific cell line. A wide concentration range (e.g., 1 nM to 50 µM) is recommended for initial experiments.

  • Drug Inactivity: Improper storage or handling may have degraded the compound.

    • Recommendation: Prepare fresh stock solutions from a reliable source. Ensure the compound is stored as recommended by the manufacturer.

  • Compensatory Signaling Pathways: Cells may upregulate other survival pathways to compensate for FGFR1 inhibition.

    • Recommendation: Investigate the activation of other receptor tyrosine kinases (e.g., EGFR, PDGFR) post-treatment using phospho-specific antibodies. Combination therapy with other inhibitors might be necessary.

Issue 2: Unexpected Cytotoxicity in Control Cell Lines

Q: I'm observing significant cell death in my negative control cell line that has low FGFR1 expression. Why is this happening?

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects at High Concentrations: Although highly selective, at supra-physiological concentrations, off-target effects can occur.

    • Recommendation: Review your working concentration. The effective concentration in cellular assays should ideally be within a reasonable range of the biochemical IC50. Refer to the dose-response curve to select a concentration that is potent for the target but minimally toxic to control cells.

  • Mitochondrial Deficit and Oxidative Stress: this compound has been reported to cause mitochondrial deficits and oxidative stress, which can lead to cytotoxicity independent of FGFR1 inhibition.[1]

    • Recommendation: Assess markers of oxidative stress (e.g., reactive oxygen species levels) and mitochondrial health (e.g., membrane potential) in both your target and control cell lines.

  • Induction of Apoptosis: The observed cell death may be due to the induction of apoptosis.[5][6]

    • Recommendation: Perform assays to detect apoptotic markers, such as cleaved caspase-3 or PARP cleavage, to confirm the mechanism of cell death.

Issue 3: Discrepancy Between Biochemical and Cellular Assay Results

Q: The IC50 value of this compound in my cellular assay is much higher than the reported biochemical IC50. What explains this discrepancy?

Possible Causes and Troubleshooting Steps:

  • Cellular Uptake and Efflux: The compound may have poor cell permeability or be actively removed by efflux pumps in your cell line.

    • Recommendation: While direct measurement of intracellular drug concentration can be complex, you can assess the activity of common efflux pumps and use inhibitors if necessary.

  • High ATP Concentration in Cells: As an ATP-competitive inhibitor, high intracellular ATP levels can compete with this compound for binding to FGFR1, requiring higher concentrations of the inhibitor for an effect.[2][4]

    • Recommendation: This is an inherent characteristic of ATP-competitive inhibitors. The higher IC50 in cellular assays is expected. Ensure your results are consistent and reproducible.

  • Plasma Protein Binding: If using serum-containing media, the compound may bind to proteins, reducing its effective concentration.

    • Recommendation: Perform experiments in low-serum or serum-free media if your cell line can tolerate it. Compare the results to those obtained in serum-containing media to assess the impact of protein binding.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (FGFR1 Tyrosine Kinase) 52.4 ± 0.1 nMCell-free assay[1][2]
IC50 (bFGF-stimulated cell growth) 24 nML6 cells[2]
IC50 (FGFR1 Autophosphorylation) 3.1 nML6 cells[3][4]
IC50 (FGFR1 Autophosphorylation) 10.8 nMNIH 3T3 cells[3][4]
IC50 (p44 MAPK Phosphorylation) 4.3 nML6 cells[1]
IC50 (p42 MAPK Phosphorylation) 7.9 nML6 cells[1]
Selectivity (IC50) >50 µMc-Src, PDGFR-β, EGFR, InsR, MEK, PKC, CDK4[1][3][4]

Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation/viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. It is advisable to start with a high concentration (e.g., 50 µM). Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a commercial kit like CellTiter-Glo®.

  • Data Analysis: Plot the percentage of viable cells against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Phospho-Protein Analysis

Objective: To assess the effect of this compound on the phosphorylation of FGFR1 and downstream signaling proteins.

Methodology:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat cells with the desired concentration of this compound or vehicle control for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with bFGF (e.g., 10-20 ng/mL) for a short period (e.g., 10-15 minutes) to induce FGFR1 phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-FGFR1, total FGFR1, phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Visualizations

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space bFGF bFGF FGFR1 FGFR1 bFGF->FGFR1 Binds FGFR1->FGFR1 RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PD166866 This compound PD166866->FGFR1 Inhibits

Caption: FGFR1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Cell Response to this compound Check_Expression Verify FGFR1 Expression and Pathway Activity Start->Check_Expression Assess_Toxicity Evaluate Off-Target Toxicity Markers Start->Assess_Toxicity Unexpected Cytotoxicity Dose_Response Perform Dose-Response Experiment (IC50) Check_Expression->Dose_Response FGFR1 Expressed Conclusion Identify Root Cause Check_Expression->Conclusion FGFR1 Not Expressed Check_Compound Confirm Compound Integrity (Fresh Stock) Dose_Response->Check_Compound Weak/No Response Analyze_Downstream Analyze Downstream Signaling (Western Blot) Dose_Response->Analyze_Downstream Response Observed Check_Compound->Dose_Response Re-test Assess_Toxicity->Conclusion Orthogonal_Validation Use Orthogonal Method (e.g., siRNA/shRNA) Orthogonal_Validation->Conclusion Analyze_Downstream->Orthogonal_Validation Confirm On-Target Effect

Caption: Troubleshooting workflow for unexpected responses to this compound.

References

Validation & Comparative

Validating FGFR1 Inhibition by PD166866: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, particularly those focused on oncology and cellular signaling, the validation of a compound's inhibitory action is a critical step. This guide provides a comprehensive comparison of PD166866, a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), with other alternative inhibitors. The focus is on the validation of FGFR1 inhibition using Western blot, a fundamental technique for assessing protein expression and phosphorylation status.

Comparative Analysis of FGFR1 Inhibitors

PD166866 is a highly selective, ATP-competitive inhibitor of the FGFR1 tyrosine kinase.[1][2][3] Its efficacy is demonstrated by its low nanomolar IC50 value and its ability to inhibit FGFR1 autophosphorylation.[1][2][3] To provide a broader context for its performance, the following table compares PD166866 with other known FGFR inhibitors.

InhibitorTypeTarget(s)IC50 (FGFR1)Downstream Inhibition
PD166866 ATP-competitiveFGFR1 [1][2][3]52.4 nM [1][2][3]Inhibits bFGF-induced p-ERK1/2[4]
AZD4547ATP-competitiveFGFR1/2/3[5]0.4 nMDecreased p-AKT and p-ERK[5]
Infigratinib (BGJ398)ATP-competitiveFGFR1/2/30.9 nMDose-dependent decrease in p-FGFR[1]
Pemigatinib (INCB054828)ATP-competitiveFGFR1/2/30.4 nMNot specified
Erdafitinib (JNJ-42756493)ATP-competitivePan-FGFR (1/2/3/4)1.2 nMNot specified

Experimental Protocols

Accurate and reproducible experimental data are paramount in validating the efficacy of an inhibitor. Below is a detailed protocol for a Western blot experiment designed to validate the inhibition of FGFR1 by PD166866.

Western Blot Protocol for Validating FGFR1 Inhibition

This protocol outlines the steps for treating cells with PD166866, preparing cell lysates, and performing a Western blot to detect the phosphorylation status of FGFR1 and downstream signaling proteins like ERK1/2.

1. Cell Culture and Treatment:

  • Plate a suitable cell line with endogenous or overexpressed FGFR1 (e.g., NIH 3T3, L6, or a cancer cell line with known FGFR1 amplification) in 6-well plates.

  • Grow cells to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours to reduce basal receptor activity.

  • Treat the cells with varying concentrations of PD166866 (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with a suitable FGF ligand (e.g., 10 ng/mL bFGF) for 15-30 minutes to induce FGFR1 phosphorylation.

2. Cell Lysis and Protein Quantification:

  • Place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration with lysis buffer and add 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

  • Run the gel according to the manufacturer's recommendations.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-FGFR1 (p-FGFR1) (e.g., targeting Tyr653/654) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • To analyze downstream signaling, strip the membrane and re-probe with antibodies against p-ERK1/2 (Thr202/Tyr204) and p-AKT (Ser473).

  • For loading controls, strip and re-probe the membrane with antibodies for total FGFR1, total ERK1/2, total AKT, and a housekeeping protein like GAPDH or β-actin.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal for each respective target.

Visualizing Key Processes

To better understand the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway and PD166866 Inhibition FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds p_FGFR1 p-FGFR1 (Autophosphorylation) FGFR1->p_FGFR1 Dimerization PD166866 PD166866 PD166866->p_FGFR1 Inhibits (ATP-competitive) FRS2 FRS2 p_FGFR1->FRS2 PLCg PLCγ p_FGFR1->PLCg PI3K PI3K p_FGFR1->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Cell_Response Cell Proliferation, Survival, Differentiation PLCg->Cell_Response RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: FGFR1 signaling cascade and the inhibitory action of PD166866.

Western_Blot_Workflow Western Blot Workflow for Validating FGFR1 Inhibition start Start: Cell Culture treatment Inhibitor Treatment (PD166866) & FGF Stimulation start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-FGFR1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis: Band Densitometry detection->analysis end End: Validation of Inhibition analysis->end

Caption: Experimental workflow for Western blot validation.

By following these protocols and utilizing the comparative data provided, researchers can effectively validate the inhibition of FGFR1 by PD166866 and objectively assess its performance against other available inhibitors.

References

A Head-to-Head Comparison of PD-166866 and SU5402 for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparative analysis of two widely used inhibitors, PD-166866 and SU5402, focusing on their performance, target selectivity, and underlying experimental methodologies.

This comparison guide delves into the specifics of this compound, a highly selective Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor, and SU5402, a multi-targeted inhibitor with activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), FGFRs, and Platelet-Derived Growth Factor Receptors (PDGFRs). By presenting quantitative data in a clear, tabular format, detailing experimental protocols, and visualizing key pathways, this guide aims to equip researchers with the necessary information to make an informed choice for their specific research needs.

Performance and Selectivity: A Quantitative Overview

The inhibitory activity of this compound and SU5402 has been characterized by determining their half-maximal inhibitory concentrations (IC50) against a panel of kinases. The data clearly illustrates the potent and selective nature of this compound for FGFR1, in contrast to the broader activity profile of SU5402.

InhibitorTarget KinaseIC50 (nM)Reference
This compound FGFR152.4[1][2][3]
c-Src>50,000[1][3]
PDGFRβ>50,000[1][3]
EGFR>50,000[1][3]
Insulin Receptor>50,000[1][3]
SU5402 VEGFR220[4]
FGFR130[4]
PDGFRβ510[4]
EGFR>100,000

Table 1: Comparative IC50 values of this compound and SU5402 against various tyrosine kinases.

Mechanism of Action: Distinct Inhibition Profiles

This compound is characterized as a highly selective, ATP-competitive inhibitor of FGFR1.[1][3] Its specificity is highlighted by its lack of significant activity against other receptor tyrosine kinases such as c-Src, PDGFRβ, and EGFR, even at high concentrations.[1][3] This makes it an ideal tool for studies focused specifically on FGFR1-mediated signaling.

In contrast, SU5402 is a multi-targeted inhibitor, effectively blocking the kinase activity of VEGFR2, FGFR1, and PDGFRβ.[4] Its broader spectrum of activity can be advantageous in contexts where simultaneous inhibition of multiple signaling pathways is desired, such as in certain cancer models where angiogenesis and cell proliferation are driven by multiple receptor tyrosine kinases. However, this lack of specificity can also lead to off-target effects, which need to be carefully considered when interpreting experimental results.[5][6][7]

Signaling Pathways

The distinct target profiles of this compound and SU5402 translate to their differential effects on downstream signaling pathways.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Autophosphorylation recruits PLCg PLCγ FGFR1->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca2 Ca²⁺ IP3->Ca2 Ca2->Proliferation PD166866 This compound PD166866->FGFR1

Caption: FGFR1 Signaling Pathway and Inhibition by this compound.

This compound specifically blocks the autophosphorylation of FGFR1, thereby inhibiting the activation of downstream pathways such as the RAS-MAPK and PLCγ cascades, which are crucial for cell proliferation, survival, and differentiation.[8][9]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS Angiogenesis Angiogenesis, Permeability, Survival AKT->Angiogenesis eNOS->Angiogenesis DAG DAG PLCg->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis SU5402 SU5402 SU5402->VEGFR2

Caption: VEGFR2 Signaling Pathway and Inhibition by SU5402.

SU5402, by inhibiting VEGFR2, blocks downstream signaling cascades like the PI3K/Akt and PLCγ/PKC/MAPK pathways, which are pivotal for angiogenesis, vascular permeability, and endothelial cell survival.[10][11][12] As a multi-targeted inhibitor, SU5402 will also impact the FGFR and PDGFR signaling pathways in a similar manner.

Experimental Protocols

To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments used to characterize kinase inhibitors.

In Vitro Kinase Assay (Generic Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., FGFR1, VEGFR2)

    • Kinase-specific substrate (e.g., a synthetic peptide)

    • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

    • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (this compound, SU5402) dissolved in DMSO

    • 96-well or 384-well plates

    • Phosphocellulose filter mats or ADP-Glo™ Kinase Assay reagents

    • Scintillation counter or luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the wells of the assay plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA or a stop solution).

    • For radiometric assays, spot the reaction mixture onto phosphocellulose filter mats, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Autophosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block the phosphorylation of its target kinase within a cellular context.

Western_Blot_Workflow cluster_workflow Experimental Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I J Data Analysis I->J

Caption: General Workflow for Western Blot Analysis.

  • Reagents and Materials:

    • Cell line expressing the target kinase (e.g., NIH-3T3 for FGFR1)

    • Cell culture medium and supplements

    • Ligand to stimulate the receptor (e.g., FGF2)

    • Test compounds (this compound, SU5402)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (anti-phospho-FGFR, anti-total-FGFR)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., FGF2) for 10-15 minutes.

    • Wash the cells with ice-cold PBS and lyse them.[13][14][15][16][17]

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody (e.g., anti-phospho-FGFR).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total kinase to normalize for protein loading.

    • Quantify the band intensities to determine the inhibition of receptor phosphorylation.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitor on cell proliferation and viability.

  • Reagents and Materials:

    • Cell line of interest

    • Cell culture medium

    • Test compounds (this compound, SU5402)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[18][19][20]

    • Add the solubilization solution to dissolve the formazan crystals.[18][19][20]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

The choice between this compound and SU5402 should be guided by the specific research question. This compound is a potent and highly selective inhibitor of FGFR1, making it an excellent tool for dissecting the specific roles of this receptor in various biological processes. Its minimal off-target activity ensures that the observed effects can be confidently attributed to the inhibition of FGFR1.

SU5402, with its broader inhibitory profile against VEGFR, FGFR, and PDGFR, is more suited for studies where the goal is to inhibit multiple signaling pathways simultaneously, such as in certain cancer models where tumor growth is driven by redundant signaling. However, researchers using SU5402 should be mindful of its off-target effects and may need to include additional controls to validate their findings.

By understanding the distinct characteristics of these inhibitors and employing rigorous experimental methodologies, researchers can effectively leverage these powerful tools to advance our understanding of kinase signaling in health and disease.

References

A Head-to-Head Comparison of FGFR Inhibitors: PD-166866 versus AZD4547

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of drugs for treating various malignancies driven by aberrant FGFR signaling. This guide provides a detailed, objective comparison of two prominent FGFR inhibitors, PD-166866 and AZD4547, offering a comprehensive overview of their biochemical potency, selectivity, and preclinical efficacy based on available experimental data.

At a Glance: Key Differences

FeatureThis compoundAZD4547
Primary Target(s) Highly selective for FGFR1Potent inhibitor of FGFR1, FGFR2, and FGFR3
Selectivity Profile High selectivity for FGFR1 over a broad range of other kinases.Selective for FGFR1-3 over FGFR4; also inhibits VEGFR2 and other kinases at higher concentrations.
Mechanism of Action ATP-competitive inhibitor of the FGFR1 tyrosine kinase.ATP-competitive inhibitor of the FGFR1, 2, and 3 tyrosine kinases.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound and AZD4547 against FGFR family members and other kinases. It is important to note that these values are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Potency against FGFR Family Kinases

CompoundFGFR1 (IC50)FGFR2 (IC50)FGFR3 (IC50)FGFR4 (IC50)
This compound 52.4 nM[1][2]---
AZD4547 0.2 nM[3]2.5 nM[3]1.8 nM[3]165 nM[4]

Table 2: Selectivity against Other Kinases

CompoundVEGFR2 (KDR) (IC50)PDGFRβ (IC50)EGFR (IC50)c-Src (IC50)CDK4 (IC50)
This compound >50 µM[2][5]>50 µM[2][5]>50 µM[2][5]>50 µM[2][5]>50 µM[2]
AZD4547 24 nM[6]->10 µM[6]>10 µM[6]>10 µM[3]

Mechanism of Action and Signaling Pathway

Both this compound and AZD4547 are ATP-competitive inhibitors of the FGFR tyrosine kinase domain. By binding to the ATP-binding pocket, they prevent the autophosphorylation and subsequent activation of the receptor. This blockade disrupts downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P1 Receptor Dimerization & Autophosphorylation FGFR->P1 Inhibitor This compound or AZD4547 Inhibitor->P1 Inhibition FRS2 FRS2 P1->FRS2 PI3K PI3K P1->PI3K PLCg PLCγ P1->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation

FGFR signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of these inhibitors. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Biochemical Kinase Assay (Luminescence-based)

This protocol is adapted from methods used to assess the enzymatic activity of FGFR kinases in the presence of an inhibitor.

Objective: To determine the IC50 of an inhibitor against a purified FGFR kinase.

Materials:

  • Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test inhibitor (this compound or AZD4547) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in 100% DMSO. Further dilute into the kinase buffer to create a 3x concentrated solution.

  • Reaction Setup: In a 384-well plate, add 2 µL of the 3x inhibitor solution (or DMSO for control).

  • Enzyme Addition: Add 2 µL of a 3x concentrated solution of the FGFR enzyme in kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final reaction volume is 6 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 6 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 12 µL of Kinase Detection Reagent and incubate for another 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of inhibitor start->prep_inhibitor add_inhibitor Add inhibitor to 384-well plate prep_inhibitor->add_inhibitor add_enzyme Add FGFR enzyme add_inhibitor->add_enzyme add_substrate_atp Add substrate/ATP mix to initiate reaction add_enzyme->add_substrate_atp incubate Incubate at RT for 60 min add_substrate_atp->incubate stop_detect Add ADP-Glo Reagent, incubate 40 min. Add Kinase Detection Reagent, incubate 30 min. incubate->stop_detect read_plate Measure luminescence stop_detect->read_plate analyze Calculate % inhibition and determine IC50 read_plate->analyze end End analyze->end

Workflow for in vitro kinase inhibition assay.
Cellular FGFR Autophosphorylation Assay (Western Blot)

This protocol outlines a method to assess the effect of inhibitors on FGFR autophosphorylation in a cellular context.

Objective: To determine the inhibitory effect of this compound or AZD4547 on ligand-induced FGFR phosphorylation in cancer cell lines.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16 for FGFR2, KMS-11 for FGFR3)

  • Cell culture medium and supplements

  • Test inhibitor (this compound or AZD4547)

  • FGF ligand (e.g., bFGF/FGF2)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (anti-phospho-FGFR, anti-total-FGFR)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat cells with various concentrations of the inhibitor (or DMSO for vehicle control) for 2-4 hours.

  • Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand for 10-15 minutes at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total FGFR to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-FGFR signal to the total FGFR signal for each sample.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of FGFR inhibitors in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of this compound or AZD4547.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • FGFR-dependent cancer cell line

  • Matrigel (optional)

  • Test inhibitor formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the inhibitor or vehicle control to the respective groups daily via oral gavage. Monitor the body weight and general health of the mice regularly.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Summary and Conclusion

This compound and AZD4547 are both potent inhibitors of FGFR signaling, but they exhibit distinct selectivity profiles. This compound is a highly selective inhibitor of FGFR1, making it a valuable tool for studying the specific roles of this receptor. In contrast, AZD4547 is a pan-FGFR inhibitor with potent activity against FGFR1, 2, and 3. This broader spectrum of activity may be advantageous in tumors where multiple FGFRs are dysregulated. However, the off-target activity of AZD4547, particularly against VEGFR2, should be considered when interpreting experimental results and evaluating its therapeutic potential. The choice between these two inhibitors will ultimately depend on the specific research question and the FGFR alteration status of the cancer model being investigated. The provided experimental protocols offer a foundation for the rigorous and reproducible evaluation of these and other FGFR inhibitors.

References

A Comparative Guide to the Selectivity Profile of PD-166866 and Other FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of targeted cancer therapy. Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various malignancies. PD-166866 was one of the early, potent, and selective ATP-competitive inhibitors of FGFR1. This guide provides an objective comparison of the selectivity profile of this compound with other notable FGFR inhibitors, including AZD4547, BGJ398 (Infigratinib), and LY2874455, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Kinase Inhibition Profile: A Quantitative Comparison

The selectivity of a kinase inhibitor is paramount, as off-target effects can lead to toxicity and confound experimental results. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency. The following table summarizes the biochemical (cell-free) IC50 values of this compound and other inhibitors against the four members of the FGFR family and the closely related Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)VEGFR2 (KDR) (nM)Other Notable Off-Targets (IC50 >50 µM)
This compound 52.4[1][2][3][4]--->50,000[2][3][4]c-Src, PDGFR-β, EGFR, InsR, MEK, PKC, CDK4[2][3][4]
AZD4547 0.2[5][6]2.5[5][6]1.8[5][6]165[5][6]24[5][6]IGFR (>2900-fold vs FGFR1), CDK2 (>50000-fold)[5]
BGJ398 (Infigratinib) 0.9[7]1.4[7]1.0[7]>40-fold vs FGFR1-3[7][8]180[7]Abl, Fyn, Kit, Lck, Lyn, Yes (µM range)[7]
LY2874455 2.8[9]2.6[9]6.4[9]6.0[9]Significantly lower activity[9]-

Analysis of Selectivity:

  • This compound demonstrates high selectivity for FGFR1. It shows minimal to no activity against a panel of other tyrosine and serine/threonine kinases, including the highly related VEGFR2, PDGFR, and EGFR, at concentrations up to 50 µM.[2][3][4][10] This makes it a valuable tool for specifically probing the function of FGFR1.

  • AZD4547 is a potent inhibitor of FGFR1, 2, and 3, with significantly weaker activity against FGFR4.[5][6] It maintains good selectivity against VEGFR2 (approximately 120-fold more selective for FGFR1) and excellent selectivity against a broader panel of kinases.[5]

  • BGJ398 (Infigratinib) is another potent inhibitor of FGFR1, 2, and 3.[7] Similar to AZD4547, it is substantially less active against FGFR4 and shows over 40-fold selectivity for FGFRs compared to VEGFR2.[7][8]

  • LY2874455 is characterized as a pan-FGFR inhibitor, displaying similar, low nanomolar potency against all four FGFR isoforms.[8][9][11] This broad activity across the FGFR family distinguishes it from more isoform-selective inhibitors like this compound.

Signaling Pathway Context

FGFR inhibitors exert their effects by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades that drive cellular processes like proliferation, survival, and migration.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Canonical FGFR signaling pathways leading to gene transcription.

Experimental Protocols

The determination of inhibitor selectivity and potency relies on robust and standardized biochemical and cellular assays. Below is a detailed methodology for a typical in vitro kinase assay used for this purpose.

Biochemical Kinase Assay (Luminescent ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the IC50 value of a test compound against a purified kinase.

Materials:

  • Purified recombinant human FGFR kinase (e.g., FGFR1, FGFR2, etc.)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[12]

  • ATP solution at a concentration near the Km for the specific kinase

  • Test compound (e.g., this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare a serial dilution of the test inhibitor in DMSO. Add 1 µL of each inhibitor concentration or DMSO (for control wells) to the wells of a 384-well plate.[13]

  • Enzyme Addition: Dilute the purified FGFR enzyme to the desired concentration in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.[13]

  • Reaction Initiation: Prepare a substrate/ATP mixture in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes.[12]

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[12]

  • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A 1. Compound Plating (Serial Dilutions) B 2. Kinase Addition (Purified FGFR) A->B C 3. Reaction Initiation (Add Substrate/ATP) B->C D 4. Incubation (60 min @ RT) C->D E 5. Terminate & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Generate Signal (Add Kinase Detection Reagent) E->F G 7. Read Luminescence F->G H 8. Data Analysis (Calculate IC50) G->H

References

A Comparative Guide to the Anti-proliferative Effects of PD-166866

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of PD-166866, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase, with other relevant FGFR inhibitors. The information presented is supported by experimental data from peer-reviewed studies to assist in the evaluation and selection of appropriate research tools for studying FGFR signaling in cell proliferation and cancer biology.

I. Comparative Analysis of Anti-proliferative Activity

This compound has demonstrated significant anti-proliferative effects in various cell lines, primarily through the targeted inhibition of the FGFR1 signaling pathway. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and two other well-characterized FGFR inhibitors, SU5402 and PD173074. It is important to note that direct comparisons are most accurate when experiments are conducted under identical conditions and in the same cell line. The data presented here is compiled from multiple studies and should be interpreted with this in mind.

InhibitorCell LineAssay TypeIC50 (Anti-proliferative)Reference
This compound L6 (rat myoblasts)bFGF-stimulated cell growth24 nM[1]
This compound Non-Small Cell Lung Cancer (NSCLC) cell linesMTT AssayDose-dependent inhibition (comparable to SU5402)[2]
This compound 3T6 (murine fibroblasts)Cell Viability AssaySignificant reduction in cell proliferation[3]
SU5402 Urothelial Carcinoma cell lines (e.g., RT112, JMSU1)MTT AssayMicromolar range (e.g., >10 µM in RT112)[4]
SU5402 Cerebellar Granule NeuronsFGF-2-stimulated survival~9 µM[5]
PD173074 Urothelial Carcinoma cell lines (e.g., RT112, JMSU1)MTT AssayNanomolar range (e.g., ~0.02 µM in RT112)[4]
PD173074 Cerebellar Granule NeuronsFGF-2-stimulated survival~12 nM[5]
PD173074 Small Cell Lung Cancer (SCLC) cell lines (H-510, H-69)Proliferation and clonogenic growthDose-dependent inhibition[6]

Note: While a direct head-to-head comparison in a single study is limited, reports suggest that this compound exhibits a significantly higher potency in inhibiting FGFR1 autophosphorylation compared to SU5402, with some studies indicating an approximately 100-fold greater activity[7]. Furthermore, in studies directly comparing SU5402 and PD173074, PD173074 was found to be substantially more potent, with up to a 1,000-fold difference in their IC50 values for inhibiting FGF-2-mediated neuronal survival and neurite outgrowth[5].

II. Mechanism of Action: Inhibition of the FGFR1 Signaling Pathway

This compound exerts its anti-proliferative effects by acting as an ATP-competitive inhibitor of the FGFR1 tyrosine kinase[1]. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, such as basic fibroblast growth factor (bFGF). The lack of receptor phosphorylation blocks the recruitment and activation of downstream signaling molecules, ultimately leading to a halt in cell proliferation. The primary signaling cascades affected are the Ras-MAPK and PI3K-Akt pathways.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pd166866 cluster_ras_mapk Ras-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway bFGF bFGF FGFR1 FGFR1 bFGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 P PD166866 This compound PD166866->FGFR1 Inhibits Autophosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1. Simplified FGFR1 signaling pathway and the inhibitory action of this compound.

III. Experimental Protocols

A standardized and reproducible method for assessing the anti-proliferative effects of kinase inhibitors is crucial for comparative studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.

MTT Assay for Cell Proliferation

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound and other inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitors (e.g., this compound, SU5402, PD173074) in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).

    • Incubate the plate for the desired treatment period (e.g., 48-96 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved. Gentle shaking on an orbital shaker can aid dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_inhibitors Add serial dilutions of inhibitors incubate_24h->add_inhibitors incubate_treatment Incubate for treatment period (e.g., 48-96h) add_inhibitors->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize incubate_solubilize Incubate for ≥2h in the dark solubilize->incubate_solubilize read_absorbance Read absorbance at 570 nm incubate_solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2. General workflow for an MTT-based anti-proliferative assay.

IV. Conclusion

This compound is a potent and selective inhibitor of FGFR1 with demonstrated anti-proliferative effects in various cell models. The available data suggests it is a more potent inhibitor of FGFR1 signaling than SU5402. When selecting an FGFR inhibitor for research, it is crucial to consider the specific FGFR isoform(s) of interest, the cell type being studied, and the desired level of selectivity. The experimental protocols and comparative data provided in this guide are intended to aid researchers in making informed decisions for their studies on the role of FGFR signaling in cell proliferation and disease.

References

A Head-to-Head Comparison of PD-166866 and Other Kinase Inhibitors for FGFR1-Driven Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating Fibroblast Growth Factor Receptor 1 (FGFR1) signaling, the selection of a potent and selective inhibitor is paramount. This guide provides a detailed, data-driven comparison of PD-166866 with other commonly used kinase inhibitors, focusing on their in vitro efficacy, cellular activity, and impact on downstream signaling pathways.

This compound is a member of the 6-aryl-pyrido[2,3-d]pyrimidines class of tyrosine kinase inhibitors. It is a potent, ATP-competitive, and highly selective inhibitor of FGFR1.[1][2] Its specificity makes it a valuable tool for dissecting the precise roles of FGFR1 in various biological processes, including cell proliferation, differentiation, and angiogenesis, and for exploring its therapeutic potential in FGFR1-driven pathologies.[2][3]

Quantitative Comparison of Kinase Inhibitory Activity

The in vitro potency and selectivity of this compound have been evaluated against a panel of kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and two other well-known FGFR inhibitors, SU5402 and PD173074. Lower IC50 values indicate greater potency.

Table 1: In Vitro Inhibitory Activity (IC50) Against FGFR1

CompoundFGFR1 IC50 (nM)
This compound52.4
SU540230
PD173074~25

Table 2: Selectivity Profile (IC50 in nM)

KinaseThis compoundSU5402PD173074
FGFR1 52.4 [1]30 [4]~25 [4]
FGFR3 --5[4]
VEGFR2 >50,00020[4]~100[4]
PDGFRβ >50,000[1]510[4]17,600[4]
c-Src >50,000[1]-19,800[4]
EGFR >50,000[1]->50,000
Insulin Receptor >50,000[1]->50,000
MEK >50,000[1]->50,000
PKC >50,000[1]->50,000
CDK4 >50,000[5]--

As the data indicates, while SU5402 and PD173074 show activity against other receptor tyrosine kinases such as VEGFR2 and PDGFRβ, this compound demonstrates remarkable selectivity for FGFR1, with minimal to no activity against a broad range of other kinases at concentrations up to 50 µM.[1][5]

Cellular Activity and Downstream Signaling

This compound effectively inhibits FGFR1 autophosphorylation in cellular assays.[1] This inhibition of the upstream receptor leads to the suppression of downstream signaling pathways crucial for cell proliferation and survival, most notably the RAS-MAPK/ERK and PI3K-Akt/mTOR pathways.[6][7]

Experimental data shows that this compound inhibits the phosphorylation of the 44- and 42-kDa MAPK isoforms (ERK1/2) in L6 cells with IC50 values of 4.3 nM and 7.9 nM, respectively.[6] Furthermore, this compound has been shown to induce autophagy by repressing the Akt/mTOR signaling pathway.[6]

In contrast, while also targeting FGFR1, SU5402's broader kinase inhibition profile may lead to off-target effects, complicating the interpretation of experimental results.[8] PD173074, while potent against FGFRs, also exhibits some activity against VEGFR2.[4]

Signaling Pathways and Inhibitor Targets

The following diagram illustrates the FGFR1 signaling cascade and the points of inhibition for this compound, SU5402, and PD173074.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Kinase Inhibitors FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Recruits & Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PD166866 This compound PD166866->FGFR1 Inhibits SU5402 SU5402 SU5402->FGFR1 PD173074 PD173074 PD173074->FGFR1

Caption: FGFR1 Signaling Pathway and Points of Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate and compare kinase inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a common method for in vitro kinase profiling to determine the IC50 of an inhibitor.

Materials:

  • Recombinant FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • This compound and other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the kinase inhibitors in DMSO. Further dilute in kinase buffer.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known FGFR1 amplification or activation)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Kinase inhibitors (this compound, etc.)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the kinase inhibitors in culture medium.

  • Remove the old medium and add the medium containing the inhibitor dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Phospho-ERK Inhibition

This protocol is used to assess the effect of a kinase inhibitor on the phosphorylation of downstream signaling proteins like ERK.

Materials:

  • Cancer cell line

  • Kinase inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to attach. Serum-starve the cells if necessary.

  • Treat cells with various concentrations of the kinase inhibitor for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

Conclusion

This compound stands out as a highly potent and selective FGFR1 inhibitor. Its minimal off-target activity makes it an excellent research tool for specifically interrogating the function of FGFR1 in health and disease. For studies where targeting FGFR1 with high precision is critical, this compound offers a clear advantage over less selective inhibitors like SU5402. The provided experimental protocols offer a starting point for the rigorous evaluation of this compound and other kinase inhibitors in your research.

References

Potency Showdown: A Comparative Analysis of PD-166866 and SU5402 in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, small molecule inhibitors of receptor tyrosine kinases (RTKs) have emerged as crucial tools for both research and clinical applications. Among these, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are of significant interest due to their central role in cell proliferation, differentiation, and angiogenesis. This guide provides a detailed, data-driven comparison of two widely used inhibitors: PD-166866, a highly selective FGFR1 inhibitor, and SU5402, a multi-targeted inhibitor with activity against VEGFR, FGFR, and Platelet-Derived Growth Factor Receptor (PDGFR).

At a Glance: Potency and Selectivity

A critical examination of the available data reveals a distinct difference in the potency and selectivity profiles of this compound and SU5402. This compound distinguishes itself as a potent and highly selective inhibitor of FGFR1, while SU5402 exhibits a broader spectrum of activity, potently inhibiting both VEGFR2 and FGFR1, with a lesser effect on PDGFRβ.

Table 1: Comparative Inhibitory Activity (IC50) of this compound and SU5402

Target KinaseThis compound IC50 (nM)SU5402 IC50 (nM)
FGFR1 52.4 [1][2][3][4]30 [5][6][7][8]
VEGFR2 >50,000[1][3][4][9]20 [5][6][7][8]
PDGFRβ >50,000[1][3][4][9]510 [5][6][7][8]
EGFR >50,000[1][3][4][9]>100,000[5][6]
c-Src >50,000[1][3][4][9]Not Reported

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity. Lower values indicate higher potency.

The data clearly indicates that while SU5402 is a more potent inhibitor of FGFR1 in cell-free assays (30 nM vs 52.4 nM), this compound demonstrates exceptional selectivity. It shows negligible activity against a panel of other kinases, including VEGFR2 and PDGFRβ, even at high concentrations.[1][3][4][9] In contrast, SU5402 is a powerful inhibitor of VEGFR2, with an IC50 value of 20 nM, making it a dual inhibitor of these key angiogenic pathways.[5][6][7][8]

Cellular Activity: A Deeper Dive into Potency

Beyond cell-free kinase assays, the potency of these inhibitors is further elucidated in cellular contexts.

Table 2: Cellular Inhibitory Activity of this compound and SU5402

Cellular AssayCell LineThis compound IC50 (nM)SU5402 IC50 (µM)
FGFR1 Autophosphorylation NIH 3T310.8[9][10]Not Directly Reported
FGFR1 Autophosphorylation L63.1[9][10]Not Directly Reported
bFGF-stimulated Cell Growth L624.1[3][9][11]Not Directly Reported
VEGF-dependent Cell Proliferation HUVECNot Applicable0.05[7]
FGF-dependent Cell Proliferation Not SpecifiedNot Directly Reported2.80[7]
PDGF-dependent Cell Proliferation Not SpecifiedNot Directly Reported28.4[7]

This compound demonstrates potent inhibition of FGFR1 autophosphorylation in cellular assays, with IC50 values in the low nanomolar range.[9][10] It also effectively inhibits basic fibroblast growth factor (bFGF)-stimulated cell growth.[3][9][11] SU5402, in line with its multi-targeted nature, inhibits cell proliferation driven by VEGF, FGF, and PDGF, albeit with varying potencies.[7]

A study on non-small cell lung cancer (NSCLC) cell lines found that SU5402 had a higher growth-inhibiting potency than PD166866.[12] This was attributed to the expression of multiple FGFRs in these cells, suggesting that the broader activity of SU5402 is more effective in this context.[12]

Signaling Pathways and Experimental Workflows

The inhibitory actions of this compound and SU5402 are directed at the ATP-binding site of their target kinases, preventing the transfer of phosphate from ATP to the tyrosine residues on the receptor and downstream signaling proteins. This blockade effectively halts the signal transduction cascade.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors FGF FGF FGFR1 Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR1:f0 Binding & Dimerization PLCg PLCγ FGFR1:f2->PLCg Phosphorylation GRB2 GRB2 FGFR1:f2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PD166866 This compound PD166866->FGFR1:f2 ATP Competition SU5402 SU5402 SU5402->FGFR1:f2 ATP Competition

Caption: FGFR1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_kinase_assay In Vitro Kinase Assay cluster_cell_assay Cell-Based Assay start_kinase Recombinant Kinase (FGFR1, VEGFR2, etc.) add_inhibitor_kinase Add Inhibitor (this compound or SU5402) start_kinase->add_inhibitor_kinase add_atp Add ATP & Substrate add_inhibitor_kinase->add_atp measure_kinase Measure Phosphorylation (e.g., ELISA, Radioactivity) add_atp->measure_kinase calculate_ic50_kinase Calculate IC50 measure_kinase->calculate_ic50_kinase start_cell Culture Cells (e.g., HUVEC, L6) add_inhibitor_cell Add Inhibitor start_cell->add_inhibitor_cell stimulate_cell Stimulate with Growth Factor (e.g., bFGF, VEGF) add_inhibitor_cell->stimulate_cell measure_cell Measure Endpoint (e.g., Proliferation via MTT, Autophosphorylation via Western Blot) stimulate_cell->measure_cell calculate_ic50_cell Calculate IC50 measure_cell->calculate_ic50_cell

Caption: Generalized experimental workflow for inhibitor potency assessment.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

A common method to determine the IC50 of a kinase inhibitor in a cell-free system involves a multi-well plate-based assay.

  • Plate Coating: Purified recombinant kinase (e.g., FGFR1, VEGFR2) is diluted in a kinase assay buffer and added to the wells of a microtiter plate. The plate is incubated to allow the kinase to adhere to the well surface.

  • Inhibitor Addition: The test compounds (this compound or SU5402) are serially diluted in a buffer containing a low percentage of DMSO and added to the wells. Control wells receive only the buffer with DMSO.

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding a solution containing ATP and a substrate (e.g., a synthetic peptide). The final ATP concentration is typically near its Km value for the specific kinase.

  • Reaction Termination and Detection: After a defined incubation period, the reaction is stopped, often by adding EDTA. The level of substrate phosphorylation is then quantified. This can be achieved using various methods, such as an ELISA-based approach with a phospho-specific antibody or by measuring the incorporation of radioactive ³²P-ATP.

  • IC50 Calculation: The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Cells (e.g., HUVECs for VEGF-dependent proliferation or L6 cells for FGF-dependent proliferation) are seeded into 96-well plates and allowed to attach overnight.

  • Inhibitor Treatment: The following day, the culture medium is replaced with a low-serum medium containing serial dilutions of the inhibitor (this compound or SU5402).

  • Growth Factor Stimulation: After a pre-incubation period with the inhibitor, the relevant growth factor (e.g., VEGF or bFGF) is added to stimulate cell proliferation. Control wells receive no growth factor or no inhibitor.

  • MTT Addition and Incubation: After a prolonged incubation period (e.g., 48-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization and Measurement: The formazan crystals are solubilized with a solvent (e.g., DMSO or an acidic isopropanol solution), and the absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell proliferation inhibition at each inhibitor concentration, and the IC50 is determined from the resulting dose-response curve.

Conclusion

The choice between this compound and SU5402 depends critically on the research question. For studies requiring specific and unambiguous inhibition of the FGFR1 signaling pathway, the high selectivity of This compound makes it the superior choice. Its minimal off-target effects ensure that the observed biological outcomes can be confidently attributed to the inhibition of FGFR1.

Conversely, for investigations where the simultaneous inhibition of both FGF and VEGF signaling is desired, or in cellular systems where multiple FGFRs contribute to a phenotype, the multi-targeted nature of SU5402 offers a significant advantage. While it is a more potent inhibitor of FGFR1 in vitro, its powerful activity against VEGFR2 must be considered when interpreting experimental results. Researchers should be mindful of its broader kinase inhibition profile, which could lead to more complex biological responses.

References

Comparative Guide to the Differential Effects of PD-166866 and AZD4547 on Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two well-characterized small molecule inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway: PD-166866 and AZD4547. Tailored for researchers, scientists, and drug development professionals, this document outlines their distinct target specificities, impacts on downstream cellular signaling, and provides supporting experimental data and protocols.

Overview of this compound and AZD4547

This compound is a synthetic, ATP-competitive inhibitor with high selectivity for the FGFR1 tyrosine kinase.[1][2][3] It has been instrumental in studying the specific roles of FGFR1 in various biological processes, including angiogenesis and cell proliferation.[1][3]

AZD4547 is an orally bioavailable, potent, and selective inhibitor of FGFR1, 2, and 3.[4][5] Its broader FGFR isoform coverage has made it a candidate for clinical investigation in tumors with deregulated FGFR signaling.[4] AZD4547 has also been shown to inhibit Tropomyosin receptor kinases (TRKs).[6]

Comparative Analysis of Kinase Specificity

The primary distinction between this compound and AZD4547 lies in their kinase selectivity profiles. This compound is highly specific for FGFR1, whereas AZD4547 potently inhibits FGFR1, 2, and 3.

Target Kinase This compound IC₅₀ (nM) AZD4547 IC₅₀ (nM)
FGFR152.4[2][7][8]0.2[5][9][10]
FGFR2>50,000[2][3]2.5[5][9][10]
FGFR3Not Reported1.8[5][9][10]
FGFR4Not Reported165[5]
VEGFR2 (KDR)>50,000[3]24[5]
PDGFR-β>50,000[2][3]Not Reported
EGFR>50,000[2][3]No activity at 10 µM[5]
c-Src>50,000[2][3]No activity at 10 µM[5]
TRKANot Reported18.7[6]
TRKBNot Reported22.6[6]
TRKCNot Reported2.9[6]

Differential Effects on Cell Signaling Pathways

Both compounds function by inhibiting the ATP-binding site of the FGFR kinase domain, which in turn blocks receptor autophosphorylation and the activation of downstream signaling cascades.[3][10] The key pathways affected include the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[11][12]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1/2/3 FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Docking GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PLCg PLCγ FRS2->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription FGF FGF Ligand FGF->FGFR Binding & Dimerization PD166866 This compound (FGFR1 specific) PD166866->FGFR AZD4547 AZD4547 (FGFR1/2/3) AZD4547->FGFR

Figure 1: Simplified FGFR signaling pathway showing points of inhibition. (Within 100 characters)

Effects on Downstream Signaling Molecules

The differential selectivity of these inhibitors leads to varied impacts on downstream signaling, particularly in cells expressing different FGFR isoforms.

Signaling Protein Effect of this compound Effect of AZD4547
p-FGFR1 Potent Inhibition[1][7]Potent Inhibition[5][10]
p-FGFR2/3 No significant effectPotent Inhibition[5][10]
p-FRS2 / p-PLCγ Inhibition (bFGF-stimulated)Potent Inhibition[5][10]
p-ERK (MAPK) Potent Inhibition[1][3][7]Potent Inhibition[6][10][13]
p-AKT Inhibition (repression of Akt/mTOR)[1]Cell-line dependent inhibition[5][11]
p-STAT3 Not ReportedIncreased phosphorylation in some models[13][14]

A study on breast cancer cells found that both this compound and AZD4547 paradoxically promoted the growth of FGF2-treated cells with FGFR1 amplification, an effect linked to the modulation of p21 and STAT1 signaling.[15] In contrast, they inhibited proliferation in other breast cancer cell lines.[15] AZD4547's impact on AKT phosphorylation is notably cell-line dependent, showing inhibition in some contexts but not others.[5][11]

Logical_Comparison cluster_inhibitors Inhibitors cluster_targets Primary Targets cluster_effects Downstream Signaling Effects PD166866 This compound FGFR1 FGFR1 PD166866->FGFR1 Specific_FGFR1_Blockade Specific FGFR1 Blockade PD166866->Specific_FGFR1_Blockade AZD4547 AZD4547 AZD4547->FGFR1 FGFR2 FGFR2 AZD4547->FGFR2 FGFR3 FGFR3 AZD4547->FGFR3 Broad_FGFR_Blockade Broad FGFR Blockade (FGFR1/2/3) AZD4547->Broad_FGFR_Blockade FGFR1->Broad_FGFR_Blockade FGFR1->Specific_FGFR1_Blockade FGFR2->Broad_FGFR_Blockade FGFR3->Broad_FGFR_Blockade Inhibit_pERK Inhibit p-ERK Inhibit_pAKT Inhibit p-AKT (Context Dependent) Broad_FGFR_Blockade->Inhibit_pERK Broad_FGFR_Blockade->Inhibit_pAKT Specific_FGFR1_Blockade->Inhibit_pERK

Figure 2: Differential targeting logic of this compound and AZD4547. (Within 100 characters)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are standard protocols for assessing the effects of these inhibitors on cell signaling and viability.

Western Blot for Phospho-Protein Analysis

This protocol is used to determine the phosphorylation status of FGFR and its downstream effectors following inhibitor treatment.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., p-FGFR) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection & Imaging G->H

Figure 3: Standard workflow for Western Blot analysis. (Within 100 characters)

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., SNU-16, KMS-11) in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours. Pre-treat cells with various concentrations of this compound, AZD4547, or DMSO (vehicle control) for 2-6 hours.[11]

  • Stimulation (Optional): If basal phosphorylation is low, stimulate cells with a ligand like FGF2 (e.g., 20-100 ng/mL) for 10-15 minutes before lysis.[11][13]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody (e.g., anti-phospho-FGFR, anti-phospho-ERK) diluted in 5% BSA/TBST overnight at 4°C.[17]

    • Wash the membrane three times with TBST for 10 minutes each.[17]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[16]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total protein (e.g., total FGFR, total ERK) or a housekeeping protein like β-actin.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation, to determine the IC₅₀ of the inhibitors.[18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or AZD4547 in culture medium. Replace the existing medium with 100 µL of the medium containing the diluted compounds or vehicle control.[18]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Mix gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[18]

Conclusion

This compound and AZD4547 are valuable tools for investigating FGFR signaling, but their utility is defined by their distinct selectivity profiles. This compound, with its high specificity for FGFR1, is ideal for dissecting the specific functions of this receptor isoform. In contrast, AZD4547 provides a means to study the effects of broader FGFR inhibition (FGFR1/2/3), which is often more relevant in cancer models where multiple FGFRs may be dysregulated. The choice between these inhibitors should be guided by the specific FGFR expression profile of the experimental system and the research question at hand. Understanding their differential effects on downstream pathways like PI3K-AKT is critical for interpreting experimental outcomes accurately.

References

A Comparative Guide to the Specificity of PD-166866 for FGFR1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fibroblast growth factor receptor 1 (FGFR1) inhibitor, PD-166866, with other relevant FGFR inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate tool compound for their studies. All quantitative data is supported by experimental evidence from peer-reviewed literature and is presented in a clear, comparative format.

Introduction to this compound

This compound is a potent and selective, ATP-competitive small molecule inhibitor of FGFR1 tyrosine kinase.[1] It belongs to the 6-aryl-pyrido[2,3-d]pyrimidines class of tyrosine kinase inhibitors.[2] By binding to the ATP pocket of the FGFR1 kinase domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[2] Its high specificity for FGFR1 makes it a valuable tool for investigating the biological roles of this receptor in various physiological and pathological processes, including cell proliferation, differentiation, and angiogenesis.[3][4]

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound and two other commonly used FGFR inhibitors, PD-173074 and SU-5402, against a panel of protein kinases. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetThis compound IC50 (nM)PD-173074 IC50 (nM)SU-5402 IC50 (nM)
FGFR1 52.4 [1][2][4]~21.5 - 25 [5][6][7]30 [8]
FGFR3-5[5][6]~30
VEGFR2>50,000~100 - 200[5][7]20[8]
PDGFRβ>50,000[1][4]>17,600[5][6]510[8]
c-Src>50,000[1][4]>19,800[5][6]-
EGFR>50,000[1][4]>50,000[6]>100,000[9][10]
Insulin R>50,000[1][4]>50,000[6]-
MEK>50,000[1][4]>50,000[6]-
PKC>50,000[1][4]>50,000[6]-
CDK4>50,000[1][4]--

Note: A lower IC50 value indicates greater potency. "-" indicates data not available.

As the data indicates, this compound demonstrates high potency for FGFR1 with an IC50 in the low nanomolar range.[1][2][4] Importantly, it exhibits exceptional selectivity, with IC50 values greater than 50 µM for a wide range of other kinases, including other receptor tyrosine kinases like PDGFR and EGFR, as well as downstream kinases such as c-Src, MEK, and PKC.[1][4]

In comparison, PD-173074 is also a potent FGFR inhibitor, with high affinity for both FGFR1 and FGFR3.[5][6] It shows moderate activity against VEGFR2 but maintains good selectivity against PDGFR and c-Src.[5][6] SU-5402, on the other hand, is a multi-targeted inhibitor with potent activity against both FGFR1 and VEGFR2, and to a lesser extent, PDGFRβ.[8]

FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is initiated by the binding of FGF ligands to their corresponding FGF receptors (FGFRs), which are receptor tyrosine kinases. This binding event, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This autophosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways that regulate essential cellular processes like proliferation, survival, differentiation, and migration.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds HSPG HSPG HSPG->FGFR1 FRS2 FRS2 FGFR1->FRS2 Autophosphorylation recruits PLCG PLCγ FGFR1->PLCG recruits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Survival Cell Survival & Growth AKT->Survival DAG DAG PLCG->DAG Generates IP3 IP3 PLCG->IP3 Generates PKC PKC DAG->PKC IP3->PKC Activates Migration Cell Migration & Adhesion PKC->Migration PD166866 This compound PD166866->FGFR1 Inhibits Autophosphorylation

Figure 1. Overview of the FGFR1 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

To aid in the design of your experiments, we provide the following detailed protocols for key assays used to characterize FGFR1 inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes the determination of inhibitor potency (IC50) against a purified kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • This compound or other test compounds

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.

    • Add 10 µL of a 2.5X kinase/substrate mixture (containing FGFR1 and Poly(Glu,Tyr) substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2.5X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for FGFR1.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Cell-Based FGFR1 Autophosphorylation Assay

This protocol describes a method to assess the ability of an inhibitor to block ligand-induced autophosphorylation of FGFR1 in a cellular context.

Materials:

  • Cells overexpressing human FGFR1 (e.g., L6-hFGFR1 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Basic fibroblast growth factor (bFGF)

  • This compound or other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phospho-FGFR (Tyr653/654) antibody

  • Anti-FGFR1 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate L6-hFGFR1 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours in serum-free medium.

    • Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

  • FGFR1 Stimulation:

    • Stimulate the cells with bFGF (e.g., 10 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-FGFR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-FGFR1.

    • To normalize for protein loading, strip the membrane and re-probe with an anti-total FGFR1 antibody.

    • Calculate the ratio of phospho-FGFR1 to total FGFR1 for each treatment condition.

    • Plot the normalized phospho-FGFR1 levels against the inhibitor concentration to determine the cellular IC50.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation and characterization of a novel kinase inhibitor.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_cellular Cellular & Functional Assays cluster_invivo In Vivo Validation HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID IC50_Determination IC50 Determination (Biochemical Assay) Hit_ID->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) IC50_Determination->Selectivity_Profiling Mechanism_of_Action Mechanism of Action (e.g., ATP Competition) Selectivity_Profiling->Mechanism_of_Action Cellular_Target_Engagement Cellular Target Engagement (e.g., Autophosphorylation Assay) Mechanism_of_Action->Cellular_Target_Engagement Downstream_Signaling Inhibition of Downstream Signaling (e.g., p-ERK Western Blot) Cellular_Target_Engagement->Downstream_Signaling Functional_Assays Functional Assays (e.g., Proliferation, Migration) Downstream_Signaling->Functional_Assays PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Functional_Assays->PK_PD Efficacy_Models Animal Efficacy Models PK_PD->Efficacy_Models

References

PD-166866: A Comparative Analysis of its Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PD-166866's Performance with Alternative FGFR Inhibitors, Supported by Experimental Data.

Introduction

This compound is a potent and selective, ATP-competitive inhibitor of the fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase. Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various malignancies, making it a critical target for therapeutic intervention. This guide provides a comprehensive cross-validation of this compound's activity in different cell lines, a comparison with other relevant inhibitors, detailed experimental protocols, and a visual representation of the targeted signaling pathway.

Comparative Activity of this compound and Other FGFR Inhibitors

The inhibitory activity of this compound and other commonly used FGFR inhibitors is summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC50) of these compounds against the FGFR1 kinase and their effects on the viability of various cancer cell lines.

CompoundTarget(s)IC50 (FGFR1)Cell LineCell-Based IC50Reference
This compound FGFR1 ~60 nM NCI-H82 (SCLC) - [1]
NCI-H209 (SCLC) - [1]
NCI-H526 (SCLC) - [1]
DMS114 (SCLC) - [1]
SU5402FGFR, VEGFR-NSCLC Cell LinesMigration Inhibition[2]
AZD4547 (Fexagratinib)FGFR1/2/3-MultipleVaries-

Note: Specific IC50 values for this compound in the SCLC cell lines listed were not available in the public domain at the time of this review. The compound was shown to inhibit Akt-dependent cell growth in these lines.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the autophosphorylation of FGFR1, a critical step in the activation of the downstream signaling cascade. This inhibition prevents the recruitment and phosphorylation of Fibroblast Growth Factor Receptor Substrate 2 (FRS2), which in turn blocks the activation of the Ras-MAPK pathway. The disruption of this pathway ultimately leads to reduced cell proliferation, migration, and survival in FGFR-dependent cancer cells.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Autophosphorylation & Recruitment/Phosphorylation Grb2_Sos Grb2/SOS FRS2->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation PD166866 This compound PD166866->FGFR1 Inhibits

FGFR1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound dilutions C->D E Incubate for 48-96 hours D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 values I->J

Workflow for a Cell Viability Assay.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 to 96 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the log of the drug concentration.

Western Blot Analysis for Phospho-FRS2 and Phospho-MAPK

This protocol is for detecting the inhibition of FGFR1 downstream signaling by this compound.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells in a serum-free medium for 24 hours.

  • Stimulation and Inhibition: Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with FGF2 (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FRS2, total FRS2, phospho-MAPK (ERK1/2), total MAPK (ERK1/2), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein and the loading control.

Conclusion

This compound is a selective inhibitor of FGFR1 that effectively disrupts downstream signaling pathways, leading to reduced cell viability and migration in cancer cell lines with dysregulated FGFR signaling. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and to compare its efficacy against other FGFR inhibitors in various preclinical models. The choice of inhibitor and the experimental conditions should be tailored to the specific cell line and research question.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for PD-166866

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the selective FGFR1 inhibitor, PD-166866, ensuring the protection of personnel and the environment.

For researchers and drug development professionals, meticulous adherence to safety protocols extends beyond the bench to the proper disposal of chemical reagents. This compound, a potent and selective fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase inhibitor, requires careful handling and disposal to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations for chemical waste management.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like most research chemicals, involves treating it as hazardous chemical waste. Never dispose of this compound, in either solid or solution form, down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.

    • Solutions: Solutions containing this compound, such as those prepared in Dimethyl Sulfoxide (DMSO), should be collected in a separate, compatible, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.

    • Contaminated Materials: All disposable labware that has come into direct contact with this compound, including pipette tips, tubes, and gloves, should be considered chemically contaminated and disposed of in a designated hazardous waste container.

  • Waste Collection and Storage:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), and the approximate concentration and volume.

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department.

  • Decontamination of Glassware:

    • Reusable glassware that has been in contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (such as ethanol or acetone, depending on compatibility) to remove residual compound, followed by a thorough wash with detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS.

    • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), and collect the absorbed material into a hazardous waste container.

    • Decontaminate the spill area as recommended by your institution's safety protocols.

Data Presentation: this compound Solubility for Solution Waste Management

Understanding the solubility of this compound is crucial for preparing solutions and managing liquid waste. The following table summarizes its solubility in common laboratory solvents.

SolventSolubility
DMSO≥ 14 mg/mL
EthanolInsoluble
WaterInsoluble

Note: Data sourced from commercially available product information. Always refer to the specific product information sheet for the lot you are using.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Solid this compound Solid this compound Solid Waste Container Solid Waste Container Solid this compound->Solid Waste Container This compound Solutions This compound Solutions Liquid Waste Container Liquid Waste Container This compound Solutions->Liquid Waste Container Contaminated Labware Contaminated Labware Contaminated Sharps/Solids Container Contaminated Sharps/Solids Container Contaminated Labware->Contaminated Sharps/Solids Container Designated Hazardous Waste Area Designated Hazardous Waste Area Solid Waste Container->Designated Hazardous Waste Area Liquid Waste Container->Designated Hazardous Waste Area Contaminated Sharps/Solids Container->Designated Hazardous Waste Area EHS Pickup EHS Pickup Designated Hazardous Waste Area->EHS Pickup

Caption: this compound Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific guidelines for chemical waste management.

Safeguarding Your Research: A Guide to Handling PD-166866

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of the potent FGFR1 inhibitor, PD-166866, are critical for ensuring a safe laboratory environment. This guide provides clear, procedural steps for researchers, scientists, and drug development professionals.

When working with this compound, a selective inhibitor of the FGF-1 receptor tyrosine kinase, adherence to stringent safety measures is paramount to minimize exposure and prevent potential harm. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE create a primary barrier against chemical exposure. For handling this compound, the following equipment is essential.

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesWear disposable gloves (e.g., nitrile) at all times when handling the compound. Ensure to change gloves immediately if they become contaminated. Hands must be cleansed before putting on and after removing gloves.[1]
Eye Protection Safety glasses or gogglesUse of eye protection is mandatory to shield against splashes or airborne particles.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination. For tasks with a higher risk of splashing, an impermeable gown is recommended.[1][2]
Face Protection Face shieldIn situations where there is a significant risk of splashes or aerosol generation, a face shield should be worn in conjunction with safety glasses or goggles for complete facial protection.[1][2][3]

Experimental Workflow and Handling

Proper handling procedures are crucial to prevent accidental exposure and maintain the integrity of the compound.

  • Preparation : Before handling, ensure that the designated workspace is clean and uncluttered. Prepare all necessary equipment and reagents in advance.

  • Weighing : When weighing the solid powder form of this compound, do so in a well-ventilated area or a chemical fume hood to minimize inhalation of any airborne particles.

  • Dissolving : this compound is soluble in DMSO and ethanol.[4][5][6] When preparing stock solutions, add the solvent slowly to the compound to avoid splashing. Sonication may be recommended to aid dissolution.[6]

  • Storage : Store this compound in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it should be kept at -20°C.[5] Stock solutions should be stored at -20°C for up to one year, or -80°C for up to two years.[7]

  • Spill Management : In the event of a spill, isolate the area. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare Workspace don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve storage 5. Store Appropriately dissolve->storage collect_waste 6. Collect Waste dissolve->collect_waste Generate Waste storage->collect_waste Expired/Unused dispose 7. Dispose via Chemical Waste Service collect_waste->dispose

Workflow for Safe Handling and Disposal of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as chemical waste in accordance with institutional and local regulations.

  • Waste Collection : All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be collected in a designated and properly labeled hazardous waste container.

  • Disposal Method : Do not dispose of this compound down the drain.[8] All chemical waste must be disposed of through your institution's chemical waste management service.[8][9] Ensure that waste containers are securely sealed and stored in a designated area while awaiting pickup.

  • Regulatory Compliance : The disposal of chemical waste is regulated, and improper disposal can lead to significant penalties.[8][10] Always follow the guidelines provided by your institution's environmental health and safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.